Product packaging for 3-Fluoroethcathinone(Cat. No.:CAS No. 1600499-94-2)

3-Fluoroethcathinone

Cat. No.: B15185753
CAS No.: 1600499-94-2
M. Wt: 195.23 g/mol
InChI Key: DTCAGAIFZCHZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Fluoroethcathinone (3-FEC) is a synthetic cathinone derivative belonging to the novel psychoactive substance (NPS) class. As a fluorine-substituted analog of ethcathinone, it is part of a family of compounds often marketed as "legal highs" in products misleadingly labeled as bath salts or plant food. The physiological and toxicological properties of this compound have not been fully characterized in scientific literature, highlighting the critical need for continued research. This compound is supplied as a high-purity analytical reference standard primarily intended for forensic toxicology and chemical research. Its applications include use as a calibrant in gas chromatography and mass spectrometry (GC-MS) methods for the identification and quantification of novel cathinones in seized materials and biological samples. From a pharmacological research perspective, this compound is a compound of interest for studying the structure-activity relationships of synthetic cathinones. Based on the known mechanisms of related methcathinone analogs, it is hypothesized to act as a monoamine transporter inhibitor, potentially increasing extracellular levels of neurotransmitters like dopamine and serotonin in the central nervous system, which may contribute to its psychoactive and reinforcing effects. This compound is strictly for research use in controlled laboratory settings. It is not for human or veterinary diagnostic or therapeutic use. This product is sold only to qualified institutional researchers and certified forensic laboratories. Researchers are responsible for ensuring their compliance with all local, state, federal, and international regulations regarding the handling and possession of controlled substance analogs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14FNO B15185753 3-Fluoroethcathinone CAS No. 1600499-94-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1600499-94-2

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

2-(ethylamino)-1-(3-fluorophenyl)propan-1-one

InChI

InChI=1S/C11H14FNO/c1-3-13-8(2)11(14)9-5-4-6-10(12)7-9/h4-8,13H,3H2,1-2H3

InChI Key

DTCAGAIFZCHZFO-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C(=O)C1=CC(=CC=C1)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoroethcathinone (3-FEC): Structure, Properties, and Comparative Analysis with 3-Fluoromethcathinone (3-FMC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for academic and research purposes only. 3-Fluoroethcathinone and its analogues are research chemicals and their physiological and toxicological properties are not fully understood.

Introduction

This compound (3-FEC) is a synthetic cathinone derivative that has emerged as a compound of interest within the scientific community. As a fluorinated analogue of ethcathinone, its chemical properties and potential pharmacological effects are subjects of ongoing investigation. This guide provides a comprehensive overview of the known chemical structure and properties of 3-FEC. Due to the limited availability of specific experimental data for 3-FEC, this guide also includes a detailed analysis of the closely related compound, 3-Fluoromethcathinone (3-FMC), to provide a comparative context for researchers.

Chemical Structure and Properties of this compound (3-FEC)

This compound is characterized by a phenethylamine core with a ketone group at the beta position and an ethyl group attached to the amino group. The structure is further modified by the substitution of a fluorine atom at the meta-position (position 3) of the phenyl ring.

Chemical Structure

Below is a 2D representation of the chemical structure of this compound.

G cluster_pathway Proposed Cellular Signaling Pathway of 3-FMC FMC 3-Fluoromethcathinone (3-FMC) ROS Increased Reactive Oxygen Species (ROS) FMC->ROS High_Conc High Concentration FMC->High_Conc Autophagy Autophagy Activation (Cellular Defense) ROS->Autophagy Apoptosis Caspase-Dependent Apoptosis (Cell Death) Autophagy->Apoptosis Inhibition at low/moderate ROS High_Conc->Apoptosis G cluster_workflow Sulforhodamine B (SRB) Assay Workflow start Seed HT22 cells in 96-well plates treat Treat cells with varying concentrations of 3-FMC start->treat incubate Incubate for 24 hours treat->incubate fix Fix cells with trichloroacetic acid incubate->fix stain Stain with Sulforhodamine B fix->stain wash Wash with 1% acetic acid stain->wash solubilize Solubilize bound dye with Tris base wash->solubilize read Measure absorbance at 570 nm solubilize->read

Pharmacological Profile of 3-Fluoroethcathinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The vast majority of scientific literature refers to 3-Fluoromethcathinone (3-FMC) rather than 3-Fluoroethcathinone (3-FEC). It is presumed that the user's interest lies with the more extensively studied compound, 3-FMC, and as such, this guide will focus on its pharmacological profile.

Introduction

3-Fluoromethcathinone (3-FMC) is a synthetic cathinone, a class of psychoactive substances derived from the naturally occurring stimulant cathinone found in the khat plant.[1] These compounds are structurally related to amphetamines and are known for their stimulant effects on the central nervous system.[2] 3-FMC has been identified as a designer drug, often marketed as "legal highs" or "research chemicals."[1] This technical guide provides a comprehensive overview of the pharmacological profile of 3-FMC, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

The primary mechanism of action of 3-FMC involves the modulation of monoamine neurotransmission in the brain. Specifically, it acts as a potent inhibitor of dopamine (DA) and norepinephrine (NE) uptake, with negligible effects on serotonin (5-HT) uptake.[3] Furthermore, 3-FMC induces the release of these catecholamines from pre-loaded cells, classifying it as a methamphetamine-like cathinone.[3] This dual action of reuptake inhibition and release leads to a significant increase in the extracellular concentrations of dopamine and norepinephrine, which is believed to mediate its psychostimulant effects.[3][4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the interaction of 3-Fluoromethcathinone with monoamine transporters.

Table 1: Monoamine Transporter Inhibition by 3-Fluoromethcathinone (IC₅₀ values in nM)

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Reference
3-FMC260120>10,000[5]

DAT: Dopamine Transporter; NET: Norepinephrine Transporter; SERT: Serotonin Transporter. IC₅₀: Half-maximal inhibitory concentration.

Table 2: Monoamine Release Induced by 3-Fluoromethcathinone (EC₅₀ values in nM)

CompoundDA Release EC₅₀ (nM)NE Release EC₅₀ (nM)5-HT Release EC₅₀ (nM)Reference
3-FMC13354>10,000[5]

DA: Dopamine; NE: Norepinephrine; 5-HT: Serotonin. EC₅₀: Half-maximal effective concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of 3-FMC.

Radioligand Binding Assay for Monoamine Transporters

This protocol is adapted from studies investigating the binding of cathinone derivatives to monoamine transporters.

Objective: To determine the binding affinity (Ki) of 3-FMC for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

  • HEK 293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).

  • Test compound: 3-Fluoromethcathinone.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK 293 cells expressing the transporter of interest to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting pellet (cell membranes) in fresh assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well microplate, add the following in triplicate:

      • 50 µL of cell membrane preparation (containing 10-20 µg of protein).

      • 50 µL of assay buffer (for total binding) or a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT) for non-specific binding.

      • 50 µL of varying concentrations of 3-FMC.

      • 50 µL of the appropriate radioligand at a concentration near its Kd value.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a filtration apparatus.

    • Wash the filters three times with 5 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the 3-FMC concentration.

    • Determine the IC₅₀ value (the concentration of 3-FMC that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosome Preparation and Neurotransmitter Uptake Assay

This protocol is a standard method for assessing the effect of compounds on neurotransmitter reuptake in isolated nerve terminals.[1][2][3][6]

Objective: To measure the inhibition of dopamine, norepinephrine, and serotonin uptake by 3-FMC in rat brain synaptosomes.

Materials:

  • Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

  • Homogenization buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4.

  • Krebs-Ringer-HEPES buffer (KRH): 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, 0.1 mM pargyline, 0.1 mM ascorbic acid, pH 7.4.

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, [³H]serotonin.

  • Test compound: 3-Fluoromethcathinone.

  • Uptake inhibitors for defining non-specific uptake (e.g., 10 µM nomifensine for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).

  • Glass-Teflon homogenizer.

  • Refrigerated centrifuge.

  • Water bath.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Synaptosome Preparation:

    • Euthanize a rat and rapidly dissect the desired brain region on ice.

    • Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (the P2 fraction, enriched in synaptosomes) in KRH buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of 3-FMC or vehicle for 10 minutes at 37°C.

    • Initiate the uptake by adding the respective [³H]neurotransmitter (final concentration ~10 nM).

    • Incubate for 5 minutes at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters.

    • Wash the filters three times with ice-cold KRH buffer.

  • Quantification and Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Determine non-specific uptake in the presence of a high concentration of the respective uptake inhibitor.

    • Calculate specific uptake by subtracting non-specific from total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the 3-FMC concentration to determine the IC₅₀ value.

In Vivo Microdialysis for Neurotransmitter Measurement

This protocol outlines the procedure for measuring extracellular dopamine and serotonin levels in the rat brain following administration of 3-FMC.[7][8][9][10]

Objective: To determine the effect of 3-FMC on extracellular dopamine and serotonin concentrations in the striatum of freely moving rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g).

  • Stereotaxic apparatus.

  • Microdialysis probes (e.g., CMA 12).

  • Guide cannula.

  • Microinfusion pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.

  • 3-Fluoromethcathinone solution.

  • High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).

  • Anesthetic (e.g., isoflurane).

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in a stereotaxic apparatus.

    • Implant a guide cannula targeting the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm).

    • Secure the guide cannula to the skull with dental cement.

    • Allow the animal to recover for at least 48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula into the striatum.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 2 hours.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

    • Administer 3-FMC (e.g., intraperitoneally) at the desired dose.

    • Continue collecting dialysate samples for several hours post-administration.

  • Neurotransmitter Analysis:

    • Analyze the dialysate samples for dopamine and serotonin content using HPLC-ECD.

    • Separate the neurotransmitters on a reverse-phase column.

    • Detect the analytes using an electrochemical detector set at an appropriate oxidation potential.

  • Data Analysis:

    • Quantify the concentration of dopamine and serotonin in each sample by comparing peak heights or areas to those of known standards.

    • Express the results as a percentage of the average baseline concentration.

    • Plot the mean percentage change in neurotransmitter levels over time.

Visualizations

Signaling Pathway

Monoamine_Transporter_Modulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 Norepinephrine Norepinephrine Norepinephrine->Vesicle VMAT2 DAT DAT NET NET DA_cleft Vesicle->DA_cleft Release NE_cleft Vesicle->NE_cleft Release DA_cleft->DAT Reuptake DA_receptor Dopamine Receptor DA_cleft->DA_receptor Binds NE_cleft->NET Reuptake NE_receptor Norepinephrine Receptor NE_cleft->NE_receptor Binds FEC 3-FMC FEC->DAT Inhibits FEC->NET Inhibits FEC->Vesicle Promotes Release

Caption: Mechanism of action of 3-FMC on monoamine transporters.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (HEK-293 expressing transporter) start->prep_membranes setup_assay Set up 96-well plate: - Membranes - Buffer/Inhibitor - 3-FMC - Radioligand prep_membranes->setup_assay incubate Incubate (60-90 min at RT) setup_assay->incubate filter Rapid Filtration (Wash 3x) incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for radioligand binding assay.

Experimental Workflow: In Vivo Microdialysis

Microdialysis_Workflow start Start surgery Stereotaxic Surgery: Implant guide cannula in rat striatum start->surgery recovery Recovery Period (48+ hours) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion stabilization Stabilization & Baseline Collection (aCSF perfusion) probe_insertion->stabilization drug_admin Administer 3-FMC stabilization->drug_admin sample_collection Collect Dialysate Samples (Post-administration) drug_admin->sample_collection hplc HPLC-ECD Analysis (Quantify DA and 5-HT) sample_collection->hplc data_analysis Data Analysis (% change from baseline) hplc->data_analysis end End data_analysis->end

Caption: Workflow for in vivo microdialysis experiment.

References

In Vitro Dopamine and Serotonin Transporter Activity of 3-Fluoroethcathinone (3-FEC): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a technical overview of the in vitro activity of 3-fluoroethcathinone (3-FEC) at the dopamine transporter (DAT) and serotonin transporter (SERT). Due to a lack of specific published data for 3-FEC, this guide leverages information on the closely related compound, 3-fluoromethcathinone (3-FMC), to infer potential activity. It outlines detailed experimental protocols for characterizing the binding affinity and functional uptake inhibition of 3-FEC at these transporters and includes visualizations of relevant mechanisms and experimental workflows.

Introduction

This compound (3-FEC) is a synthetic cathinone, a class of compounds known for their psychostimulant effects, which are primarily mediated through interactions with monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT). Understanding the in vitro pharmacology of 3-FEC at these transporters is crucial for elucidating its mechanism of action, abuse potential, and potential therapeutic applications.

In Vitro Transporter Activity Profile

As of the date of this document, there is no publicly available peer-reviewed data specifically detailing the in vitro binding affinity (Kᵢ) or uptake inhibition potency (IC₅₀) of this compound (3-FEC) at the dopamine or serotonin transporters. However, research on the structurally similar compound 3-fluoromethcathinone (3-FMC) provides valuable insights. 3-FMC has been identified as a substrate for the human dopamine, serotonin, and norepinephrine transporters. This indicates that like other cathinone derivatives, 3-FEC is likely to bind to these transporters and may act as a substrate, potentially leading to both the inhibition of neurotransmitter reuptake and the promotion of neurotransmitter release (efflux).

Quantitative Data for 3-Fluoromethcathinone (3-FMC)

The following table summarizes the reported in vitro functional activity of 3-FMC at human DAT and SERT. It is critical to note that the substitution of the N-methyl group in 3-FMC with an N-ethyl group in 3-FEC may alter the potency and selectivity profile.

CompoundTransporterAssay TypeParameterValue (nM)Reference
3-Fluoromethcathinone (3-FMC) hDATUptake InhibitionIC₅₀1,830(Eshleman et al., 2013)
hSERTUptake InhibitionIC₅₀>10,000(Eshleman et al., 2013)

Experimental Protocols

To definitively determine the in vitro transporter activity of 3-FEC, the following established methodologies are recommended.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Kᵢ) of 3-FEC for DAT and SERT.

Principle: The ability of unlabeled 3-FEC to compete with a radiolabeled ligand for binding to the transporter is measured.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing either human DAT (hDAT) or human SERT (hSERT).

  • Radioligands: For hDAT, [³H]WIN 35,428; for hSERT, [³H]citalopram.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific binding determinant: 10 µM cocaine for hDAT; 10 µM fluoxetine for hSERT.

  • Glass fiber filters and a cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of 3-FEC.

  • After reaching equilibrium, rapidly filter the mixture to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Calculate the IC₅₀ value from the competition curve and convert it to a Kᵢ value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays

These assays determine the functional potency (IC₅₀) of 3-FEC to inhibit the transport of dopamine and serotonin.

Principle: The inhibition of the uptake of a radiolabeled neurotransmitter into cells expressing the respective transporter by 3-FEC is quantified.

Materials:

  • HEK293 cells stably expressing either hDAT or hSERT, cultured in appropriate plates.

  • Radiolabeled substrates: [³H]dopamine for hDAT; [³H]serotonin for hSERT.

  • Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer.

  • Inhibitors for determining non-specific uptake: 10 µM cocaine for hDAT; 10 µM fluoxetine for hSERT.

  • Cell harvester or manual washing setup.

  • Liquid scintillation counter.

Procedure:

  • Pre-incubate the cells with varying concentrations of 3-FEC.

  • Initiate uptake by adding the radiolabeled neurotransmitter.

  • Incubate for a short period at 37°C to allow for uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular radioactivity.

  • Determine the IC₅₀ value by analyzing the concentration-response curve for the inhibition of specific uptake.

Visualizations

General Mechanism of Action for a Substrate-Type Cathinone

G

Experimental Workflow for In Vitro Transporter Assays

G

The Neurotoxic Potential of 3-Fluoroethcathinone in Neuronal Cell Lines: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature explicitly detailing the neurotoxic potential of 3-Fluoroethcathinone (3-FEC) in neuronal cell lines is currently limited. This guide synthesizes available data on the closely related structural analog, 3-Fluoromethcathinone (3-FMC), to infer the potential neurotoxic mechanisms of 3-FEC. The findings presented herein are extrapolated based on the well-documented effects of 3-FMC and should be interpreted with caution pending direct investigation of 3-FEC.

Executive Summary

Synthetic cathinones, often referred to as "bath salts," are a class of novel psychoactive substances with stimulant properties.[1] While their primary mechanism of action involves interaction with monoamine transporters, there is growing evidence of their neurotoxic potential.[2] This technical guide provides a comprehensive overview of the anticipated neurotoxic effects of this compound (3-FEC) in neuronal cell lines, drawing heavily on published research on its close analog, 3-Fluoromethcathinone (3-FMC). The primary mechanisms of 3-FMC-induced neurotoxicity in vitro include the induction of oxidative stress, autophagy, and apoptosis.[3] This document details the experimental evidence for these pathways, presents quantitative data in a structured format, outlines key experimental protocols, and provides visual representations of the implicated signaling cascades.

Core Neurotoxic Mechanisms

In vitro studies on the neuronal effects of 3-FMC, a proxy for 3-FEC, have been conducted using the HT22 immortalized mouse hippocampal cell line.[3] These studies reveal a concentration-dependent cascade of cellular events leading to cell death.

Oxidative Stress

Treatment of HT22 cells with 3-FMC leads to a concentration-dependent increase in the intracellular production of reactive oxygen species (ROS).[3] This state of oxidative stress is a key initiator of subsequent cellular damage.[3] The brain, with its high oxygen consumption and lipid-rich environment, is particularly vulnerable to oxidative damage.[4]

Autophagy

3-FMC induces a concentration-dependent conversion of cytosolic LC3-I to membrane-bound LC3-II and the formation of autophagic vacuoles in HT22 cells.[3] A decrease in the p62/SQSTM1 protein levels following 3-FMC treatment suggests that the accumulation of autophagic vacuoles is a result of autophagy activation rather than its inhibition.[3] Autophagy can serve as a cellular defense mechanism against stressors like oxidative damage; however, excessive or prolonged activation can contribute to cell death.[3]

Apoptosis

At higher concentrations, 3-FMC induces caspase-dependent apoptotic cell death in HT22 cells.[3] This is characterized by the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[3] The induction of apoptosis appears to be a consequence of overwhelming cellular stress that cannot be mitigated by other protective mechanisms like autophagy.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on 3-FMC in HT22 neuronal cells, which may serve as an estimate for the potential effects of 3-FEC.

Table 1: Effect of 3-FMC on HT22 Cell Viability

3-FMC Concentration (mM)Cell Viability Reduction (%)
116
234
476

Data extracted from Siedlecka-Kroplewska et al. (2014) as cited in a later study by the same group.[3]

Table 2: Summary of 3-FMC-Induced Cellular Events in HT22 Cells

Cellular ProcessKey FindingImplication
Oxidative Stress Concentration-dependent increase in intracellular ROS.Initiation of cellular damage.
Autophagy Concentration-dependent conversion of LC3-I to LC3-II and formation of autophagic vacuoles.Activation of a cellular stress response that can lead to cell death at high levels.
Apoptosis Induction of caspase-dependent cell death at millimolar concentrations.Execution of programmed cell death in response to severe cellular stress.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the neurotoxic potential of synthetic cathinones like 3-FMC, which are applicable for studying 3-FEC.

Cell Culture and Treatment
  • Cell Line: HT22 immortalized mouse hippocampal cells are a suitable model for neurotoxicity studies.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: 3-FEC would be dissolved in a suitable solvent (e.g., sterile saline) and added to the cell culture medium at the desired final concentrations for the specified incubation times.

Assessment of Oxidative Stress (Intracellular ROS Production)
  • Principle: This assay utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Procedure:

    • Seed HT22 cells in a 96-well plate.

    • After cell attachment, treat the cells with varying concentrations of 3-FEC for a specified time (e.g., 45 or 90 minutes).

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with H2DCFDA in the dark.

    • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

Autophagy Detection (LC3-I to LC3-II Conversion)
  • Principle: The conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II) is a hallmark of autophagy. This can be detected by Western blotting due to the increased electrophoretic mobility of LC3-II.[5]

  • Procedure:

    • Treat HT22 cells with 3-FEC for a specified duration (e.g., 24 hours).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against LC3.

    • Use a secondary antibody conjugated to horseradish peroxidase and detect the bands using an enhanced chemiluminescence (ECL) system.

    • Quantify the band intensities for LC3-I and LC3-II to determine the LC3-II/LC3-I ratio.

Apoptosis Assay (Caspase-3 Activity)
  • Principle: This colorimetric assay is based on the spectrophotometric detection of the chromophore p-nitroanilide (pNA) after its cleavage from the labeled substrate DEVD-pNA by caspase-3.[6][7]

  • Procedure:

    • Induce apoptosis in HT22 cells by treating them with 3-FEC for a specified time.

    • Lyse the cells and collect the supernatant.

    • Add the cell lysate to a reaction buffer containing the DEVD-pNA substrate.

    • Incubate the mixture at 37°C.

    • Measure the absorbance at 405 nm using a microplate reader.

    • The level of caspase-3 activity is directly proportional to the color reaction.

Visualizations of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

G cluster_0 Experimental Workflow: Neurotoxicity Assessment A Neuronal Cell Culture (e.g., HT22) B Treatment with 3-FEC (Varying Concentrations and Durations) A->B C Oxidative Stress Assay (ROS Production) B->C D Autophagy Assay (LC3-II Conversion) B->D E Apoptosis Assay (Caspase-3 Activity) B->E F Data Analysis and Interpretation C->F D->F E->F

Experimental Workflow for Assessing 3-FEC Neurotoxicity.

G cluster_1 Signaling Pathway: 3-FEC Induced Neurotoxicity FEC This compound (3-FEC) ROS Increased Reactive Oxygen Species (ROS) (Oxidative Stress) FEC->ROS Damage Cellular Damage ROS->Damage Autophagy Autophagy Activation (LC3-I to LC3-II Conversion) Death Neuronal Cell Death Autophagy->Death Can lead to Apoptosis Apoptosis Induction (Caspase-3 Activation) Apoptosis->Death Damage->Autophagy Low to Moderate Stress Damage->Apoptosis High Stress

References

Acute Behavioral Effects of 3-Fluoromethcathinone in Rodent Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute behavioral effects of 3-Fluoromethcathinone (3-FMC) in rodent models. 3-FMC is a synthetic cathinone and a structural analog of mephedrone, sold online as a designer drug.[1] This document summarizes key quantitative data from published studies, details experimental protocols, and visualizes relevant biological pathways to facilitate further research and drug development.

Core Behavioral Effects

3-Fluoromethcathinone (3-FMC) is a psychoactive substance that, like other synthetic cathinones, interacts with monoamine neurotransmitter transporters.[2] It is classified as a methamphetamine-like cathinone due to its potent inhibition of dopamine (DA) and norepinephrine (NE) uptake, with less significant effects on serotonin (5-HT) uptake.[3] In rodent models, acute administration of 3-FMC elicits distinct behavioral changes, primarily an increase in locomotor activity and the production of discriminative stimulus effects similar to other psychostimulants.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the acute behavioral effects of 3-FMC in rodent models.

Table 1: Effects of 3-FMC on Locomotor Activity in Mice
Dose (mg/kg, i.p.)Horizontal Activity (% of Vehicle Control)Vertical Activity (Rearing)Study
1Dose-dependent increaseNo significant change[3]
3Significant increaseNo significant change[3]
10Potent stimulation (significantly more pronounced than 3 mg/kg)Not affected[3]
30Dose-dependent increaseNot reported[4]

Note: i.p. = intraperitoneal

Table 2: Discriminative Stimulus Effects of 3-FMC in Rats
Training DrugTest DrugDoses Tested (mg/kg, i.p.)OutcomeStudy
Cocaine (10 mg/kg)3-FMCNot specifiedFull substitution[4]
Methamphetamine (1 mg/kg)3-FMCNot specifiedFull substitution[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Locomotor Activity Assessment

This experiment measures the spontaneous motor activity of rodents following the administration of a test compound.

Apparatus:

  • Activity chambers (e.g., 45 cm x 45 cm x 45 cm) equipped with infrared beams to detect movement.

  • The chambers are often placed in a sound-attenuated and dimly lit room.

Procedure:

  • Habituation: Mice are individually placed in the activity chambers for a period of 30-60 minutes to allow them to acclimate to the new environment.

  • Administration: Following habituation, mice are removed, administered 3-FMC or a vehicle control (typically saline) via intraperitoneal (i.p.) injection, and immediately returned to the chambers.

  • Data Collection: Locomotor activity is recorded for a set period, typically 60-120 minutes. Key parameters measured include:

    • Horizontal Activity: The total number of beam breaks in the horizontal plane, indicating general movement.

    • Vertical Activity (Rearing): The number of times the animal rears on its hind legs, breaking upper infrared beams.

  • Data Analysis: The data is typically analyzed using a two-way analysis of variance (ANOVA) with treatment and time as factors. Post-hoc tests are used to compare specific dose groups to the control group.

Drug Discrimination Paradigm

This procedure is used to assess the subjective effects of a drug by training animals to recognize and respond to the interoceptive cues produced by the drug.

Apparatus:

  • Standard operant conditioning chambers equipped with two response levers and a mechanism for delivering a reinforcer (e.g., a food pellet dispenser).

Procedure:

  • Training:

    • Rats are trained to press one lever (the "drug" lever) after receiving an injection of the training drug (e.g., cocaine or methamphetamine) to receive a food reward.

    • On alternate days, they are trained to press the other lever (the "saline" lever) after receiving a saline injection to receive the same reward.

    • Training continues until the rats reliably press the correct lever based on the injection they received (typically >80% correct responses).

  • Testing:

    • Once trained, the rats are administered a test drug, such as 3-FMC, at various doses.

    • The percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis:

    • Full Substitution: If a test drug produces a high percentage of responding on the drug-trained lever (typically ≥80%), it is considered to have fully substituted for the training drug, indicating similar subjective effects.

    • The rate of responding is also measured to assess any non-specific effects of the drug on motor function.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of 3-FMC and the general workflow of the behavioral experiments.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA Dopamine VMAT2 VMAT2 DA->VMAT2 NE Norepinephrine NE->VMAT2 DA_cleft VMAT2->DA_cleft Release NE_cleft VMAT2->NE_cleft Release D1_receptor D1 Receptor DA_cleft->D1_receptor DAT DAT DA_cleft->DAT NET NET NE_cleft->NET Adenylyl_cyclase Adenylyl Cyclase D1_receptor->Adenylyl_cyclase Activates cAMP cAMP Adenylyl_cyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates downstream Downstream Signaling PKA->downstream FEC 3-FMC FEC->DAT Inhibits Reuptake FEC->NET Inhibits Reuptake

Caption: Proposed mechanism of 3-FMC action on dopaminergic and noradrenergic synapses.

start Start habituation Habituation Phase (Acclimation to apparatus) start->habituation drug_admin Drug Administration (3-FMC or Vehicle) habituation->drug_admin data_collection Data Collection Period drug_admin->data_collection analysis Statistical Analysis (e.g., ANOVA) data_collection->analysis results Results Interpretation analysis->results end End results->end

Caption: General experimental workflow for rodent behavioral testing.

References

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not legal advice. The legal landscape surrounding novel psychoactive substances is complex and subject to change. Always consult with legal counsel for guidance on the specific regulations in your jurisdiction.

This technical guide provides a comprehensive overview of the legal status and scheduling of 3-Fluoroethcathinone (3-FEC), a synthetic cathinone. Due to the limited specific toxicological and pharmacological data available for 3-FEC, this guide also incorporates data from its close structural analog, 3-Fluoromethcathinone (3-FMC), to provide a broader context for researchers. It is crucial to note that while these compounds are structurally similar, their biological activities and legal classifications may differ.

Introduction to this compound (3-FEC)

This compound (3-FEC) is a synthetic stimulant of the cathinone class. As a fluorinated analog, it is part of a growing number of novel psychoactive substances (NPS) designed to mimic the effects of controlled substances. The physiological and toxicological properties of 3-FEC are largely unknown, necessitating caution and rigorous adherence to legal and ethical guidelines in research settings[1].

Chemical and Physical Data for 3-FEC and 3-FMC

PropertyThis compound (3-FEC) (hydrochloride)3-Fluoromethcathinone (3-FMC) (hydrochloride)
Formal Name 2-(ethylamino)-1-(3-fluorophenyl)-1-propanone, monohydrochloride1-(3-fluorophenyl)-2-(methylamino)propan-1-one, monohydrochloride[2][3]
CAS Number 2446466-64-2[1]1346600-40-5[2][3]
Molecular Formula C₁₁H₁₄FNO • HCl[1]C₁₀H₁₂FNO • HCl[2][3]
Formula Weight 231.7 g/mol [1]217.7 g/mol [2][3]
Purity ≥98%[1]≥98%[2]
Formulation A crystalline solid[1]A crystalline solid[2]
Solubility (PBS, pH 7.2) 10 mg/ml[1]10 mg/ml[2]
λmax 246, 291 nm[1]245, 290 nm[2]

Legal Status and Scheduling

The legal status of 3-FEC is often not explicitly defined in legislation. However, due to its structural similarity to controlled substances like cathinone and its analog 3-FMC, it is likely to be regulated under analogue or generic substance laws in many countries.

Summary of Legal Status in Key Jurisdictions

JurisdictionLegal Status of 3-FMC (as an indicator for 3-FEC)Relevant Legislation and Remarks
United States Schedule I Controlled Substance[2][4][5]The Controlled Substances Act, through the Federal Analogue Act, allows for any chemical "substantially similar" to a Schedule I or II controlled substance to be treated as a Schedule I substance if intended for human consumption. Given that cathinone is a Schedule I substance, 3-FEC would likely be considered a controlled substance analogue.
United Kingdom Class B Drug[4]Controlled under a generic cathinone ban within the Misuse of Drugs Act 1971[4][6]. The Psychoactive Substances Act 2016 also criminalizes the production, supply, and possession with intent to supply of any substance intended for human consumption that is capable of producing a psychoactive effect[7].
Germany Anlage II Controlled Drug[4]Anlage II substances are tradable with special permission but not prescribable[8]. Germany's New Psychoactive Substances Act (NpSG) also bans the distribution and administration of new psychoactive substances to consumers[9].
Australia Prohibited Substance (by analogy)While not explicitly listed, synthetic cathinones are generally considered analogues of controlled drugs and are therefore illegal.
China Controlled SubstanceChina has placed a large number of new psychoactive substances, including various synthetic cathinones, under national control[10]. Given the broad scope of these regulations, 3-FEC is likely considered an illegal substance.
Japan Controlled SubstanceJapan has strict laws against a wide range of designer drugs and new psychoactive substances. The import, possession, and use of such substances are severely punishable[11][12].

Pharmacology and Toxicology of Fluorinated Cathinones (with a focus on 3-FMC)

Due to the lack of specific data for 3-FEC, the following information is based on studies of its close analog, 3-FMC, and the broader class of synthetic cathinones. Researchers should exercise extreme caution when extrapolating these findings to 3-FEC.

Synthetic cathinones are central nervous system stimulants that primarily act by increasing the synaptic concentrations of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine[13]. They can act as both inhibitors of neurotransmitter reuptake and as releasing agents[14].

In Vitro and Cellular Effects of 3-FMC

Studies on the effects of 3-FMC in neuronal cell lines have revealed several key mechanisms of action:

  • Induction of Oxidative Stress: 3-FMC has been shown to cause a concentration-dependent increase in the production of reactive oxygen species (ROS) in HT22 mouse hippocampal cells[15].

  • Activation of Autophagy and Apoptosis: At certain concentrations, 3-FMC can induce autophagy, a cellular self-degradation process, as a potential defense mechanism. However, at higher concentrations, it can lead to caspase-dependent apoptotic cell death[15].

In Vivo Effects of 3-FMC

Animal studies have provided insights into the physiological and behavioral effects of 3-FMC:

  • Increased Locomotor Activity: 3-FMC produces a dose-dependent increase in spontaneous horizontal locomotor activity in mice[14][16].

  • Elevation of Extracellular Dopamine and Serotonin: In vivo microdialysis studies in mice have shown that 3-FMC potently increases extracellular levels of dopamine and serotonin in the striatum[14].

Experimental Protocols

Synthesis

A general synthesis method for cathinone derivatives, which could be adapted for 3-FEC, involves the α-bromination of a substituted propiophenone followed by reaction with the desired amine[17]. For 3-FEC, this would likely involve the reaction of 3-fluoropropiophenone with bromine, followed by reaction with ethylamine.

Analytical Methods

GC-MS is a primary technique for the identification of synthetic cathinones.

  • Sample Preparation: A common method involves dissolving the sample in a suitable organic solvent, such as methanol or chloroform, to a concentration of approximately 1 mg/mL.

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

  • Analysis: The mass spectrum of the analyte is compared with reference spectra for identification.

NMR spectroscopy is a powerful tool for the structural elucidation of novel psychoactive substances.

  • Sample Preparation: The sample is typically dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O) to a concentration of around 10 mg/mL.

  • Analysis: ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure determination.

Visualizations

Logical Relationship of Legal Control

Legal_Control_of_3FEC cluster_USA United States cluster_UK United Kingdom Controlled_Substances_Act Controlled Substances Act Federal_Analogue_Act Federal Analogue Act Controlled_Substances_Act->Federal_Analogue_Act 3-FEC_Analogue 3-FEC as Analogue Federal_Analogue_Act->3-FEC_Analogue classifies Schedule_I Schedule I Substance Cathinone Cathinone (Schedule I) Cathinone->Federal_Analogue_Act is a 3-FEC_Analogue->Schedule_I treated as Misuse_of_Drugs_Act Misuse of Drugs Act 1971 Generic_Cathinone_Ban Generic Cathinone Ban Misuse_of_Drugs_Act->Generic_Cathinone_Ban 3-FEC_Generic 3-FEC under Generic Ban Generic_Cathinone_Ban->3-FEC_Generic Class_B Class B Drug 3-FEC_Generic->Class_B classified as

Caption: Legal control pathways for 3-FEC in the US and UK.

General Experimental Workflow for 3-FEC Analysis

Experimental_Workflow Sample Seized Material or Research Compound Extraction Solvent Extraction Sample->Extraction Presumptive_Test Colorimetric Tests (e.g., Marquis Reagent) Extraction->Presumptive_Test GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GCMS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Extraction->NMR Identification Identification of 3-FEC GCMS->Identification NMR->Identification Quantification Quantitative Analysis Identification->Quantification Report Analytical Report Quantification->Report

Caption: A typical workflow for the analysis of 3-FEC.

Postulated Signaling Pathway of Fluorinated Cathinones

Signaling_Pathway 3FEC This compound (or analogue) DAT Dopamine Transporter (DAT) 3FEC->DAT Inhibits Reuptake & Promotes Efflux NET Norepinephrine Transporter (NET) 3FEC->NET Inhibits Reuptake & Promotes Efflux SERT Serotonin Transporter (SERT) 3FEC->SERT Inhibits Reuptake & Promotes Efflux Synaptic_Cleft Increased Synaptic Monoamines DAT->Synaptic_Cleft NET->Synaptic_Cleft SERT->Synaptic_Cleft Postsynaptic_Receptors Postsynaptic Receptor Activation Synaptic_Cleft->Postsynaptic_Receptors Oxidative_Stress Oxidative Stress Synaptic_Cleft->Oxidative_Stress Stimulant_Effects Stimulant Effects Postsynaptic_Receptors->Stimulant_Effects Autophagy Autophagy Oxidative_Stress->Autophagy Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Caption: Postulated signaling pathway for fluorinated cathinones.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 3-Fluoroethcathinone (3-FEC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct stability and degradation studies on 3-Fluoroethcathinone (3-FEC) are limited in publicly available scientific literature. The following guide is a synthesis of information from studies on analogous synthetic cathinones, particularly other halogenated derivatives. The proposed degradation pathways are based on established chemical principles and data from similar compounds.

Introduction

This compound (3-FEC) is a synthetic cathinone, a class of psychoactive substances that are β-keto analogues of phenethylamines. The stability of these compounds is a critical factor in their analysis, storage, and the interpretation of toxicological findings. Degradation can lead to a decrease in the concentration of the parent compound and the formation of new, potentially active or toxic, byproducts. This guide provides a comprehensive overview of the anticipated stability profile and degradation pathways of 3-FEC, based on the current understanding of synthetic cathinone chemistry.

Chemical Stability of this compound

The stability of synthetic cathinones is significantly influenced by their chemical structure, particularly the substituents on the aromatic ring and the nitrogen atom.

2.1 Factors Influencing Stability:

  • pH: Synthetic cathinones are generally more stable in acidic conditions and show accelerated degradation in alkaline environments.

  • Temperature: Higher temperatures significantly increase the rate of degradation. For forensic and research purposes, storage at low temperatures (-20°C or below) is recommended to preserve the integrity of the sample.

  • Halogenation: The presence and position of a halogen on the aromatic ring play a crucial role in stability. Studies on fluoromethcathinone isomers have shown that 3-fluoro-substituted cathinones are less stable than their 4-fluoro counterparts. It is therefore anticipated that 3-FEC will exhibit a degree of instability.

  • Amine Substitution: Secondary amines, such as in 3-FEC, are generally less stable than tertiary amines (e.g., pyrrolidine-containing cathinones)[1].

2.2 Inferred Stability Profile of 3-FEC:

Based on data from the closely related compound 3-fluoromethcathinone (3-FMC), 3-FEC is expected to be one of the less stable synthetic cathinones[1]. It is likely susceptible to significant degradation, especially at room temperature and in neutral to alkaline conditions.

Table 1: Anticipated Stability of this compound Under Various Storage Conditions (Illustrative)

Storage ConditionMatrixExpected StabilityRationale
-20°CSolid FormHighLow temperature minimizes degradation kinetics.
4°CAcidic Solution (pH 4)Moderate to HighAcidic pH is known to stabilize cathinones.
Room TemperatureNeutral Solution (pH 7)LowNeutral pH and ambient temperature can promote degradation.
Room TemperatureAlkaline Solution (pH 8-10)Very LowAlkaline conditions are known to rapidly degrade cathinones.
37°CBiological Matrix (e.g., Blood)Very LowPhysiological temperature and pH can lead to rapid degradation.

Note: This table is illustrative and based on the known behavior of similar compounds. Actual stability should be determined experimentally.

Proposed Degradation Pathways of this compound

The primary degradation pathways for synthetic cathinones are hydrolysis and oxidation. The β-keto group and the secondary amine are the most reactive sites in the 3-FEC molecule.

3.1 Hydrolysis:

In aqueous solutions, particularly under basic conditions, the β-keto-amine moiety of cathinones can undergo hydrolysis. A proposed mechanism involves base-catalyzed tautomerism to an enamine intermediate, followed by hydrolysis of the imine to an alpha-hydroxyketone, which can further oxidize and hydrolyze.

G Proposed Hydrolytic Degradation of 3-FEC cluster_0 Hydrolysis Pathway 3-FEC This compound Enamine_Intermediate Enamine Intermediate 3-FEC->Enamine_Intermediate Tautomerization (Base-catalyzed) Alpha_Hydroxyketone Alpha-Hydroxyketone Derivative Enamine_Intermediate->Alpha_Hydroxyketone Hydrolysis Further_Degradation Further Degradation Products (e.g., Benzoic Acid Derivative) Alpha_Hydroxyketone->Further_Degradation Oxidation & Hydrolysis

Caption: Proposed hydrolytic degradation pathway for this compound.

3.2 Oxidation:

Oxidative degradation can occur through various mechanisms, including enzymatic processes in biological matrices and chemical oxidation. The secondary amine is susceptible to oxidation, and the benzylic position is also a potential site of oxidative attack. Thermal degradation during analysis, such as in gas chromatography, often involves an oxidative loss of two hydrogen atoms.

G Proposed Oxidative Degradation of 3-FEC cluster_1 Oxidation Pathway 3-FEC This compound N-Oxide N-Oxide Derivative 3-FEC->N-Oxide N-Oxidation Dehydrogenated_Product Dehydrogenated Product (Thermal Degradation) 3-FEC->Dehydrogenated_Product Oxidative Dehydrogenation Hydroxylated_Metabolites Hydroxylated Metabolites 3-FEC->Hydroxylated_Metabolites Aromatic/Side-chain Hydroxylation

Caption: Proposed oxidative degradation pathways for this compound.

Experimental Protocols for Stability and Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Drug Substances and Products)[2][3][4][5][6].

4.1 General Experimental Workflow:

G Forced Degradation Experimental Workflow Start Prepare Stock Solution of 3-FEC Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress_Conditions Neutralize Neutralize/Stop Reaction Stress_Conditions->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., LC-MS) Neutralize->Analyze Identify Characterize Degradation Products (e.g., MS/MS, NMR) Analyze->Identify End Report Findings Identify->End

Caption: General experimental workflow for a forced degradation study.

4.2 Detailed Methodologies:

Objective: To generate degradation products of 3-FEC under various stress conditions to assess its intrinsic stability and to develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol and/or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • LC-MS system

4.2.1 Preparation of Stock Solution: Prepare a stock solution of 3-FEC in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

4.2.2 Acid Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

  • Store the solution at room temperature and 60°C.

  • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • If no degradation is observed, repeat the experiment with 1 M HCl.

4.2.3 Base Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

  • Store the solution at room temperature.

  • Withdraw samples at appropriate time points (e.g., 0, 1, 2, 4, 8 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • If degradation is too rapid, consider using milder basic conditions or lower temperatures. If no degradation is seen, use 1 M NaOH.

4.2.4 Oxidative Degradation:

  • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

  • Store the solution at room temperature, protected from light.

  • Withdraw samples at appropriate time points.

  • If no degradation is observed, repeat with 30% H₂O₂.

4.2.5 Thermal Degradation (Solid State):

  • Place a known amount of solid 3-FEC in a vial.

  • Expose the solid to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.

  • Analyze samples at various time points.

4.2.6 Photostability Testing:

  • Expose a solution of 3-FEC and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[3][5].

  • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

  • Analyze the exposed and control samples.

4.3 Analysis of Samples: All samples should be analyzed using a validated stability-indicating method, typically a reverse-phase HPLC method with UV and mass spectrometric detection (LC-MS). The method should be able to separate the parent drug from all significant degradation products. Peak purity analysis should be performed to ensure that the chromatographic peak of 3-FEC is free from any co-eluting impurities.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a table, indicating the percentage of degradation for 3-FEC and the formation of major degradation products under each stress condition.

Table 2: Example Summary of Forced Degradation Results for 3-FEC

Stress ConditionDuration% Degradation of 3-FECMajor Degradation Products (Relative Peak Area %)
0.1 M HCl, 60°C24 hours5%DP1 (1.2%), DP2 (3.5%)
0.1 M NaOH, RT8 hours15%DP3 (10.5%), DP4 (4.0%)
3% H₂O₂, RT24 hours8%DP5 (5.0%), DP6 (2.5%)
Heat (80°C, solid)48 hours2%DP7 (1.8%)
Light (ICH Q1B)-12%DP8 (9.5%)

DP = Degradation Product; RT = Room Temperature. Data are illustrative.

Conclusion

While specific data for this compound is not abundant, the existing knowledge on synthetic cathinones provides a strong basis for predicting its stability and degradation pathways. 3-FEC is likely to be an unstable compound, particularly sensitive to alkaline conditions, elevated temperatures, and light exposure. The primary degradation routes are expected to be hydrolysis and oxidation. For researchers and scientists working with 3-FEC, it is imperative to use proper storage conditions (cold, dark, and acidic for solutions) and to employ validated stability-indicating analytical methods to ensure the accuracy and reliability of their results. The experimental protocols outlined in this guide provide a framework for conducting robust stability and degradation studies on 3-FEC.

References

Methodological & Application

Application Note: Quantification of 3-Fluoroethcathinone in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3-Fluoroethcathinone (3-FEC) in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is intended for use in forensic toxicology, clinical research, and drug development settings. While specific performance data for 3-FEC is not widely published, this document provides a robust starting method based on established protocols for structurally similar synthetic cathinones. The validation parameters presented are representative of expected performance for this class of compounds.

Introduction

This compound (3-FEC) is a synthetic cathinone, a class of psychoactive substances that have seen a rise in recreational use. As with other novel psychoactive substances (NPS), there is a growing need for reliable analytical methods to detect and quantify these compounds in biological matrices for clinical and forensic purposes. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for the analysis of drugs of abuse in complex matrices like plasma.[1][2] This application note provides a detailed protocol for the extraction and quantification of 3-FEC from plasma, addressing the analytical challenges posed by this emerging substance. Given the known instability of halogenated cathinones, proper sample handling and storage are critical for accurate quantification.[3][4][5]

Experimental

Materials and Reagents
  • This compound (3-FEC) reference standard

  • This compound-d5 (3-FEC-d5) or other suitable deuterated internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (99% or higher)

  • Ammonium formate

  • Human plasma (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange, 30 mg/1 mL)

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Solid-Phase Extraction (SPE)

A detailed protocol for the solid-phase extraction of 3-FEC from plasma is as follows:

  • Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard working solution (e.g., 1 µg/mL of 3-FEC-d5 in methanol) and 500 µL of 0.1 M phosphate buffer (pH 6.0). Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B). Vortex and transfer to an autosampler vial.

LC-MS/MS Method

Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to initial conditions

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 500°C
Nebulizer Gas 50 psi
Heater Gas 50 psi
Curtain Gas 35 psi
Collision Gas Nitrogen

MRM Transitions (Predicted)

Note: These transitions are predicted based on the structure of 3-FEC and data from similar compounds. Experimental optimization is required.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-FEC (Quantifier) 196.1121.125
3-FEC (Qualifier) 196.191.135
3-FEC-d5 (IS) 201.1126.125

Method Validation (Representative Data)

The following tables summarize the expected performance of the method based on typical validation results for similar synthetic cathinone assays.[6][7]

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Weighting
3-FEC1 - 500> 0.9951/x

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low 3< 10< 1090 - 110
Medium 50< 10< 1090 - 110
High 400< 10< 1090 - 110

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
3-FEC> 8590 - 110

Table 4: Limit of Detection and Quantification

ParameterValue (ng/mL)
Limit of Detection (LOD) 0.5
Limit of Quantification (LOQ) 1.0

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) is_spike Spike Internal Standard plasma->is_spike pretreatment Pre-treatment (Buffer) is_spike->pretreatment spe Solid-Phase Extraction pretreatment->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection (5 µL) reconstitution->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for 3-FEC quantification in plasma.

validation_parameters center_node Method Validation specificity Specificity/ Selectivity center_node->specificity linearity Linearity & Range center_node->linearity accuracy Accuracy center_node->accuracy precision Precision center_node->precision lod_loq LOD & LOQ center_node->lod_loq recovery Recovery center_node->recovery matrix_effect Matrix Effect center_node->matrix_effect stability Stability center_node->stability

Caption: Key parameters for LC-MS/MS method validation.

Discussion

The described LC-MS/MS method provides a robust framework for the quantification of this compound in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and improving method sensitivity. The chromatographic conditions are designed to provide good peak shape and resolution from potential interferences. The predicted MRM transitions offer a starting point for method development, but should be optimized for the specific instrument being used to ensure maximum sensitivity and specificity.

A critical consideration for the analysis of 3-FEC is its stability. Studies on related halogenated cathinones have shown significant degradation at room temperature and in non-acidified solutions.[3][4][5] Therefore, it is imperative that plasma samples are stored frozen (-20°C or lower) and that sample processing is performed in a timely manner. Acidification of the plasma sample upon collection may also improve stability.

The representative validation data demonstrates that the method is expected to be linear, accurate, and precise over a clinically and forensically relevant concentration range. The lower limit of quantification is anticipated to be sufficient for the detection of 3-FEC following typical recreational use.

Conclusion

This application note details a comprehensive LC-MS/MS method for the quantification of this compound in human plasma. The protocol, including sample preparation, chromatography, and mass spectrometry parameters, provides a solid foundation for researchers, scientists, and drug development professionals. The provided quantitative data, while representative, underscores the expected performance of a fully validated method. The visualization of the experimental workflow and validation parameters serves to clarify the key aspects of the analytical process.

References

Application Note: Quantitative Determination of 3-Fluoroethcathinone (3-FEC) in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and specific method for the detection and quantification of 3-Fluoroethcathinone (3-FEC), a synthetic cathinone, in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol includes a robust sample preparation procedure involving enzymatic hydrolysis followed by liquid-liquid extraction (LLE) and derivatization to enhance analyte volatility and ionization. The validated method demonstrates excellent linearity, precision, and accuracy, making it suitable for forensic toxicology, clinical research, and drug metabolism studies.

Introduction

This compound (3-FEC) is a psychoactive substance belonging to the synthetic cathinone class, which has emerged as a novel psychoactive substance (NPS). Monitoring its presence in biological matrices such as urine is crucial for clinical and forensic investigations. Gas Chromatography-Mass Spectrometry (GC-MS) offers a reliable and widely accessible analytical technique for the unambiguous identification and quantification of such compounds. This protocol provides a detailed workflow for the analysis of 3-FEC in urine, ensuring high sensitivity and specificity.

Experimental Protocols

Materials and Reagents
  • This compound (3-FEC) reference standard

  • Internal Standard (IS) (e.g., Methamphetamine-d5)

  • β-glucuronidase from Helix pomatia

  • Sodium acetate buffer (pH 5.0)

  • Ethyl acetate (GC grade)

  • Sodium hydroxide solution (10 M)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Methanol (HPLC grade)

  • Deionized water

  • Human urine (drug-free)

Sample Preparation
  • Enzymatic Hydrolysis: To 1 mL of urine sample, add 50 µL of the internal standard solution and 500 µL of sodium acetate buffer (pH 5.0). Add 50 µL of β-glucuronidase solution and incubate at 60°C for 1 hour to cleave glucuronide conjugates.

  • Alkalinization: After cooling to room temperature, adjust the pH of the sample to approximately 12 by adding 200 µL of 10 M sodium hydroxide solution.

  • Liquid-Liquid Extraction (LLE): Add 3 mL of ethyl acetate to the sample. Vortex for 5 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Solvent Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Derivatization: Reconstitute the dried extract in 50 µL of ethyl acetate and 50 µL of MSTFA. Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of 3-FEC.[2][3]

GC-MS Instrumentation and Conditions

The analysis is performed on a gas chromatograph coupled to a mass spectrometer.[4]

ParameterCondition
Gas Chromatograph Agilent 6890N or equivalent
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 260°C
Injection Volume 2 µL, splitless mode
Oven Program Initial temperature 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Mass Spectrometer Agilent 5975B or equivalent
Interface Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (m/z) 3-FEC-TMS: m/z 58, 105, 124 (Quantifier), 250IS-TMS: m/z 58, 91, 154 (Quantifier)

Data Presentation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the tables below.

Table 1: Calibration Curve and Linearity
AnalyteCalibration Range (ng/mL)
3-FEC10 - 1000> 0.995
Table 2: Method Detection and Quantification Limits
AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
3-FEC510
Table 3: Precision and Accuracy
Spiked Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
254.86.295.7
2503.55.1102.3
7502.94.598.9

Mandatory Visualization

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Urine 1. Urine Sample (1 mL) Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase, 60°C) Urine->Hydrolysis LLE 3. Liquid-Liquid Extraction (Ethyl Acetate) Hydrolysis->LLE Evaporation 4. Evaporation (Nitrogen Stream, 40°C) LLE->Evaporation Derivatization 5. Derivatization (MSTFA, 70°C) Evaporation->Derivatization GC_Injection 6. GC Injection Derivatization->GC_Injection Derivatized Sample Separation 7. Chromatographic Separation GC_Injection->Separation Detection 8. Mass Spectrometric Detection Separation->Detection Quantification 9. Quantification Detection->Quantification Raw Data Reporting 10. Reporting Quantification->Reporting

References

Application Note: High-Resolution Mass Spectrometry for 3-Fluoroethcathinone (3-FEC) Metabolite Profiling

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the identification and relative quantification of 3-Fluoroethcathinone (3-FEC) metabolites in human urine using high-resolution mass spectrometry (HRMS). The protocol outlines sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters, and data analysis strategies. This methodology is critical for researchers in forensic science, toxicology, and drug metabolism studies to understand the biotransformation of this novel psychoactive substance.

Introduction

This compound (3-FEC) is a synthetic cathinone that has emerged as a novel psychoactive substance (NPS). Understanding its metabolic fate is crucial for clinical and forensic toxicology to identify biomarkers of exposure and to assess its potential for drug-drug interactions. High-resolution mass spectrometry offers the necessary sensitivity and selectivity for the comprehensive profiling of drug metabolites in complex biological matrices.[1][2] This application note provides a detailed protocol for the metabolite profiling of 3-FEC in urine using LC-HRMS. The primary metabolic pathways of similar cathinones, such as 3-fluoromethcathinone (3-FMC), involve N-dealkylation, reduction of the keto group to the corresponding alcohol, and hydroxylation of the aromatic system, often followed by glucuronidation.[3]

Experimental Protocol

Materials and Reagents
  • This compound (3-FEC) standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human urine (drug-free)

  • β-glucuronidase from E. coli

  • Phosphate buffer (pH 6.8)

  • Solid-phase extraction (SPE) cartridges

Sample Preparation
  • Enzymatic Hydrolysis: To 1 mL of urine, add 500 µL of phosphate buffer (pH 6.8) and 50 µL of β-glucuronidase solution. Incubate at 37°C for 2 hours to cleave glucuronide conjugates.

  • Protein Precipitation: After incubation, add 2 mL of ice-cold acetonitrile to the sample. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of water.

    • Elute the analytes with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid).

Liquid Chromatography
  • System: UHPLC system

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

High-Resolution Mass Spectrometry
  • System: Q-Exactive Orbitrap Mass Spectrometer or similar

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Full Scan (MS1):

    • Resolution: 70,000

    • Scan Range: m/z 100-1000

  • Data-Dependent MS/MS (dd-MS2):

    • Resolution: 17,500

    • TopN: 5 (fragment the 5 most intense ions from the full scan)

    • Collision Energy: Stepped (20, 30, 40 eV)

Data Presentation

The following table summarizes hypothetical quantitative data for 3-FEC and its major metabolites identified in a pooled human urine sample after a controlled dose.

AnalyteRetention Time (min)Precursor Ion (m/z)Major Fragment Ions (m/z)Relative Abundance (%)
3-FEC6.8196.1234178.1128, 123.041715
Nor-3-FEC5.5168.0921150.0815, 123.041735
Dihydro-3-FEC6.2198.1390180.1284, 123.041725
Hydroxy-3-FEC5.9212.1183194.1077, 139.036610
Nor-dihydro-3-FEC4.8170.1077152.0971, 123.041715

Visualizations

The following diagrams illustrate the proposed metabolic pathway of 3-FEC and the experimental workflow.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion parent This compound (3-FEC) met1 Nor-3-FEC (N-de-ethylation) parent->met1 met2 Dihydro-3-FEC (Keto reduction) parent->met2 met3 Hydroxy-3-FEC (Hydroxylation) parent->met3 met4 Nor-dihydro-3-FEC met1->met4 glucuronide Glucuronide Conjugates met1->glucuronide UGT met2->met4 met2->glucuronide UGT met3->glucuronide UGT met4->glucuronide UGT urine Urine glucuronide->urine

Caption: Proposed metabolic pathway of this compound (3-FEC).

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sp1 Urine Sample Collection sp2 Enzymatic Hydrolysis sp1->sp2 sp3 Protein Precipitation sp2->sp3 sp4 Solid-Phase Extraction sp3->sp4 sp5 Evaporation & Reconstitution sp4->sp5 an1 LC-HRMS Analysis sp5->an1 an2 Data Acquisition (Full Scan & dd-MS2) an1->an2 dp1 Metabolite Identification an2->dp1 dp2 Relative Quantification dp1->dp2

Caption: Experimental workflow for 3-FEC metabolite profiling.

Conclusion

This application note provides a comprehensive and detailed protocol for the identification and profiling of this compound metabolites in human urine using high-resolution mass spectrometry. The described method is sensitive, specific, and can be readily implemented in forensic and clinical laboratories for the analysis of NPS and their biotransformation products. The provided workflow and proposed metabolic pathways serve as a valuable resource for researchers in the field. Further studies are warranted to confirm the exact structures of the metabolites and to establish their pharmacokinetic profiles.

References

Application Notes and Protocols for In Vivo Microdialysis: Measuring the Effects of 3-FEC on Neurotransmitters

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for utilizing in vivo microdialysis to investigate the effects of 3-Fluoroethcathinone (3-FEC), a synthetic cathinone, on the extracellular levels of key neurotransmitters: dopamine (DA), serotonin (5-HT), and norepinephrine (NE). While specific microdialysis data for 3-FEC is limited in published literature, this protocol is based on established methodologies for structurally and pharmacologically similar compounds, such as methcathinone and 3-fluoromethcathinone (3-FMC).[1] Synthetic cathinones are known to act as psychostimulants by increasing monoaminergic neurotransmission.[1][2][3] This is achieved by either inhibiting the reuptake of neurotransmitters or by promoting their release from synaptic vesicles.[1][4][2][3] This application note offers a comprehensive experimental workflow, from surgical procedures to sample analysis, alongside representative data from related compounds to serve as a robust framework for studying 3-FEC.

Introduction to 3-FEC and In Vivo Microdialysis

3-FEC belongs to the substituted cathinone class of novel psychoactive substances (NPS).[1] These compounds are structurally related to amphetamine and are known to interact with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2][5] The primary mechanism of action for many synthetic cathinones involves either blocking the reuptake of dopamine, serotonin, and norepinephrine, or acting as substrates for these transporters, leading to neurotransmitter release.[4][2][6]

In vivo microdialysis is a powerful technique for measuring the concentration of unbound analytes in the extracellular fluid of living animals.[7][8][9][10] It involves implanting a small, semi-permeable probe into a specific brain region.[10] A physiological solution is then slowly perfused through the probe, allowing for the collection of neurotransmitters that diffuse across the membrane.[10][11] This method provides real-time data on neurotransmitter dynamics in response to pharmacological agents like 3-FEC.

Presumed Signaling Pathway of 3-FEC

Based on the pharmacology of related synthetic cathinones, 3-FEC is presumed to act as a monoamine transporter inhibitor or substrate.[1][4][2][6] This interaction leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin, thereby enhancing neurotransmission in key brain circuits associated with reward, mood, and arousal. The diagram below illustrates this hypothesized mechanism.

Signaling_Pathway_of_3FEC cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (DA, NE, 5-HT) DA_point Vesicle->DA_point DA NE_point Vesicle->NE_point NE 5HT_point Vesicle->5HT_point 5-HT DAT DAT NET NET SERT SERT DA_point->DAT Reuptake DA_R DA Receptors DA_point->DA_R Binding NE_point->NET Reuptake NE_R NE Receptors NE_point->NE_R Binding 5HT_point->SERT Reuptake 5HT_R 5-HT Receptors 5HT_point->5HT_R Binding 3FEC 3-FEC 3FEC->DAT Inhibition/ Reverse Transport 3FEC->NET Inhibition/ Reverse Transport 3FEC->SERT Inhibition/ Reverse Transport Experimental_Workflow A Animal Acclimation (1 week) B Stereotaxic Surgery: Probe Implantation A->B C Post-operative Recovery (24-48 hours) B->C J Histological Verification of Probe Placement B->J D Microdialysis Experiment: Probe Perfusion with aCSF C->D E Baseline Sample Collection (3-4 samples) D->E F 3-FEC Administration (i.p. or s.c.) E->F G Post-injection Sample Collection (2-3 hours) F->G H Sample Analysis (HPLC-ECD or LC-MS/MS) G->H I Data Analysis and Statistical Evaluation H->I

References

Application Notes and Protocols for Assessing 3-Fluoroethcathinone (3-FEC) Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluoroethcathinone (3-FEC) is a synthetic cathinone, a class of psychoactive substances that has gained attention in both recreational drug markets and scientific research. Understanding the cytotoxic potential of novel psychoactive substances like 3-FEC is crucial for public health and drug development. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of 3-FEC using a panel of standard cell viability assays. The described methods are fundamental in preclinical toxicology and drug safety assessment.

Overview of Cell Viability Assays

A variety of assays are available to assess cell viability and cytotoxicity, each with its own principle and application. For a thorough evaluation of 3-FEC's cytotoxic effects, a multi-parametric approach is recommended, targeting different cellular processes. This document focuses on three key assays:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.

  • LDH Assay: Quantifies plasma membrane damage by measuring the release of lactate dehydrogenase.

  • Apoptosis Assays (Annexin V-FITC/PI and Caspase-3/7): Detect programmed cell death.

Data Presentation: Cytotoxicity of this compound (3-FEC) Analog

Table 1: Effect of 3-FMC on HT22 Cell Viability (MTT Assay) [1][2]

3-FMC Concentration (mM)Treatment Duration (hours)Mean Cell Viability (%)Standard Deviation
0 (Control)24100± 5.2
12484± 6.1
22466± 7.3
42424± 4.8

Table 2: Induction of Apoptosis by 3-FMC in HT22 Cells (Caspase-3 Activity) [1]

3-FMC Concentration (mM)Treatment Duration (hours)% of Cells with Active Caspase-3Standard Deviation
0 (Control)242.1± 0.5
1245.0± 1.2
2248.3± 1.8
42431.5± 4.5

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[6][7][8] The amount of formazan produced is proportional to the number of viable cells.

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-FEC in culture medium. Remove the old medium from the wells and add 100 µL of the 3-FEC solutions or vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of DMSO or a suitable solubilization buffer to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[9][10][11][12]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include the following controls on the plate:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).

    • Background Control: Culture medium without cells.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Apoptosis Assays

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[13][14][15][16][17]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with 3-FEC as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL working solution) to the cell suspension.[17]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15][17]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.[15]

Principle: This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspases, releases a luminescent or fluorescent signal.[18][19][20][21]

Protocol (Luminescent Assay):

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with 3-FEC.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as fold change in caspase activity relative to the vehicle-treated control.

Visualization of Workflows and Signaling Pathways

Experimental Workflows

MTT_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay MTT Assay seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with 3-FEC incubate1->treat incubate2 Incubate (e.g., 24h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt Proceed to Assay incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize measure Measure Absorbance (570nm) solubilize->measure

MTT Assay Experimental Workflow

LDH_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assay LDH Assay seed Seed Cells in 96-well Plate treat Treat with 3-FEC & Controls seed->treat collect Collect Supernatant treat->collect After Incubation add_reagent Add LDH Reaction Mix collect->add_reagent incubate Incubate 30 min add_reagent->incubate stop Add Stop Solution incubate->stop measure Measure Absorbance (490nm) stop->measure

LDH Assay Experimental Workflow

Apoptosis_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assay Annexin V/PI Staining seed Seed Cells in 6-well Plate treat Treat with 3-FEC seed->treat harvest Harvest Cells treat->harvest After Incubation wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain incubate Incubate 15 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Annexin V/PI Apoptosis Assay Workflow

Signaling Pathway

Cytotoxicity_Pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Cascade cluster_necrosis Necrosis FEC This compound (3-FEC) ROS Increased Reactive Oxygen Species (ROS) FEC->ROS MembraneDamage Plasma Membrane Damage FEC->MembraneDamage Direct Effect? Mito Mitochondrial Dysfunction ROS->Mito Membrane Loss of Mitochondrial Membrane Potential Mito->Membrane Casp9 Caspase-9 Activation Membrane->Casp9 Cytochrome c release Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Apoptosis->MembraneDamage Secondary Necrosis LDH_Release LDH Release MembraneDamage->LDH_Release Necrosis Necrosis LDH_Release->Necrosis

Proposed Cytotoxicity Pathway of 3-FEC

References

Application Notes and Protocols for Investigating Autophagy and Apoptosis in 3-FEC Treated Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-N-ethylcathinone (3-FEC) is a synthetic cathinone whose neurotoxic potential is not yet fully characterized. Preliminary studies on structurally similar compounds, such as 3-fluoromethcathinone (3-FMC), suggest that synthetic cathinones can induce oxidative stress, autophagy, and reduce cell viability in neuronal cell lines.[1][2][3][4] Therefore, a thorough investigation into the effects of 3-FEC on fundamental cellular processes like autophagy and apoptosis in neuronal cells is crucial for understanding its mechanism of action and potential neurotoxicity.

These application notes provide a comprehensive guide for researchers to assess the induction of autophagy and apoptosis in neuronal cells following treatment with 3-FEC. The protocols detailed below are established methods for studying these cellular pathways.[5][6][7][8][9][10][11][12]

Key Cellular Processes: Autophagy and Apoptosis

Autophagy is a cellular self-degradation process that removes damaged organelles and protein aggregates to maintain cellular homeostasis.[10][13] It can act as a pro-survival mechanism under stress, but excessive autophagy can lead to cell death.[13]

Apoptosis , or programmed cell death, is a tightly regulated process essential for normal development and tissue maintenance.[5][14][15][16] Dysregulation of apoptosis is implicated in various diseases, including neurodegenerative disorders.[15]

Experimental Assays

A multi-faceted approach is recommended to conclusively determine the effects of 3-FEC on autophagy and apoptosis.[5][8] This involves a combination of biochemical assays to measure the activity of key proteins and imaging techniques to visualize cellular changes.

Autophagy Assays

The following assays are designed to monitor the induction and progression of autophagy.

Table 1: Quantitative Data Summary for Autophagy Assays

AssayParameter MeasuredExpected Change with Autophagy Induction
Western Blot LC3-II/LC3-I ratioIncrease
p62/SQSTM1 levelsDecrease (in the absence of lysosomal inhibitors)
Beclin-1 levelsIncrease
Immunofluorescence LC3 puncta formationIncrease in number and intensity of fluorescent puncta
Flow Cytometry Acridine Orange stainingIncrease in red fluorescence (acidic vesicular organelles)
Apoptosis Assays

These assays are used to detect the key events in the apoptotic cascade.

Table 2: Quantitative Data Summary for Apoptosis Assays

AssayParameter MeasuredExpected Change with Apoptosis Induction
Annexin V/PI Flow Cytometry Percentage of Annexin V positive cellsIncrease
Percentage of PI positive cellsIncrease (late apoptosis/necrosis)
Caspase-3 Activity Assay Fold increase in Caspase-3 activityIncrease
TUNEL Assay Percentage of TUNEL positive cellsIncrease
Western Blot Cleaved Caspase-3 levelsIncrease
Bcl-2 levelsDecrease
Bax levelsIncrease

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in autophagy and apoptosis that may be affected by 3-FEC.

Autophagy_Signaling_Pathway cluster_0 Cellular Stress (e.g., 3-FEC) cluster_1 PI3K/Akt/mTOR Pathway cluster_2 Autophagy Regulation Stress 3-FEC Treatment PI3K PI3K Stress->PI3K inhibits (?) Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates ULK1_complex ULK1 Complex mTOR->ULK1_complex inhibits Beclin1_complex Beclin-1/Vps34 Complex ULK1_complex->Beclin1_complex activates Autophagosome Autophagosome Formation (LC3-I to LC3-II conversion) Beclin1_complex->Autophagosome initiates

Caption: PI3K/Akt/mTOR signaling pathway in autophagy regulation.

Apoptosis_Signaling_Pathway cluster_0 Stimulus cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Pathway cluster_3 Caspase Cascade Stimulus 3-FEC Treatment Bcl2 Bcl-2 (Anti-apoptotic) Stimulus->Bcl2 inhibits (?) Bax Bax (Pro-apoptotic) Stimulus->Bax activates (?) Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes MOMP Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic (mitochondrial) pathway of apoptosis.

Experimental Protocols

Cell Culture and 3-FEC Treatment
  • Cell Line: A suitable neuronal cell line, such as SH-SY5Y (human neuroblastoma) or HT22 (mouse hippocampal), should be used.[1]

  • Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • 3-FEC Treatment: Prepare a stock solution of 3-FEC in a suitable solvent (e.g., sterile water or DMSO). Treat the cells with a range of concentrations of 3-FEC for various time points (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions for inducing autophagy and apoptosis. A vehicle control (solvent only) must be included.

Autophagy Assay Protocols

Autophagy_Workflow cluster_0 Cell Treatment cluster_1 Assay Methods cluster_2 Data Analysis start Neuronal Cells + 3-FEC wb Western Blot (LC3, p62, Beclin-1) start->wb ifc Immunofluorescence (LC3 puncta) start->ifc flow Flow Cytometry (Acridine Orange) start->flow analysis Quantification of Autophagy Markers wb->analysis ifc->analysis flow->analysis

Caption: Experimental workflow for autophagy assessment.

1. Western Blot for Autophagy Markers [12][17][18][19][20]

  • Principle: This assay quantifies the levels of key autophagy-related proteins. An increase in the ratio of LC3-II (lipidated form) to LC3-I (cytosolic form) is a hallmark of autophagosome formation. p62/SQSTM1 is a protein that is selectively degraded by autophagy, so its levels decrease during autophagy induction. Beclin-1 is a key component of the autophagy initiation complex.

  • Protocol:

    • Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-PAGE gel to resolve LC3-I and LC3-II bands effectively.[17]

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3, p62, Beclin-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.

2. Immunofluorescence for LC3 Puncta [11][12]

  • Principle: This method visualizes the subcellular localization of LC3. During autophagy, LC3 translocates to the autophagosome membrane, appearing as distinct puncta under a fluorescence microscope.

  • Protocol:

    • Grow cells on glass coverslips and treat with 3-FEC.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with an anti-LC3 primary antibody for 1 hour.

    • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips and visualize the cells using a fluorescence microscope.

    • Quantify the number of LC3 puncta per cell.

Apoptosis Assay Protocols

Apoptosis_Workflow cluster_0 Cell Treatment cluster_1 Assay Methods cluster_2 Data Analysis start Neuronal Cells + 3-FEC annexin Annexin V/PI Staining (Flow Cytometry) start->annexin caspase Caspase-3 Activity Assay start->caspase tunel TUNEL Assay start->tunel wb Western Blot (Caspase-3, Bcl-2, Bax) start->wb analysis Quantification of Apoptosis Markers annexin->analysis caspase->analysis tunel->analysis wb->analysis

Caption: Experimental workflow for apoptosis assessment.

1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry [21][22][23][24][25]

  • Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

  • Protocol:

    • Harvest the treated and control cells, including any floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and incubate for 15 minutes at room temperature in the dark.

    • Add PI to the cell suspension immediately before analysis.

    • Analyze the cells by flow cytometry, acquiring at least 10,000 events per sample.

    • Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

2. Caspase-3 Activity Assay [26][27][28][29]

  • Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway.[9] This colorimetric or fluorometric assay measures the cleavage of a specific substrate by active caspase-3.

  • Protocol:

    • Lyse the treated and control cells.

    • Incubate the cell lysate with a colorimetric (e.g., Ac-DEVD-pNA) or fluorometric (e.g., Ac-DEVD-AMC) caspase-3 substrate.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

    • Calculate the fold increase in caspase-3 activity relative to the untreated control.

3. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay [30][31][32][33][34][35]

  • Principle: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.

  • Protocol:

    • Fix and permeabilize the cells as described for immunofluorescence.

    • Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs according to the manufacturer's instructions.

    • Wash the cells and counterstain the nuclei with DAPI.

    • Visualize the cells by fluorescence microscopy and quantify the percentage of TUNEL-positive cells.

Conclusion

The protocols and application notes provided here offer a robust framework for investigating the effects of 3-FEC on autophagy and apoptosis in neuronal cells. By employing a combination of these assays, researchers can gain valuable insights into the molecular mechanisms underlying the potential neurotoxicity of this synthetic cathinone. The data generated will be critical for risk assessment and may inform the development of potential therapeutic interventions.

References

Application Notes & Protocols: Locomotor Activity Testing of 3-Fluoroethcathinone (3-FMC) in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluoroethcathinone (also known as 3-Fluoromethcathinone or 3-FMC) is a synthetic cathinone derivative that acts as a psychostimulant.[1][2][3] Like other compounds in its class, it is known to affect the central nervous system, primarily by modulating monoamine neurotransmission.[1][2][3] A key in vivo assay to characterize the stimulant properties of such compounds is the assessment of spontaneous locomotor activity in rodents. An increase in locomotor activity is a well-established behavioral marker for the stimulant effects of a substance.[4] These application notes provide a detailed protocol for assessing the effects of 3-FMC on locomotor activity in mice, based on published research.

Experimental Protocols

Animal Model and Housing
  • Species and Strain: Male C57BL/6J mice are a commonly used strain for this type of study.[1]

  • Age: Animals are typically 9–12 weeks old at the start of the experiment.[1]

  • Housing: Mice should be housed in groups (e.g., four per cage) in a temperature- and humidity-controlled environment with a standard 12-hour light/dark cycle.[1] Food and water should be available ad libitum.[1]

  • Acclimatization: Animals should be acclimated to the housing facility for at least one week before the start of any experimental procedures. They should also be moved to the testing room 45-60 minutes prior to the experiment to allow for acclimatization to the new environment.[4]

Apparatus
  • Locomotor Activity Chambers: The assessment is conducted in clear acrylic plastic boxes (e.g., 40 cm L x 40 cm W x 30 cm H).[4]

  • Detection System: The chambers are equipped with a grid of infrared photocell beams and detectors.[4][5] Horizontal locomotor activity is measured by the number of beam breaks as the animal moves around the chamber.[4][5] Vertical activity (rearing) can also be measured if an additional set of beams is placed higher up.[5]

  • Data Acquisition: Beam breaks are automatically recorded by a computer system connected to the chambers, allowing for data collection over specified time intervals.[4]

Drug Preparation and Administration
  • Compound: this compound (3-FMC).

  • Vehicle: 0.9% saline is a suitable vehicle for dissolving 3-FMC.

  • Doses: To establish a dose-response curve, a range of doses should be tested. Based on existing literature, effective doses for stimulating horizontal locomotor activity in mice are 1, 3, and 10 mg/kg.[1] A vehicle control group (saline only) is mandatory.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in mice.[1]

  • Volume of Administration: A standard injection volume for i.p. administration in mice is 10 ml/kg.[6]

Experimental Procedure
  • Habituation: Prior to the test day, mice should be habituated to the handling, injection procedure (with vehicle), and the locomotor activity chambers to reduce novelty-induced stress and activity.[4] A typical habituation session involves placing the mouse in the chamber for a set period (e.g., 30-60 minutes).

  • Baseline (Optional but Recommended): A baseline activity measurement can be taken following a vehicle injection on the day before the drug test to establish individual activity levels.[4]

  • Test Day:

    • Administer the assigned dose of 3-FMC or vehicle via i.p. injection.

    • Immediately place the mouse into the center of the locomotor activity chamber.[4]

    • Begin recording locomotor activity immediately.

    • The recording session should last for a duration sufficient to capture the onset, peak, and decline of the drug's effect. A duration of 120 minutes is adequate for 3-FMC.[1]

    • Data is typically binned into short intervals (e.g., 5 minutes) to allow for time-course analysis.[4]

  • Cleaning: The chambers must be thoroughly cleaned between each animal to remove any olfactory cues. A 10% isopropyl alcohol solution is commonly used.[4]

Data Presentation: Quantitative Summary

The following table summarizes the dose-dependent effects of 3-FMC on horizontal locomotor activity in C57BL/6J mice over a 120-minute period.

Treatment GroupDose (mg/kg, i.p.)NTotal Distance Traveled (cm, Mean ± SEM)
Vehicle083450 ± 250
3-FMC184100 ± 300
3-FMC385500 ± 400
3-FMC1088200 ± 650**
Data are representative values derived from published findings for illustrative purposes.
p < 0.05, **p < 0.001 compared to vehicle control group.

Studies show that 3-FMC produces a dose-dependent increase in horizontal locomotor activity.[1][3] Significant effects are observed at doses of 3 and 10 mg/kg, while no significant changes in vertical activity (rearing) have been reported.[1][2][3]

Diagrams: Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for locomotor activity testing and the proposed signaling pathway for 3-FMC's stimulant effects.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Acclimatization Animal Acclimatization (≥ 7 days) Habituation Habituation to Chambers & Injections Acclimatization->Habituation Handling DrugAdmin Drug Administration (3-FMC or Vehicle, i.p.) Habituation->DrugAdmin Placement Place Mouse in Activity Chamber DrugAdmin->Placement Recording Record Locomotor Activity (120 min) Placement->Recording DataBin Bin Data (5 min intervals) Recording->DataBin Stats Statistical Analysis (e.g., ANOVA) DataBin->Stats Results Dose-Response & Time-Course Data Interpretation Stats->Results G cluster_drug_action Drug Action cluster_neuro Neurochemical Effect cluster_receptor Receptor Interaction cluster_behavior Behavioral Output FEC 3-FMC Administration DA_Inc Increase in Striatal Dopamine (DA) Levels FEC->DA_Inc Inhibits DA uptake & enhances release D1_Activation Activation of D1-Dopamine Receptors DA_Inc->D1_Activation Locomotion Increased Horizontal Locomotor Activity D1_Activation->Locomotion

References

Application Notes and Protocols for 3-Fluoroethcathinone (3-FEC) Metabolism Studies in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoroethcathinone (3-FEC) is a synthetic cathinone derivative. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, potential for drug-drug interactions, and toxicological risk. In vitro studies using human liver microsomes (HLMs) are a primary method for investigating the Phase I metabolism of xenobiotics. HLMs are rich in cytochrome P450 (CYP) enzymes, which are key drivers of oxidative metabolism.

These application notes provide a comprehensive overview and detailed protocols for conducting 3-FEC metabolism studies using HLMs. The primary metabolic pathways for cathinone derivatives, including 3-FEC, involve N-dealkylation, reduction of the keto group to the corresponding alcohol, and hydroxylation of the aromatic system.[1] Evidence suggests that CYP2B6 is a significant enzyme involved in the N-demethylation of similar cathinone analogs.

Data Presentation: Metabolic Stability of 3-FEC in Human Liver Microsomes

The following table summarizes representative quantitative data that can be obtained from a microsomal stability assay for 3-FEC. It is important to note that these values are illustrative and the actual experimental results may vary. The primary purpose of this assay is to determine the rate at which the compound is metabolized by liver enzymes.

ParameterValueUnitsDescription
Test Compound This compound (3-FEC)--
HLM Concentration 0.5mg/mLConcentration of human liver microsomal protein in the incubation.
Initial 3-FEC Concentration 1µMStarting concentration of the test compound.
Half-Life (t½) 25minutesTime required for the concentration of 3-FEC to decrease by half.
Intrinsic Clearance (CLint) 27.7µL/min/mg proteinThe intrinsic ability of the liver enzymes to metabolize the drug.

Experimental Protocols

Protocol for Determining the Metabolic Stability of 3-FEC in Human Liver Microsomes

This protocol is designed to determine the in vitro half-life and intrinsic clearance of 3-FEC.

Materials and Reagents:

  • Pooled human liver microsomes (HLMs)

  • This compound (3-FEC)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), ice-cold

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not found in the matrix)

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw the HLMs on ice.

    • Prepare a working solution of HLMs in potassium phosphate buffer.

    • Prepare a stock solution of 3-FEC in a suitable solvent (e.g., methanol or DMSO) and then dilute it in the buffer to the desired starting concentration. Ensure the final solvent concentration in the incubation is less than 1%.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the termination solution: ice-cold acetonitrile containing the internal standard.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM solution and the 3-FEC solution at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • The final incubation mixture should contain HLMs (e.g., 0.5 mg/mL) and 3-FEC (e.g., 1 µM) in potassium phosphate buffer.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture and add it to a well containing the ice-cold acetonitrile with internal standard to stop the reaction.[2]

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining concentration of 3-FEC at each time point.

    • Example LC-MS/MS Conditions:

      • Column: A C18 column (e.g., 2.1 x 50 mm, 2.6 µm).[3]

      • Mobile Phase A: 0.1% formic acid in water.[3]

      • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

      • Flow Rate: 0.5 mL/min.[3]

      • Injection Volume: 2 µL.[3]

      • Column Temperature: 40°C.[3]

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for 3-FEC and the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of 3-FEC remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Protocol for Determining Enzyme Kinetics (Km and Vmax) of 3-FEC Metabolism

This protocol is designed to determine the Michaelis-Menten kinetic constants for the metabolism of 3-FEC.

Procedure:

  • Preliminary Experiments:

    • Conduct preliminary experiments to establish linear reaction conditions with respect to time and microsomal protein concentration.

  • Incubation with Varying Substrate Concentrations:

    • Prepare a series of 3-FEC concentrations in the incubation buffer.

    • Set up incubations as described in the metabolic stability protocol, but with a fixed incubation time (within the linear range) and varying concentrations of 3-FEC.

    • Initiate the reaction with the NADPH regenerating system and incubate at 37°C.

    • Terminate the reactions with ice-cold acetonitrile containing the internal standard.

  • LC-MS/MS Analysis:

    • Quantify the formation of the primary metabolite (e.g., the N-deethylated metabolite) at each 3-FEC concentration.

  • Data Analysis:

    • Plot the rate of metabolite formation (velocity) against the 3-FEC concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (HLMs, 3-FEC, Buffer, NADPH) plate_prep Prepare 96-well Plate reagents->plate_prep Load pre_warm Pre-warm at 37°C plate_prep->pre_warm initiate Initiate Reaction (Add NADPH) pre_warm->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (Add Acetonitrile + IS) incubate->terminate At time points centrifuge Centrifuge terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (t½, CLint, Km, Vmax) lcms->data_analysis

Caption: Experimental workflow for 3-FEC metabolism studies.

metabolic_pathway cluster_phase1 Phase I Metabolism parent This compound (3-FEC) n_dealkylation N-Dealkylation (CYP2B6) parent->n_dealkylation keto_reduction Keto Reduction parent->keto_reduction hydroxylation Hydroxylation parent->hydroxylation

Caption: Primary metabolic pathways of 3-FEC.

References

Application Notes and Protocols: Structural Elucidation of 3-Fluoroethcathinone (3-FEC) using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. This document provides a comprehensive guide to the application of NMR spectroscopy for the structural characterization of 3-Fluoroethcathinone (3-FEC), a synthetic cathinone. While specific experimental data for 3-FEC is limited in the available literature, this application note will draw upon data from the closely related analogue, 3-Fluoromethcathinone (3-FMC), to provide a detailed protocol and expected spectral characteristics. The substitution of the N-methyl group in 3-FMC with an N-ethyl group in 3-FEC will primarily influence the chemical shifts and coupling patterns of the protons and carbons in the ethyl moiety.

Principle of NMR-based Structural Elucidation

The structural elucidation of 3-FEC by NMR spectroscopy involves the analysis of one-dimensional (¹H and ¹³C) and potentially two-dimensional (e.g., COSY, HSQC) spectra. The chemical shifts (δ) provide information about the electronic environment of the nuclei, while the coupling constants (J) reveal connectivity between neighboring atoms. For 3-FEC, key structural features to be confirmed include the presence and substitution pattern of the fluorinated aromatic ring, the carbonyl group, the chiral center at the alpha-carbon, and the N-ethyl group.

Experimental Protocols

Sample Preparation

A standardized sample preparation protocol is crucial for obtaining high-quality NMR spectra.

Materials:

  • This compound (3-FEC) sample

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Deuterium Oxide (D₂O))

  • Internal standard (e.g., Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions)

  • NMR tubes (5 mm diameter)

  • Vortex mixer

  • Pipettes

Procedure:

  • Accurately weigh approximately 5-10 mg of the 3-FEC sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Add a small amount of the internal standard to the solution. TMS is typically used for organic solvents and is set to 0.00 ppm.

  • Vortex the solution until the sample is completely dissolved.

  • Transfer the solution to an NMR tube.

  • Cap the NMR tube and carefully place it in the NMR spectrometer's autosampler or manual probe.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality NMR spectra on a 400 MHz or higher field spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration.

  • Acquisition Time: 2-4 seconds.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 0 to 220 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

¹⁹F NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment.

  • Spectral Width: A range appropriate for fluorinated aromatic compounds (e.g., -100 to -150 ppm).

  • Number of Scans: 64-256.

  • Relaxation Delay (d1): 1-2 seconds.

Data Presentation: Expected NMR Data for this compound

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 3-FEC, extrapolated from data for the closely related 3-FMC. The assignments are based on established chemical shift ranges and coupling patterns for similar molecular fragments.

Table 1: Expected ¹H NMR Data for this compound (in CDCl₃)

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2', H-4', H-5', H-6'7.20 - 7.80m-
H-α4.50 - 5.00q~7.0
N-CH₂-CH₃2.80 - 3.20q~7.2
N-HVariablebr s-
α-CH₃1.40 - 1.60d~7.0
N-CH₂-CH₃1.10 - 1.30t~7.2

Table 2: Expected ¹³C NMR Data for this compound (in CDCl₃)

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected C-F Coupling (J, Hz)
C=O195.0 - 200.0-
C-3'161.0 - 164.0 (d)¹JCF ≈ 245
C-1'135.0 - 138.0 (d)³JCF ≈ 7
C-5'130.0 - 131.0 (d)³JCF ≈ 8
C-6'123.0 - 125.0 (d)⁴JCF ≈ 3
C-2'118.0 - 120.0 (d)²JCF ≈ 22
C-4'114.0 - 116.0 (d)²JCF ≈ 21
C-α58.0 - 62.0-
N-CH₂-CH₃45.0 - 50.0-
α-CH₃15.0 - 20.0-
N-CH₂-CH₃12.0 - 15.0-

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the key processes in the NMR-based structural elucidation of 3-FEC.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis weigh Weigh 3-FEC Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard dissolve->standard transfer Transfer to NMR Tube standard->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr Insert into Spectrometer process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr Acquire ¹³C NMR Spectrum c13_nmr->process f19_nmr Acquire ¹⁹F NMR Spectrum f19_nmr->process assign Assign Signals process->assign elucidate Elucidate Structure assign->elucidate

Caption: Experimental workflow for NMR analysis of 3-FEC.

logical_workflow cluster_1d_nmr 1D NMR Data Interpretation cluster_structure_fragments Structural Fragment Identification cluster_final_structure Final Structure Confirmation h1_data ¹H NMR: - Chemical Shifts - Multiplicities - Integration aromatic 3-Fluorophenyl Group h1_data->aromatic ethylamino Ethylamino Moiety h1_data->ethylamino propanone Propan-1-one Backbone h1_data->propanone c13_data ¹³C NMR: - Chemical Shifts - C-F Couplings c13_data->aromatic c13_data->propanone f19_data ¹⁹F NMR: - Chemical Shift f19_data->aromatic connectivity Assemble Fragments aromatic->connectivity ethylamino->connectivity propanone->connectivity final_structure Confirm 3-FEC Structure connectivity->final_structure

Application Notes and Protocols for the Electrochemical Detection of 3-Fluorophenmetrazine (3-FEC) and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Fluorophenmetrazine (3-FPM), a synthetic stimulant and a fluorinated analog of phenmetrazine, has emerged as a new psychoactive substance (NPS).[1][2] Its detection is crucial in forensic and clinical toxicology. Electrochemical methods offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic techniques for the determination of 3-FPM.[3][4] This document provides detailed application notes and protocols for the electrochemical detection of 3-FPM and discusses potential strategies for the detection of its major metabolites.

Electrochemical Detection of 3-Fluorophenmetrazine (3-FPM)

The electrochemical oxidation of 3-FPM has been successfully demonstrated using voltammetric techniques, providing a basis for its quantitative determination.[3][4]

Quantitative Data Summary

A summary of the quantitative data for the electrochemical detection of 3-FPM using Differential Pulse Voltammetry (DPV) is presented in Table 1.

AnalyteElectrodeTechniqueBufferpHLinear Range (μmol/L)Limit of Detection (LOD) (μmol/L)Correlation Coefficient (r)Reference
3-FPMGlassy Carbon Electrode (GCE)DPVPhosphate Buffer97.0 - 107.04.70.9988[3]

Experimental Protocol: Determination of 3-FPM using Differential Pulse Voltammetry (DPV)

This protocol is based on the published method for the voltammetric study of 3-FPM.[3]

1. Apparatus and Reagents

  • Potentiostat/Galvanostat with a three-electrode cell

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl electrode

  • Counter Electrode: Platinum wire

  • Phosphate buffer solution (pH 9)

  • 3-Fluorophenmetrazine (3-FPM) standard solution

  • Deionized water

  • Acetonitrile

2. Electrode Preparation

  • Polish the glassy carbon electrode with alumina slurry on a polishing pad.

  • Rinse the electrode thoroughly with deionized water and sonicate for 2-3 minutes in deionized water and then in acetonitrile.

  • Allow the electrode to dry at room temperature.

3. Electrochemical Measurement

  • Prepare a series of 3-FPM standard solutions in phosphate buffer (pH 9) within the linear range of 7.0 to 107.0 μmol/L.

  • Transfer the standard solution to the electrochemical cell.

  • Immerse the GCE, Ag/AgCl reference electrode, and platinum counter electrode into the solution.

  • Record the differential pulse voltammogram by scanning the potential.

  • The oxidation peak of 3-FPM will be observed. The peak current is proportional to the concentration of 3-FPM.

  • Construct a calibration curve by plotting the peak current versus the concentration of 3-FPM.

  • Determine the concentration of 3-FPM in unknown samples by measuring the peak current and interpolating from the calibration curve.

Experimental Workflow for 3-FPM Detection

G cluster_prep Sample & Electrode Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep_electrode Prepare Glassy Carbon Electrode setup_cell Assemble Three-Electrode Cell prep_electrode->setup_cell prep_sample Prepare 3-FPM Standard/Sample in Phosphate Buffer (pH 9) prep_sample->setup_cell run_dpv Perform Differential Pulse Voltammetry (DPV) setup_cell->run_dpv record_voltammogram Record Voltammogram & Identify Oxidation Peak run_dpv->record_voltammogram calibration Construct Calibration Curve record_voltammogram->calibration quantification Quantify 3-FPM Concentration calibration->quantification

Caption: Experimental workflow for the electrochemical detection of 3-FPM.

Proposed Electrochemical Oxidation Mechanism of 3-FPM

The electrochemical oxidation of 3-FPM is an irreversible process that is dependent on pH.[3] The proposed mechanism involves a two-electron/two-proton oxidation at the tetrahydro-1,4-oxazine ring, followed by a nucleophilic addition of water (hydroxylation).[3] This leads to the formation of a hydroxylated derivative, 2-(3-fluorophenyl)-3-methyl-5-hydroxymorpholine.[3]

G FPM 3-Fluorophenmetrazine (3-FPM) RadicalCation Radical Cation FPM->RadicalCation -2e-, -2H+ HydroxylatedProduct 2-(3-fluorophenyl)-3-methyl-5-hydroxymorpholine RadicalCation->HydroxylatedProduct +H2O (Hydroxylation)

Caption: Proposed electrochemical oxidation pathway of 3-FPM.

Metabolites of 3-Fluorophenmetrazine (3-FPM) and Potential Electrochemical Detection

The main metabolic pathways of 3-FPM include aryl-hydroxylation, N-oxidation, and oxidative ring opening.[5][6][7] The major metabolites identified are:

  • Aryl-hydroxylated 3-FPM

  • N-oxide of 3-FPM

  • 2-amino-1-(3-fluorophenyl)propan-1-ol (from oxidative ring opening)[5]

Direct electrochemical detection methods for these specific metabolites are not extensively reported. However, based on their chemical structures, electrochemical detection is feasible. For instance, the hydroxyl group on the aromatic ring of the aryl-hydroxylated metabolite is electrochemically active and can be oxidized. Similarly, the N-oxide and the amino-alcohol metabolite possess functional groups amenable to electrochemical analysis.

Proposed Protocol for Electrochemical Detection of 3-FPM Metabolites

A general approach using differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) with a glassy carbon electrode or a modified electrode could be employed. The optimal pH and potential window would need to be determined for each metabolite.

1. Apparatus and Reagents

  • Same as for 3-FPM detection.

  • Standard solutions of the respective metabolites (if available).

  • Various buffer solutions (e.g., phosphate, acetate, Britton-Robinson) to investigate the effect of pH.

2. Experimental Procedure

  • Perform cyclic voltammetry on standard solutions of each metabolite over a wide potential range and at various pH values to determine the oxidation potential and optimal pH.

  • Based on the cyclic voltammetry results, select the appropriate voltammetric technique (DPV or SWV) and optimize the parameters (e.g., pulse amplitude, step potential, frequency).

  • Develop a calibration curve for each metabolite under the optimized conditions.

  • For simultaneous detection in a mixture, the separation of voltammetric peaks will be crucial. If peaks overlap, electrode modification or hyphenated techniques (e.g., HPLC with electrochemical detection) may be necessary.

Metabolic Pathway of 3-FPM

G FPM 3-Fluorophenmetrazine (3-FPM) ArylHydroxylation Aryl-hydroxylation FPM->ArylHydroxylation NOxidation N-oxidation FPM->NOxidation RingOpening Oxidative Ring Opening FPM->RingOpening Metabolite1 Aryl-hydroxylated 3-FPM ArylHydroxylation->Metabolite1 Metabolite2 3-FPM N-oxide NOxidation->Metabolite2 Metabolite3 2-amino-1-(3-fluorophenyl)propan-1-ol RingOpening->Metabolite3

Caption: Major metabolic pathways of 3-Fluorophenmetrazine (3-FPM).

Electrochemical methods, particularly differential pulse voltammetry, provide a sensitive and straightforward approach for the quantification of 3-FPM. While specific protocols for its metabolites are yet to be fully developed, the electrochemical activity of their functional groups suggests that similar voltammetric techniques can be successfully applied. Further research is needed to optimize the detection parameters for each metabolite and to explore the possibility of their simultaneous determination. These application notes and protocols serve as a foundational guide for researchers and professionals in the fields of analytical chemistry, toxicology, and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-FEC Peak Resolution in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the reversed-phase HPLC analysis of 3-Fluoroethcathinone (3-FEC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to peak resolution.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing with my 3-FEC analyte. What are the potential causes and how can I resolve this?

A1: Peak tailing, where the latter half of the peak is broader than the front, is a common issue when analyzing basic compounds like 3-FEC. It is often caused by secondary interactions between the analyte and the stationary phase.

Potential Causes and Solutions for Peak Tailing:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of 3-FEC, leading to tailing.[1]

    • Solution 1: Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups, minimizing these secondary interactions.[1]

    • Solution 2: Use an End-Capped Column: Employ a column with end-capping, where the residual silanols are chemically bonded with a small organic group to reduce their availability for interaction.

  • Column Overload: Injecting too much sample can saturate the stationary phase.[2]

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination: Accumulation of contaminants on the column frit or packing material can lead to poor peak shape.

    • Solution: Use a guard column and ensure proper sample preparation, including filtration. If the column is contaminated, a washing procedure with a strong solvent may be necessary.[2]

Q2: My 3-FEC peak is fronting. What does this indicate and what are the corrective actions?

A2: Peak fronting, the inverse of tailing where the front part of the peak is broad, can also compromise resolution and quantification.

Common Causes and Solutions for Peak Fronting:

  • Sample Overload: Injecting too high a concentration or volume of the sample is a frequent cause of fronting.[3][4][5][6]

    • Solution: Dilute the sample or decrease the injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting.[5][6][7]

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If this is not feasible, use a solvent that is weaker than or has a similar elution strength to the mobile phase.[7][8]

  • Column Degradation: A void or collapse of the column bed can lead to peak fronting.[3][5][6]

    • Solution: Replace the column. To prevent this, always operate within the column's recommended pressure and pH limits.

Q3: How can I improve the separation between 3-FEC and other closely eluting peaks?

A3: Improving the resolution between closely eluting peaks involves manipulating the three key factors of the resolution equation: efficiency, selectivity, and retention factor.[9]

Strategies to Enhance Resolution:

  • Adjusting Mobile Phase Composition:

    • Organic Modifier: Changing the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity and improve separation.

    • pH: Modifying the mobile phase pH can change the ionization state of 3-FEC and other ionizable compounds, affecting their retention and selectivity.[10]

  • Optimizing Column Parameters:

    • Stationary Phase: Switching to a different stationary phase (e.g., C18 to a phenyl or cyano column) can provide different selectivities.[11]

    • Particle Size: Using a column with a smaller particle size will increase column efficiency and, consequently, resolution.

  • Modifying Method Conditions:

    • Temperature: Increasing the column temperature can improve efficiency by reducing mobile phase viscosity. However, it may also impact selectivity.[12]

    • Flow Rate: Lowering the flow rate can increase the plate number and improve resolution, though it will also increase the analysis time.[12]

Troubleshooting Parameter Adjustments

The following table summarizes the effect of adjusting key HPLC parameters on peak resolution for 3-FEC.

ParameterAdjustmentPrimary EffectPotential Outcome for 3-FEC
Mobile Phase
Organic Solvent %DecreaseIncrease Retention Factor (k)Increased separation from early eluting impurities.
Change Solvent (ACN vs. MeOH)Change Selectivity (α)Altered elution order and improved resolution.
pHLower (e.g., to pH 3)Reduce TailingImproved peak symmetry for the basic 3-FEC analyte.
Buffer ConcentrationIncreaseReduce TailingCan improve peak shape for ionizable compounds.
Column
Stationary PhaseChange (e.g., C18 to Phenyl)Change Selectivity (α)Different interactions can resolve co-eluting peaks.
Particle SizeDecreaseIncrease Efficiency (N)Sharper peaks and better overall resolution.
LengthIncreaseIncrease Efficiency (N)Better separation, but longer run times and higher backpressure.
Method
Flow RateDecreaseIncrease Efficiency (N)Improved resolution, but longer analysis time.[12]
TemperatureIncreaseIncrease Efficiency (N) / Change αSharper peaks, but may alter selectivity.[12]
Injection VolumeDecreaseReduce OverloadImproved peak shape (less fronting or tailing).

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Improved 3-FEC Peak Shape

This protocol outlines a systematic approach to optimizing the mobile phase to address peak tailing of 3-FEC.

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 15% B to 80% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Injection Volume: 5 µL

    • Sample: 10 µg/mL 3-FEC in mobile phase

  • pH Adjustment:

    • Prepare mobile phase A with different acid modifiers to achieve pH values of 3.5, 3.0, and 2.5.

    • Inject the 3-FEC standard under each pH condition, keeping all other parameters constant.

    • Compare the peak asymmetry factor for each run. A value closer to 1 indicates a more symmetrical peak.

  • Organic Modifier Evaluation:

    • Using the optimal pH determined in the previous step, replace acetonitrile with methanol as mobile phase B.

    • Adjust the gradient to account for the different solvent strength of methanol (e.g., start with a higher percentage of methanol).

    • Analyze the 3-FEC standard and compare the peak shape and resolution from any impurities to the results obtained with acetonitrile.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting poor peak resolution for 3-FEC.

G Troubleshooting Workflow for 3-FEC Peak Resolution Start Poor Peak Resolution Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No LowerpH Lower Mobile Phase pH Tailing->LowerpH Yes CoElution Co-elution? Fronting->CoElution No ReduceConcFronting Reduce Injection Volume/Concentration Fronting->ReduceConcFronting Yes ChangeSolvent Change Organic Solvent (ACN/MeOH) CoElution->ChangeSolvent Yes EndCapped Use End-Capped Column LowerpH->EndCapped ReduceConcTailing Reduce Sample Concentration EndCapped->ReduceConcTailing Resolved Peak Resolution Improved ReduceConcTailing->Resolved SolventMatch Match Sample Solvent to Mobile Phase ReduceConcFronting->SolventMatch ReplaceColumn Replace Column SolventMatch->ReplaceColumn ReplaceColumn->Resolved ChangeColumn Change Column Chemistry (e.g., Phenyl) ChangeSolvent->ChangeColumn OptimizeTemp Optimize Temperature ChangeColumn->OptimizeTemp OptimizeTemp->Resolved

Caption: A flowchart for troubleshooting common peak resolution issues for 3-FEC.

This technical support guide provides a starting point for addressing common challenges in the reversed-phase HPLC analysis of 3-FEC. For more complex issues, further method development and optimization may be required.

References

Technical Support Center: 3-Fluoroethcathinone (3-FEC) LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 3-Fluoroethcathinone (3-FEC).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for 3-FEC analysis?

A1: Ion suppression is a type of matrix effect where components in the sample other than 3-FEC interfere with its ionization process in the mass spectrometer's ion source.[1][2] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, sensitivity, and reproducibility of your quantitative analysis.[1] In complex biological matrices such as plasma, urine, or oral fluid, endogenous substances like phospholipids, salts, and proteins are common causes of ion suppression.[3][4] Given that 3-FEC is often analyzed in such matrices for forensic or pharmacological studies, understanding and mitigating ion suppression is critical for reliable results.

Q2: How can I determine if my 3-FEC analysis is affected by ion suppression?

A2: A common method to assess ion suppression is the post-column infusion experiment.[3][5] In this technique, a constant flow of a 3-FEC standard solution is introduced into the LC flow after the analytical column and before the MS source. A blank matrix sample is then injected. Any dip in the constant baseline signal of 3-FEC indicates the retention times at which matrix components are eluting and causing ion suppression.[5] Another approach is to compare the signal response of 3-FEC in a pure solvent versus the signal in a sample matrix spiked with the same concentration. A lower signal in the matrix indicates ion suppression.[6]

Q3: What are the primary strategies to minimize ion suppression for 3-FEC?

A3: The three main strategies to combat ion suppression are:

  • Effective Sample Preparation: To remove interfering matrix components before LC-MS analysis.[1]

  • Optimized Chromatographic Separation: To separate 3-FEC from co-eluting matrix components.[1]

  • Adjustment of Mass Spectrometry Parameters: To enhance the specific detection of 3-FEC and reduce the influence of interfering ions.

Troubleshooting Guides

Issue 1: Poor sensitivity and inconsistent results for 3-FEC in plasma samples.

This issue is often a direct result of significant ion suppression from the complex plasma matrix.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor 3-FEC sensitivity.

Detailed Steps & Experimental Protocols:

  • Optimize Sample Preparation:

    • Problem: Plasma is rich in proteins and phospholipids, which are major sources of ion suppression. A simple protein precipitation may not be sufficient.

    • Solution: Employ a more rigorous sample clean-up technique. Solid-Phase Extraction (SPE) is highly effective at removing interfering components.

    • Experimental Protocol: Solid-Phase Extraction (SPE)

      • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

      • Loading: Mix 500 µL of plasma with 500 µL of 4% phosphoric acid. Load the mixture onto the SPE cartridge.

      • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of acetonitrile.

      • Elution: Elute the 3-FEC from the cartridge with 1 mL of a 5% ammonium hydroxide in methanol solution.

      • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Improve Chromatographic Separation:

    • Problem: Even with good sample preparation, some matrix components may still co-elute with 3-FEC.

    • Solution: Adjust the LC method to improve the resolution between 3-FEC and interfering peaks.

    • Recommended LC Parameters:

      • Column: A C18 column with polar endcapping is a good starting point. For example, a Luna Omega Polar C18 column has been used for the analysis of synthetic cathinones.[7]

      • Mobile Phase: Use a gradient elution with mobile phase A consisting of 0.1% formic acid in water and mobile phase B as 0.1% formic acid in acetonitrile. The acidic mobile phase promotes the ionization of cathinones.

      • Gradient Optimization: A shallower gradient can improve the separation of the analyte from matrix components.[8]

  • Adjust Mass Spectrometry Parameters:

    • Problem: The MS source conditions can influence the extent of ion suppression.

    • Solution: Optimize source parameters to favor the ionization of 3-FEC.

    • Key Parameters to Optimize:

      • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for synthetic cathinones.[9][10]

      • Capillary Voltage: Optimize for the maximum signal of 3-FEC.

      • Gas Temperature and Flow Rate: Adjust to ensure efficient desolvation of the ESI droplets.[10]

      • Nebulizer Pressure: Optimize for a stable spray.[10]

Quantitative Data Summary:

Sample Preparation MethodRelative Ion Suppression (%)Analyte Recovery (%)
Protein Precipitation45-6070-85
Liquid-Liquid Extraction (LLE)20-3580-95
Solid-Phase Extraction (SPE)<15>90

Note: These are typical values and may vary depending on the specific matrix and experimental conditions.

Issue 2: Inconsistent quantification of 3-FEC in urine samples.

Urine composition can vary significantly between individuals and over time, leading to variable matrix effects.

Troubleshooting Workflow:

Caption: Workflow for addressing inconsistent 3-FEC quantification.

Detailed Steps & Experimental Protocols:

  • Sample Dilution:

    • Problem: High concentrations of salts and urea in urine can cause significant ion suppression.

    • Solution: A simple "dilute-and-shoot" approach can be very effective in reducing the concentration of matrix components.[1][5]

    • Experimental Protocol: Sample Dilution

      • Centrifuge the urine sample at 10,000 x g for 5 minutes to remove particulate matter.

      • Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase.

      • Vortex and inject into the LC-MS system. A simple dilute and shoot method has been successfully applied for the analysis of synthetic cathinones in urine.[7]

  • Use of an Internal Standard:

    • Problem: Even with dilution, sample-to-sample variations in the matrix can affect the 3-FEC signal.

    • Solution: Incorporate a stable isotope-labeled (SIL) internal standard, such as 3-FEC-d5. The SIL internal standard will co-elute with 3-FEC and experience the same degree of ion suppression, allowing for reliable normalization of the signal.[1]

    • Experimental Protocol: Internal Standard Addition

      • Prepare a working solution of the SIL internal standard (e.g., 100 ng/mL).

      • Add a small, fixed volume (e.g., 10 µL) of the internal standard working solution to all samples, calibrators, and quality controls before any sample preparation steps.

  • Matrix-Matched Calibration:

    • Problem: For the highest accuracy, especially for regulatory or clinical applications, it is important to compensate for any remaining matrix effects.

    • Solution: Prepare calibration standards in a blank matrix (e.g., drug-free urine) that is representative of the study samples.[2] This ensures that the calibrators and the unknown samples experience similar matrix effects.

    • Experimental Protocol: Matrix-Matched Calibration Curve

      • Obtain a pool of drug-free urine from multiple sources to average out individual variations.

      • Spike the pooled blank urine with known concentrations of 3-FEC to create a series of calibrators.

      • Process these calibrators in the same way as the unknown samples.

By systematically addressing sample preparation, chromatographic conditions, and data analysis strategies, researchers can effectively minimize ion suppression and achieve reliable and accurate quantification of this compound in various biological matrices.

References

Technical Support Center: Forensic Analysis of 3-Fluoroethcathinone (3-FEC)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the forensic analysis of 3-Fluoroethcathinone (3-FEC). The resources provided here focus on addressing the challenges posed by matrix effects in various biological samples.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of 3-FEC, with a focus on mitigating matrix effects.

Question: I am observing significant ion suppression in my LC-MS/MS analysis of 3-FEC in plasma. What are the likely causes and how can I troubleshoot this?

Answer:

Ion suppression is a common matrix effect in LC-MS/MS analysis, particularly with complex biological matrices like plasma. It occurs when co-eluting endogenous or exogenous compounds interfere with the ionization of the target analyte, leading to a decreased signal intensity.

Potential Causes:

  • Phospholipids: Plasma is rich in phospholipids, which are notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts and Proteins: High concentrations of salts and residual proteins from incomplete sample preparation can also suppress the analyte signal.

  • Co-eluting Metabolites: Metabolites of 3-FEC or other co-administered drugs can co-elute and interfere with ionization.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.

    • Protein Precipitation (PPT): While a quick method, it may not be sufficient to remove all phospholipids. Consider using a Phree™ Phospholipid Removal plate or a similar product after PPT.

    • Liquid-Liquid Extraction (LLE): LLE can be effective in separating 3-FEC from polar matrix components. Experiment with different organic solvents and pH adjustments to optimize extraction efficiency and minimize co-extraction of interferences.

    • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup. A mixed-mode cation exchange SPE cartridge is often suitable for extracting basic compounds like synthetic cathinones from plasma.

  • Chromatographic Separation:

    • Improve Resolution: Modify your LC gradient to better separate 3-FEC from the region where matrix components elute. A longer, shallower gradient can improve resolution.

    • Divert Flow: Use a divert valve to direct the initial part of the LC run, which often contains highly polar and interfering compounds, to waste instead of the mass spectrometer.

  • Mass Spectrometry Parameters:

    • Optimize Ion Source Parameters: Adjust the ion source temperature, gas flows (nebulizer and drying gas), and capillary voltage to enhance the ionization of 3-FEC.

    • Use a More Robust Ionization Technique: If available, consider using Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects than ESI for certain compounds.

  • Internal Standard Selection:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 3-FEC is the ideal choice as it will co-elute and experience similar matrix effects, providing the most accurate correction. If a specific SIL-IS for 3-FEC is unavailable, use one for a closely related synthetic cathinone.

Question: My recovery of 3-FEC from urine samples using SPE is inconsistent. What could be the problem?

Answer:

Inconsistent recovery from Solid-Phase Extraction (SPE) is a common issue that can often be resolved by carefully optimizing each step of the process.

Potential Causes:

  • Improper Cartridge Conditioning/Equilibration: Failure to properly prepare the SPE sorbent can lead to poor retention of the analyte.

  • Sample pH: The pH of the urine sample and the loading buffer is critical for the retention of 3-FEC on the sorbent.

  • Inappropriate Wash Solvents: The wash solvent may be too strong, leading to the premature elution of 3-FEC, or too weak, resulting in insufficient removal of interferences.

  • Inefficient Elution: The elution solvent may not be strong enough to completely desorb 3-FEC from the sorbent.

  • Channeling: If the sample or solvents are passed through the cartridge too quickly, it can lead to channeling, where the liquid does not interact effectively with the sorbent bed.

Troubleshooting Steps:

  • Review the SPE Protocol:

    • Conditioning: Ensure the sorbent is activated with an appropriate organic solvent (e.g., methanol).

    • Equilibration: Equilibrate the sorbent with a buffer that matches the pH of the sample loading solution.

  • Optimize pH: 3-FEC is a basic compound. For retention on a cation exchange sorbent, the sample pH should be adjusted to be at least 2 pH units below the pKa of 3-FEC to ensure it is in its positively charged form.

  • Evaluate Wash and Elution Solvents:

    • Wash Solvent: Use a weak organic solvent or a buffer to remove interferences without eluting the analyte. Test different solvent strengths.

    • Elution Solvent: Use an organic solvent containing a small percentage of a strong base (e.g., ammonium hydroxide in methanol) to neutralize the charge on 3-FEC and elute it from the cation exchange sorbent.

  • Control Flow Rate: Maintain a slow and consistent flow rate during sample loading, washing, and elution to ensure proper interaction with the sorbent. A vacuum manifold or a positive pressure manifold can help control the flow rate.

  • Check for Sorbent Dryness: Do not let the sorbent bed dry out between the conditioning, equilibration, and sample loading steps, as this can lead to poor recovery.

Frequently Asked Questions (FAQs)

What are matrix effects in the context of 3-FEC forensic analysis?

Matrix effects refer to the alteration of the ionization efficiency of 3-FEC by co-eluting compounds from the biological matrix (e.g., blood, urine, hair). These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy and precision of quantitative results.

Which sample preparation technique is best for minimizing matrix effects for 3-FEC analysis?

The "best" technique depends on the specific biological matrix and the analytical goals.

  • Protein Precipitation (PPT) is a simple and fast method for plasma and blood but may not be sufficient for removing all interferences, especially phospholipids.

  • Liquid-Liquid Extraction (LLE) offers better cleanup than PPT and is effective for a range of matrices.

  • Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing matrix interferences due to its high selectivity. Mixed-mode SPE cartridges are particularly useful for extracting basic drugs like 3-FEC.

  • Supported Liquid Extraction (SLE) is a newer technique that combines the principles of LLE with the convenience of a solid support, offering a good balance of cleanup and ease of use.

How can I assess the extent of matrix effects in my method?

The most common method is the post-extraction spike method. This involves comparing the peak area of 3-FEC in a solution of extracted blank matrix spiked with the analyte to the peak area of 3-FEC in a neat solution at the same concentration. The matrix effect can be calculated as:

Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

What are the typical validation parameters I should evaluate for a quantitative 3-FEC method?

A quantitative method for 3-FEC should be validated for the following parameters according to forensic toxicology guidelines:

  • Specificity/Selectivity: The ability to differentiate and quantify 3-FEC in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Limit of Detection (LOD): The lowest concentration of 3-FEC that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of 3-FEC that can be accurately and precisely quantified.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among a series of measurements.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of the matrix on the analytical signal.

  • Stability: The stability of 3-FEC in the biological matrix under different storage conditions and in the processed sample.

Quantitative Data

The following table summarizes the validation parameters for the analysis of 3-Fluoromethcathinone (3-FMC), a closely related synthetic cathinone, in whole blood using GC-MS. This data can serve as a useful reference for developing and validating methods for this compound (3-FEC).[1]

Parameter3-Fluoromethcathinone (3-FMC)
Linearity Range 5 - 1,000 ng/mL
Correlation Coefficient (R²) 0.998
Limit of Quantification (LOQ) 5 ng/mL
Intra-day Precision (%RSD) 2.1 - 11.7%
Inter-day Precision (%RSD) 1.3 - 10.2%
Intra-day Accuracy (%Bias) -10.6 - 19.6%
Inter-day Accuracy (%Bias) 1.1 - 12.1%
Extraction Efficiency 85.4%

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of 3-FEC from Whole Blood

This protocol is a general procedure for the extraction of synthetic cathinones from whole blood and should be optimized for 3-FEC.

Materials:

  • Whole blood sample

  • Internal Standard (IS) solution (e.g., 3-FEC-d5)

  • Saturated sodium borate buffer (pH 9)

  • Extraction solvent (e.g., n-butyl chloride or a mixture of ethyl acetate/hexane)

  • 0.1 M Hydrochloric acid

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (mobile phase)

Procedure:

  • Pipette 1 mL of whole blood into a 15 mL centrifuge tube.

  • Add the internal standard solution.

  • Add 1 mL of saturated sodium borate buffer (pH 9) and vortex for 30 seconds.

  • Add 5 mL of the extraction solvent.

  • Cap the tube and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • To back-extract, add 2 mL of 0.1 M HCl to the organic extract, vortex for 1 minute, and centrifuge.

  • Discard the organic layer.

  • Make the aqueous layer alkaline by adding a strong base (e.g., 1M NaOH) and re-extract with 2 mL of the extraction solvent.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent, vortex, and transfer to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) of 3-FEC from Urine

This protocol is a general procedure for the extraction of basic drugs from urine and should be optimized for 3-FEC.

Materials:

  • Urine sample

  • Internal Standard (IS) solution (e.g., 3-FEC-d5)

  • Phosphate buffer (0.1 M, pH 6.0)

  • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)

  • Methanol

  • Dichloromethane

  • Isopropanol

  • Ammonium hydroxide

  • SPE manifold (vacuum or positive pressure)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Evaporator

  • Reconstitution solvent (mobile phase)

Procedure:

  • Pipette 2 mL of urine into a centrifuge tube.

  • Add the internal standard solution.

  • Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.

  • Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water, and finally 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the sorbent to go dry.

  • Load the prepared sample onto the SPE cartridge at a slow flow rate (1-2 mL/min).

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol. Dry the cartridge thoroughly under vacuum for 5 minutes.

  • Elute 3-FEC from the cartridge with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

  • Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent, vortex, and transfer to an autosampler vial for analysis.

Visualizations

experimental_workflow start Sample Collection (Blood, Urine, Hair) pretreatment Sample Pre-treatment (e.g., Homogenization, pH adjustment) start->pretreatment extraction Extraction pretreatment->extraction ppt Protein Precipitation extraction->ppt Simple, Fast lle Liquid-Liquid Extraction extraction->lle Good Cleanup spe Solid-Phase Extraction extraction->spe High Selectivity cleanup Extract Clean-up (e.g., Phospholipid Removal) ppt->cleanup evaporation Evaporation & Reconstitution lle->evaporation spe->evaporation cleanup->evaporation analysis LC-MS/MS or GC-MS Analysis evaporation->analysis data Data Processing & Reporting analysis->data troubleshooting_workflow start Poor Peak Shape or Low Signal Intensity matrix_effects Suspect Matrix Effects? start->matrix_effects sample_prep Optimize Sample Prep (SPE, LLE) matrix_effects->sample_prep Yes chromatography Improve Chromatographic Separation matrix_effects->chromatography Yes instrument Optimize MS Parameters matrix_effects->instrument Yes revalidate Re-validate Method matrix_effects->revalidate No, review other factors is Use Stable Isotope-Labeled Internal Standard sample_prep->is chromatography->is instrument->is is->revalidate

References

Optimization of derivatization for GC-MS analysis of 3-FEC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of derivatization for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-Fluoroethcathinone (3-FEC).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of 3-FEC?

A1: Derivatization is a crucial step for the successful GC-MS analysis of 3-FEC and other synthetic cathinones for several reasons:

  • Improved Volatility and Thermal Stability: 3-FEC in its native form may exhibit poor thermal stability, leading to degradation in the hot GC inlet and column. Derivatization converts the polar amine group into a less polar, more volatile, and more thermally stable derivative, minimizing on-column degradation and improving chromatographic peak shape.[1][2]

  • Enhanced Chromatographic Resolution: Derivatization reduces the polarity of the molecule, leading to less interaction with active sites in the GC system. This results in sharper, more symmetrical peaks and better separation from other components in the sample matrix.[3][4]

  • Increased Mass Spectral Clarity and Sensitivity: The derivatized 3-FEC will produce a unique and often more informative mass spectrum. Acylation with fluorinated reagents, for example, introduces fluorine atoms, leading to characteristic high mass-to-charge ratio (m/z) fragments that are less likely to be present as background noise, thus increasing the sensitivity and specificity of the analysis.[3][5]

Q2: What are the most common derivatization reagents for synthetic cathinones like 3-FEC?

A2: The most common and effective derivatization reagents for synthetic cathinones are acylation agents, particularly fluorinated anhydrides. Silylation reagents are also used in gas chromatography but are generally less preferred for cathinones.

  • Acylation Reagents: These are the most widely recommended for cathinones. They react with the secondary amine group of 3-FEC. Commonly used acylation reagents include:

    • Pentafluoropropionic Anhydride (PFPA)[3][4][6]

    • Heptafluorobutyric Anhydride (HFBA)[3][4][6]

    • Trifluoroacetic Anhydride (TFA)[3][5][6]

    • Acetic Anhydride (AA)[3][6]

  • Chiral Derivatization Reagents: If the goal is to separate the enantiomers of 3-FEC, a chiral derivatizing agent is necessary. A common choice is (S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC).[7][8][9]

Q3: Which derivatizing agent is the best choice for 3-FEC analysis?

A3: Based on studies of various synthetic cathinones, PFPA and HFBA are often considered the best choices.[3][6] They generally provide stable derivatives, good chromatographic properties, and produce high-abundance, high m/z fragment ions, which is advantageous for mass spectrometric detection. TFA is also a suitable option.[3][6] The choice may also depend on the specific requirements of the assay, such as the desired retention time and the need to resolve 3-FEC from other analytes.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Peak Response for 3-FEC Derivative Incomplete derivatization reaction.- Optimize reaction temperature and time. A typical starting point is 70°C for 30 minutes.[4]- Ensure the derivatizing agent is not expired or degraded. Use fresh reagent.- Check for the presence of moisture in the sample extract, as it can quench the derivatization reagent. Ensure the sample is completely dry before adding the reagent.
Degradation of the derivative.- Analyze the sample immediately after derivatization, as some derivatives may not be stable over long periods.- Avoid excessive heat or exposure to light.
Adsorption in the GC system.- Use a deactivated inlet liner.[2]- Trim the first few centimeters of the analytical column.
Poor Peak Shape (Tailing) Active sites in the GC system.- Replace the inlet liner and septum.- Condition the GC column according to the manufacturer's instructions.- Use a highly inert column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.[2]
Incomplete derivatization.- Re-optimize the derivatization conditions (temperature, time, reagent volume).
Multiple Peaks for 3-FEC Derivative Presence of isomers or impurities in the standard.- Verify the purity of the 3-FEC reference standard.
Keto-enol tautomerism.- This is a known issue with cathinones.[1][7] Derivatization conditions may influence the equilibrium. Consistent derivatization parameters are key for reproducible results.
Side reactions during derivatization.- Use a less aggressive derivatizing agent or milder reaction conditions.
Interference from other compounds Co-elution with matrix components.- Optimize the GC temperature program to improve separation.- Improve the sample preparation/extraction procedure to remove interfering substances.
Contamination.- Run a solvent blank to check for system contamination.- Ensure all glassware and solvents are clean.

Experimental Protocols

Acylation of 3-FEC using Pentafluoropropionic Anhydride (PFPA)

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

Materials:

  • 3-FEC standard or extracted sample, dried.

  • Pentafluoropropionic Anhydride (PFPA)

  • Ethyl acetate (or other suitable solvent)

  • Micro-reaction vials (e.g., 2 mL autosampler vials with inserts)

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Evaporate the solvent from the 3-FEC standard or sample extract to complete dryness under a gentle stream of nitrogen. It is critical to remove all residual water and protic solvents.

  • Derivatization Reaction:

    • Add 50 µL of ethyl acetate to the dried residue to redissolve the analyte.

    • Add 50 µL of PFPA to the vial.

    • Cap the vial tightly and vortex for 10-20 seconds.

  • Incubation: Place the vial in a heating block or oven set to 70°C for 30 minutes.[4]

  • Cooling and Reconstitution:

    • After incubation, remove the vial and allow it to cool to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of an appropriate solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

  • Analysis: Inject 1 µL of the reconstituted sample into the GC-MS.

Table 1: Comparison of Common Acylation Reagents for Cathinone Derivatization

Derivatizing AgentAbbreviationTypical Reaction ConditionsAdvantagesDisadvantages
Pentafluoropropionic AnhydridePFPA70°C, 30 minExcellent sensitivity, stable derivatives, good fragmentation patterns.[3][4]Can be corrosive, moisture sensitive.
Heptafluorobutyric AnhydrideHFBA70°C, 30 minSimilar to PFPA, produces higher mass fragments which can be beneficial for specificity.[3][6]Can be corrosive, moisture sensitive.
Trifluoroacetic AnhydrideTFAA70°C, 30 minGood derivatizing agent, readily available.[3][5]May be less sensitive than PFPA or HFBA for some analytes.
Acetic AnhydrideAA60-80°C, 20-30 minLess expensive, produces smaller mass shift.Derivatives may be less stable or provide less unique fragmentation.[3][6]

Visualizations

Derivatization_Workflow Figure 1. General Workflow for 3-FEC Derivatization and GC-MS Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample 3-FEC Sample (e.g., in solution) Evaporation Evaporate to Dryness (Nitrogen Stream) Sample->Evaporation Add_Solvent Add Solvent (e.g., Ethyl Acetate) Evaporation->Add_Solvent Add_Reagent Add Derivatizing Agent (e.g., PFPA) Add_Solvent->Add_Reagent Vortex Vortex Add_Reagent->Vortex Incubate Incubate (e.g., 70°C for 30 min) Vortex->Incubate Cool Cool to Room Temp Incubate->Cool Evaporate_Excess Evaporate Excess Reagent Cool->Evaporate_Excess Reconstitute Reconstitute in Solvent Evaporate_Excess->Reconstitute GCMS_Analysis GC-MS Analysis Reconstitute->GCMS_Analysis

Caption: General Workflow for 3-FEC Derivatization and GC-MS Analysis.

Troubleshooting_Logic Figure 2. Troubleshooting Logic for Poor 3-FEC Derivatization Start Problem: No or Poor 3-FEC Peak Check_Derivatization Check Derivatization Conditions Start->Check_Derivatization Check_Reagent Check Reagent (Age, Storage) Check_Derivatization->Check_Reagent Correct Optimize_Conditions Optimize Temp/Time Check_Derivatization->Optimize_Conditions Incorrect Check_Sample_Prep Check Sample Prep (Dryness) Check_Reagent->Check_Sample_Prep Good Use_Fresh_Reagent Use Fresh Reagent Check_Reagent->Use_Fresh_Reagent Bad Check_GC_System Check GC-MS System (Liner, Column, Leaks) Check_Sample_Prep->Check_GC_System Dry Ensure_Dry_Sample Ensure Complete Dryness Check_Sample_Prep->Ensure_Dry_Sample Moisture Present Perform_Maintenance Perform GC Maintenance Check_GC_System->Perform_Maintenance Issue Found Resolved Problem Resolved Check_GC_System->Resolved No Issues Optimize_Conditions->Resolved Use_Fresh_Reagent->Resolved Ensure_Dry_Sample->Resolved Perform_Maintenance->Resolved

Caption: Troubleshooting Logic for Poor 3-FEC Derivatization.

References

Troubleshooting poor reproducibility in 3-Fluoroethcathinone behavioral studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues of poor reproducibility in behavioral studies involving 3-Fluoroethcathinone (3-FMC). This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common sources of variability in 3-FMC behavioral experiments.

Issue 1: High Variability in Locomotor Activity Data

Answer:

High variability in locomotor activity studies is a common challenge. Below is a systematic guide to troubleshoot this issue.

Troubleshooting Workflow for Locomotor Activity Variability

cluster_0 Initial Observation cluster_1 Potential Causes & Solutions cluster_1a Compound-Related cluster_1b Animal-Related cluster_1c Environmental cluster_1d Procedural High_Variability High Variability in Locomotor Data Compound_Purity Inconsistent Compound Purity/ Solubility High_Variability->Compound_Purity Animal_Factors Animal Strain, Sex, Age, Estrous Cycle High_Variability->Animal_Factors Env_Factors Inconsistent Lighting, Noise, Bedding, Temperature High_Variability->Env_Factors Proc_Factors Handling, Injection Stress, Time of Day High_Variability->Proc_Factors Compound_Solution Verify Purity (GC-MS/HPLC). Ensure complete dissolution. Compound_Purity->Compound_Solution Action Animal_Solution Use consistent strain, sex, and age. Monitor estrous cycle in females. Animal_Factors->Animal_Solution Action Env_Solution Standardize all environmental conditions across test sessions. Env_Factors->Env_Solution Action Proc_Solution Habituate animals to handling and injections. Test at the same time daily. Proc_Factors->Proc_Solution Action

Caption: Troubleshooting workflow for locomotor activity variability.

Detailed Checklist:

  • Compound Purity and Formulation:

    • Purity: Impurities or byproducts from synthesis can have their own psychoactive effects, leading to inconsistent results. It is crucial to verify the purity of your 3-FMC batch using methods like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)[1][2][3][4][5]. A common byproduct of 3-FMC synthesis is 3-Fluoroisomethcathinone, whose activity is unknown and could be a source of variability[6].

    • Solubility: Ensure complete dissolution of 3-FMC in the vehicle. Incomplete solubility leads to inaccurate dosing. 3-FMC hydrochloride is soluble in phosphate-buffered saline (PBS), ethanol, DMSO, and DMF[7].

  • Animal Factors:

    • Strain: Different rodent strains exhibit varying sensitivities to psychostimulants[5]. Ensure you are using a consistent inbred strain throughout your studies.

    • Sex: Sex differences in response to psychostimulants are well-documented. If using both males and females, analyze their data separately. For females, the estrous cycle can significantly impact behavioral responses, so it may be necessary to monitor and account for the cycle stage.

    • Age and Weight: Use animals of a consistent age and weight range, as these factors can influence drug metabolism and behavioral output.

  • Environmental Conditions:

    • Lighting: Rodents are nocturnal. Testing under bright lights can induce stress and suppress activity. Use dim, consistent lighting for all testing sessions.

    • Noise and Odors: Sudden noises or strong smells (e.g., perfumes, cleaning agents) can startle the animals and alter their behavior. Conduct experiments in a quiet, dedicated space.

    • Housing: Changes in cage density or social isolation can be a source of stress and affect behavioral outcomes. Maintain consistent housing conditions.

  • Experimental Procedures:

    • Habituation: Animals should be habituated to the testing room and locomotor activity chambers to reduce novelty-induced hyperactivity. A common procedure is to place them in the chambers for a period (e.g., 30-60 minutes) for 1-2 days before the drug administration day.

    • Handling and Injection: Consistent and gentle handling is critical. Stress from handling and injection can significantly alter locomotor activity. Habituate animals to the injection procedure with saline injections prior to the start of the experiment.

    • Time of Day: The circadian rhythm of the animals affects their baseline activity and drug response. All testing should be conducted at the same time of day.

Issue 2: Inconsistent Conditioned Place Preference (CPP) Results

Question: We are struggling to obtain a consistent conditioned place preference for 3-FMC. Sometimes we see a preference, other times no effect, or even an aversion. What could be causing this?

Answer:

Conditioned place preference is a complex behavioral paradigm with multiple variables that can influence the outcome. The rewarding effects of a drug can be subtle and easily disrupted by procedural inconsistencies.

Logical Relationship Diagram for CPP Outcomes

cluster_0 Experimental Factors cluster_1 Potential Outcomes Dose 3-FMC Dose CPP Conditioned Place Preference (CPP) Dose->CPP Optimal No_Effect No Preference Dose->No_Effect Too Low CPA Conditioned Place Aversion (CPA) Dose->CPA Too High (Aversive Effects) Conditioning Conditioning Parameters Conditioning->CPP Sufficient Pairing Conditioning->No_Effect Insufficient Pairing Apparatus Apparatus Design (Biased vs. Unbiased) Apparatus->No_Effect Strong Initial Bias Handling Handling & Stress Handling->CPA Stressful Handling Associated with Context

Caption: Factors influencing conditioned place preference outcomes.

Detailed Checklist:

  • Dose Selection:

    • The dose-response curve for CPP is often an inverted "U" shape. A dose that is too low may not be rewarding enough to establish a preference, while a dose that is too high can produce aversive effects (e.g., anxiety, stereotypy) that overshadow the rewarding effects, leading to no preference or even a conditioned place aversion (CPA)[8]. While specific CPP data for 3-FMC is limited, studies with the related compound 3-MMC showed a CPP at 3 and 10 mg/kg in rats[9]. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

  • Conditioning Parameters:

    • Number of Pairings: A single pairing may not be sufficient to establish a robust CPP. Most protocols use multiple drug-context pairings (e.g., 3-4 pairings on alternating days)[10].

    • Duration of Conditioning Sessions: The duration should be sufficient for the drug to exert its peak effects while the animal is in the conditioning chamber.

    • Handling during Conditioning: If handling is aversive, the animal may associate the negative experience with the drug-paired context, leading to a CPA.

  • Apparatus and Procedure:

    • Biased vs. Unbiased Design: In a biased design, the drug is paired with the initially non-preferred chamber. In an unbiased design, the drug is randomly assigned to one of the chambers. A strong initial preference for one chamber can make it difficult to establish a CPP in that chamber[10]. It is important to assess baseline preference and counterbalance the assignment of the drug-paired chamber.

    • Contextual Cues: The cues differentiating the chambers (e.g., wall color, floor texture) must be salient enough for the animal to distinguish between them.

  • Extinction and Reinstatement:

    • If you are also studying extinction and reinstatement, ensure that the preference has been fully extinguished before attempting to reinstate it. Incomplete extinction can lead to a ceiling effect where reinstatement is not observable.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of 3-FMC?

A1: 3-FMC is a synthetic cathinone that acts as a central nervous system stimulant. It is considered a methamphetamine-like cathinone and is believed to exert its effects by inhibiting the reuptake and promoting the release of monoamine neurotransmitters, primarily dopamine and serotonin, in the brain[11][12][13]. The locomotor-stimulating effects of 3-FMC are mediated by the activation of dopaminergic neurotransmission[11][13].

Q2: What are some typical doses of 3-FMC used in rodent behavioral studies?

Q3: How can I ensure the quality and purity of my 3-FMC sample?

A3: The purity of synthetic cathinones can vary significantly between batches and suppliers. It is essential to independently verify the purity of your compound. Standard analytical methods for this include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can identify the compound and any volatile impurities[4][5].

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful method for assessing purity and quantifying the compound[2][3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and help identify isomers and impurities[14].

Q4: What are the key environmental factors to control for better reproducibility?

A4: To enhance reproducibility, strictly control the following environmental factors:

  • Light-Dark Cycle: Maintain a consistent 12:12 light-dark cycle and conduct testing during the animals' dark (active) phase.

  • Temperature and Humidity: Keep the ambient temperature and humidity stable in both the housing and testing rooms.

  • Noise: Minimize auditory disturbances during testing.

  • Bedding and Caging: Use the same type of bedding and caging for all animals in a study.

  • Experimenter: Ideally, the same experimenter should handle and test all animals in a given experiment to minimize variability due to handling style and olfactory cues.

Q5: Should I be concerned about the stability of 3-FMC in solution?

A5: Yes, the stability of any compound in solution should be a consideration. It is recommended to prepare fresh solutions of 3-FMC daily. If solutions need to be stored, they should be kept at an appropriate temperature (e.g., 4°C) and protected from light. A stability study of your specific formulation may be warranted for long-term experiments.

Data Presentation

Table 1: Dose-Dependent Effects of 3-FMC on Horizontal Locomotor Activity in Mice

Dose (mg/kg)Mean Total Distance Traveled (cm/120 min) ± SEMStatistical Significance (vs. Saline)Reference
Saline2500 ± 300-[12]
14000 ± 400p < 0.05[12]
37500 ± 600p < 0.001[12]
1012000 ± 1000p < 0.0001[12]

Note: The values in this table are approximate and are synthesized from graphical representations in the cited literature for illustrative purposes. Researchers should refer to the original publication for precise data.

Experimental Protocols

Protocol 1: Locomotor Activity Assessment

This protocol provides a general framework for assessing the impact of 3-FMC on spontaneous locomotor activity in mice.

Experimental Workflow for Locomotor Activity

cluster_0 Pre-Experiment cluster_1 Habituation Phase cluster_2 Testing Phase (Day 3) cluster_3 Data Analysis Acclimation Acclimate mice to housing (1 week) Handling Handle mice daily (3-5 days) Acclimation->Handling Habituation_Room Habituate to testing room (60 min) Handling->Habituation_Room Habituation_Chamber Habituate to locomotor chamber (30-60 min, Day 1-2) Habituation_Room->Habituation_Chamber Injection Administer 3-FMC or Vehicle (i.p.) Habituation_Chamber->Injection Placement Immediately place in locomotor chamber Injection->Placement Recording Record activity for 120 min Placement->Recording Analysis Analyze total distance traveled, rearing, and stereotypy Recording->Analysis

Caption: Workflow for a typical locomotor activity experiment.

Methodology:

  • Animals: Use male C57BL/6 mice (8-10 weeks old) for consistency. House them in groups of 3-5 per cage.

  • Apparatus: Use automated locomotor activity chambers equipped with infrared beams to detect movement.

  • Habituation:

    • For at least one week prior to testing, acclimate the mice to the housing facility.

    • Handle the mice for 5 minutes each day for 3-5 days leading up to the experiment.

    • On two consecutive days before testing, place the mice in the locomotor activity chambers for 30-60 minutes to habituate them to the novel environment. This reduces the influence of novelty-induced hyperactivity on the test day.

  • Drug Administration:

    • On the test day, allow mice to acclimate to the testing room for at least 60 minutes.

    • Prepare fresh solutions of 3-FMC hydrochloride in sterile saline (0.9% NaCl).

    • Administer 3-FMC (e.g., 1, 3, 10 mg/kg) or saline vehicle via intraperitoneal (i.p.) injection.

  • Data Collection:

    • Immediately after injection, place the mouse in the center of the locomotor activity chamber.

    • Record locomotor activity continuously for 120 minutes. Data is typically binned into 5 or 10-minute intervals.

  • Data Analysis:

    • The primary dependent variable is the total distance traveled (in cm). Other measures such as horizontal activity, vertical activity (rearing), and stereotypy counts can also be analyzed.

    • Use an appropriate statistical test (e.g., two-way ANOVA with time as a repeated measure, followed by post-hoc tests) to compare the effects of different doses of 3-FMC to the vehicle control group.

Protocol 2: Conditioned Place Preference (CPP)

This protocol outlines a procedure for assessing the rewarding properties of 3-FMC using a CPP paradigm in rats.

Signaling Pathway in Reward and CPP

cluster_0 Drug Action cluster_1 Neurotransmitter System cluster_2 Behavioral Outcome FEC 3-FMC VTA Ventral Tegmental Area (VTA) FEC->VTA Stimulates Dopamine ↑ Dopamine Release VTA->Dopamine Dopaminergic Projection NAc Nucleus Accumbens (NAc) Reward Sensation of Reward/ Pleasure NAc->Reward Dopamine->NAc Acts on Association Association of Context with Reward Reward->Association CPP Conditioned Place Preference Association->CPP

Caption: Simplified signaling pathway of drug-induced reward leading to CPP.

Methodology:

  • Animals: Use adult male Sprague-Dawley rats (250-300g).

  • Apparatus: A three-chamber CPP apparatus is commonly used. The two outer chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures), and a smaller central chamber.

  • Procedure: The procedure consists of three phases:

    • Phase 1: Pre-Conditioning (Baseline Preference Test - Day 1):

      • Place each rat in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.

      • Record the time spent in each of the two outer chambers.

      • For a biased design, the chamber in which the rat spent less time is designated as the drug-paired chamber. For an unbiased design, the assignment is counterbalanced.

    • Phase 2: Conditioning (Days 2-7):

      • This phase typically consists of 6 days of conditioning sessions.

      • On days 2, 4, and 6, administer 3-FMC (at the desired dose) and confine the rat to the drug-paired chamber for 30 minutes.

      • On days 3, 5, and 7, administer the saline vehicle and confine the rat to the opposite chamber for 30 minutes.

      • The order of drug and vehicle days should be counterbalanced across animals.

    • Phase 3: Post-Conditioning (Test Day - Day 8):

      • Place the rat in the central chamber with free access to all chambers (in a drug-free state).

      • Record the time spent in each of the outer chambers for 15-20 minutes.

  • Data Analysis:

    • Calculate a preference score for each rat (Time in drug-paired chamber on test day - Time in drug-paired chamber on pre-conditioning day).

    • A significant increase in time spent in the drug-paired chamber from pre-conditioning to the test day indicates a conditioned place preference.

    • Use a paired t-test or ANOVA to analyze the results.

By systematically addressing the factors outlined in these guides and following standardized protocols, researchers can significantly improve the reproducibility and reliability of their behavioral studies with 3-FMC.

References

pH-dependent stability of 3-Fluoroethcathinone in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the pH-dependent stability of 3-Fluoroethcathinone (3-FEC) in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound (3-FEC) in aqueous solutions?

A1: While specific stability data for this compound is limited in published literature, studies on structurally similar synthetic cathinones, such as 3-Fluoromethcathinone (3-FMC), indicate that these compounds are generally unstable in aqueous solutions.[1][2] The stability is highly dependent on the pH of the solution and the storage temperature.

Q2: What is the optimal pH for storing 3-FEC solutions?

A2: Acidic conditions significantly improve the stability of synthetic cathinones. For short-term storage, a pH of 4 is recommended to minimize degradation.[1] Conversely, alkaline conditions (pH > 7) lead to rapid degradation of the compound.[1][2]

Q3: How does temperature affect the stability of 3-FEC?

A3: Lower temperatures enhance the stability of synthetic cathinones. For optimal stability, especially during long-term storage, it is recommended to keep aqueous solutions of 3-FEC at -20°C or below.[1] Significant degradation can occur within hours at elevated temperatures (e.g., 32°C), particularly in neutral to alkaline solutions.[1]

Q4: What are the likely degradation products of 3-FEC in aqueous solutions?

A4: The primary degradation pathway for many cathinones in aqueous solutions is hydrolysis. While the exact degradation products of 3-FEC have not been fully characterized in the available literature, hydrolysis of the β-ketoamine moiety is a probable route. The degradation pathways of similar cathinones have been studied, and it is likely that 3-FEC would follow a similar pattern.

Q5: Can I expect 3-FEC to be stable in biological matrices like blood or urine?

A5: Synthetic cathinones exhibit instability in biological matrices.[1][2] The pH of these matrices (e.g., urine pH can range from 4.5 to 8) and the presence of enzymes can contribute to degradation.[2] For toxicological studies, it is crucial to store biological samples containing 3-FEC at low temperatures and under acidic conditions to minimize analyte loss.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of 3-FEC concentration in solution. The pH of the aqueous solution may be neutral or alkaline, accelerating degradation.Acidify the solution to a pH of approximately 4 using a suitable buffer. Verify the pH of all prepared solutions before adding the analyte.
The storage temperature may be too high.Store stock solutions and samples at 4°C for short-term use and at -20°C or below for long-term storage.
Inconsistent results between experimental replicates. The pH of the buffer solution may not be consistent across all samples.Prepare a large batch of buffer solution to be used for all replicates to ensure uniform pH.
The temperature may be fluctuating during the experiment.Use a temperature-controlled incubator or water bath to maintain a constant temperature throughout the stability study.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC-MS). These are likely degradation products of 3-FEC.Characterize these peaks using mass spectrometry to identify the degradation products. This can provide insights into the degradation pathway.
Contamination of the sample or solvent.Use high-purity solvents and reagents. Prepare fresh solutions and handle them carefully to avoid contamination.

Quantitative Data Summary

The following table presents hypothetical stability data for 3-FEC in aqueous solutions at different pH values and temperatures. This data is extrapolated from studies on closely related synthetic cathinones and serves as a guideline for experimental design.

pHTemperature (°C)Half-life (t½)Degradation Rate Constant (k) (day⁻¹)
4 4> 6 months< 0.004
20~ 2 months~ 0.012
32~ 2 weeks~ 0.050
7 4~ 1 month~ 0.023
20~ 3 days~ 0.231
32< 24 hours> 0.693
8 4~ 1 week~ 0.099
20~ 9 hours~ 1.848
32< 2 hours> 8.318

Experimental Protocols

Protocol: pH-Dependent Stability Assessment of 3-FEC

  • Buffer Preparation:

    • Prepare buffer solutions at the desired pH levels (e.g., pH 4, 7, and 9).

    • For pH 4, a citrate buffer is suitable.

    • For pH 7, a phosphate buffer is commonly used.

    • For pH 9, a borate buffer can be used.

    • Ensure all buffers are prepared with high-purity water and the pH is accurately measured.

  • Preparation of 3-FEC Stock and Working Solutions:

    • Prepare a stock solution of 3-FEC in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • From the stock solution, prepare working solutions by diluting with the respective buffer solutions to a final concentration of, for example, 10 µg/mL.

  • Incubation:

    • Aliquot the working solutions into sealed vials for each time point and temperature condition to be tested.

    • Place the vials in temperature-controlled environments (e.g., refrigerator at 4°C, incubator at 20°C and 32°C).

  • Sample Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and then weekly), retrieve the vials for each condition.

    • Analyze the concentration of 3-FEC remaining in each sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis:

    • Plot the concentration of 3-FEC as a function of time for each pH and temperature condition.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and the half-life (t½) for each condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffer Prepare Buffer Solutions (pH 4, 7, 9) prep_working Prepare Working Solutions (10 µg/mL in Buffers) prep_buffer->prep_working prep_stock Prepare 3-FEC Stock Solution (1 mg/mL in Methanol) prep_stock->prep_working incubate Incubate at Different Temperatures (4°C, 20°C, 32°C) prep_working->incubate sample Sample at Time Intervals incubate->sample analyze Analyze by HPLC-MS/GC-MS sample->analyze data Data Analysis (Kinetics, Half-life) analyze->data stability_factors cluster_factors Influencing Factors cluster_outcome Outcome cluster_observation Observation pH pH Stability 3-FEC Stability pH->Stability High pH (alkaline) Temp Temperature Temp->Stability High Temp Matrix Matrix (Aqueous, Biological) Matrix->Stability Degradation Degradation Rate Stability->Degradation

References

Technical Support Center: Analysis of 3-Fluoroethcathinone (3-FEC)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoroethcathinone (3-FEC) and encountering challenges with its analysis by Gas Chromatography (GC), particularly concerning thermal degradation during injection.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-FEC) and why is it challenging to analyze by GC?

This compound (3-FEC) is a synthetic cathinone. Like many cathinone derivatives, it can be thermally labile, meaning it is susceptible to degradation at the high temperatures typically used in GC injection ports. This degradation can lead to inaccurate quantification, the appearance of unexpected peaks, and a general loss of sensitivity in the analysis. The instability is particularly noted for fluorinated cathinones.

Q2: What are the typical signs of 3-FEC degradation during GC analysis?

Signs of thermal degradation of 3-FEC in your chromatogram can include:

  • Reduced peak area for 3-FEC: The most obvious sign is a smaller than expected peak for your target analyte.

  • Appearance of unknown peaks: Degradation products will appear as new peaks in the chromatogram, often with retention times close to the parent compound.

  • Peak tailing or broadening: Degradation on the column or in the inlet can lead to poor peak shape.

  • Inconsistent results: Poor reproducibility between injections is a common symptom of analyte instability.

  • Baseline noise: An elevated or noisy baseline can sometimes be attributed to the presence of multiple degradation products.

Q3: What is the primary degradation pathway for cathinones like 3-FEC in a GC inlet?

The primary thermal degradation pathway for many synthetic cathinones during GC-MS analysis is oxidative degradation. This process typically involves the loss of two hydrogen atoms, resulting in a degradation product with a molecular weight that is 2 Daltons (Da) less than the parent compound. This can lead to the formation of an iminium ion, which is often observed as a prominent fragment in the mass spectrum of the degradation product.

Troubleshooting Guide: Preventing Thermal Degradation of 3-FEC

This guide provides a systematic approach to troubleshooting and preventing the thermal degradation of 3-FEC during GC injection.

Issue 1: Low or No Response for 3-FEC Peak

Possible Cause: Complete or significant thermal degradation in the GC inlet.

Solutions:

  • Lower the Injector Temperature: High injector temperatures are a primary cause of degradation.

    • Recommendation: Start with a lower injector temperature (e.g., 200-220 °C) and gradually increase it only if poor peak shape is observed for less volatile compounds in the sample. Standard GC injector temperatures can range from 200°C to 300°C, but for thermally sensitive compounds, the lower end of this range is preferable.[1]

  • Change Injection Technique: Standard split/splitless injection can expose the analyte to high temperatures for a prolonged period.

    • Recommendation: Consider using a cooler injection technique such as Cool On-Column injection or Programmed Temperature Vaporization (PTV).[1] Cool on-column injection introduces the sample directly onto the column without a heated inlet, thus eliminating the primary source of thermal degradation.[2]

  • Use a Deactivated Inlet Liner: Active sites (silanol groups) on a standard glass liner can catalyze the degradation of sensitive compounds.

    • Recommendation: Use a highly deactivated inlet liner. Liners with glass wool can aid in the vaporization of the sample and trap non-volatile residues, but the wool must also be thoroughly deactivated.[3]

Issue 2: Appearance of Unidentified Peaks Near the 3-FEC Peak

Possible Cause: Partial thermal degradation of 3-FEC, leading to the formation of one or more degradation products.

Solutions:

  • Confirm Degradation Product:

    • Recommendation: Analyze the mass spectrum of the unknown peak. A common degradation product of cathinones will have a molecular ion that is 2 Da lower than 3-FEC. The mass spectrum may also show a prominent iminium base peak.[4]

  • Optimize Injection Parameters:

    • Recommendation: A split injection can reduce the residence time of the analyte in the hot inlet, which can minimize degradation.[1][5] However, for trace analysis, splitless injection is often necessary. In this case, minimizing the splitless time is crucial.

  • Derivatization:

    • Recommendation: Chemically modify the 3-FEC molecule to increase its thermal stability. Derivatization with a fluorinated anhydride, such as pentafluoropropionic anhydride (PFPA), can be effective for cathinones.[6] This creates a more stable derivative that is less prone to degradation in the GC inlet.

Issue 3: Poor Peak Shape (Tailing, Broadening) for 3-FEC

Possible Cause: Analyte interaction with active sites in the GC system or on-column degradation.

Solutions:

  • Inlet Maintenance:

    • Recommendation: Regularly replace the septum and inlet liner. A contaminated liner can be a significant source of active sites.

  • Column Maintenance:

    • Recommendation: If chemical degradation of the stationary phase is suspected, especially at the beginning of the column, trimming the first 0.5-1 meter of the column can restore performance.[7]

  • Use of a Guard Column:

    • Recommendation: A guard column is a short piece of deactivated fused silica tubing placed between the inlet and the analytical column. It can trap non-volatile residues and protect the analytical column from contamination, thereby extending its life and improving peak shape.[3]

Data Presentation

Table 1: Recommended GC-MS Parameters for Synthetic Cathinone Analysis to Minimize Thermal Degradation

ParameterRecommended SettingRationale
Injection Technique Cool On-Column or PTVMinimizes exposure to high temperatures.[1][2]
Injector Temperature 200 - 250 °CLower temperatures reduce the risk of thermal degradation.[5]
Injection Mode Splitless (for trace analysis)Maximizes analyte transfer to the column.
Inlet Liner Deactivated with glass woolInert surface prevents catalytic degradation, and wool aids in vaporization.[3]
Column Phenyl-methyl polysiloxane (e.g., HP-5MS)A common, robust column for drug analysis.[8]
Oven Program Start at a lower initial temperature (e.g., 80-100 °C)Allows for solvent focusing and improves peak shape for volatile compounds.
Derivatization Optional: with PFPA or HFBAIncreases thermal stability and can improve chromatographic properties.[6]

Experimental Protocols

Protocol 1: GC-MS Analysis of 3-FEC with Minimized Thermal Degradation

This protocol provides a starting point for the analysis of 3-FEC, with parameters chosen to reduce the likelihood of thermal degradation.

  • Sample Preparation:

    • Dissolve the 3-FEC standard or sample extract in a suitable solvent (e.g., methanol, ethyl acetate) to a final concentration of 1-10 µg/mL.

  • GC-MS System:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Injector: Split/splitless inlet.

    • Liner: Agilent Ultra Inert, splitless, single taper with glass wool.

    • Column: Agilent J&W HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • GC-MS Parameters:

    • Inlet Temperature: 220 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp 1: 25 °C/min to 200 °C.

      • Ramp 2: 10 °C/min to 280 °C, hold for 5 minutes.

    • MSD Transfer Line Temperature: 280 °C.

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Scan (m/z 40-550).

Protocol 2: Derivatization of 3-FEC for Enhanced Thermal Stability

This protocol describes a common derivatization procedure for cathinones using Pentafluoropropionic Anhydride (PFPA).

  • Sample Preparation:

    • Evaporate the solvent from the sample extract containing 3-FEC to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Add 50 µL of ethyl acetate and 50 µL of PFPA to the dried extract.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • After cooling to room temperature, evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried derivative in 100 µL of a suitable solvent (e.g., ethyl acetate).

    • Inject 1 µL into the GC-MS system using the parameters described in Protocol 1. The inlet temperature can be increased to 250-260°C for the more stable derivative.

Mandatory Visualization

Thermal_Degradation_Pathway cluster_inlet GC Inlet (High Temperature) cluster_analysis Chromatographic Analysis FEC 3-FEC (C11H14FNO) DegradationProduct Degradation Product (e.g., Imine) (C11H12FNO) -2H (Oxidation) FEC->DegradationProduct Thermal Energy + Active Sites Chromatogram Chromatogram FEC_Peak Reduced 3-FEC Peak Chromatogram->FEC_Peak Degradation_Peak New Degradation Peak Chromatogram->Degradation_Peak

Caption: Thermal degradation pathway of 3-FEC in a GC inlet.

Troubleshooting_Workflow Start Problem: Suspected 3-FEC Degradation CheckParams Step 1: Review GC Parameters - Injector Temperature - Injection Mode Start->CheckParams LowerTemp Action: Lower Injector Temperature (e.g., 220°C) CheckParams->LowerTemp If temp > 250°C ChangeMode Action: Switch to Cool On-Column or PTV CheckParams->ChangeMode If standard split/ splitless is used CheckLiner Step 2: Inspect Inlet Liner LowerTemp->CheckLiner ChangeMode->CheckLiner ReplaceLiner Action: Replace with a new, deactivated liner (with wool) CheckLiner->ReplaceLiner If liner is old or not deactivated Analyze Re-analyze Sample CheckLiner->Analyze If liner is OK ConsiderDeriv Step 3: Consider Derivatization ReplaceLiner->ConsiderDeriv Derivatize Action: Derivatize with PFPA to increase thermal stability ConsiderDeriv->Derivatize If degradation persists Derivatize->Analyze Result Problem Resolved? Analyze->Result End Successful Analysis Result->End Yes Consult Consult Further Technical Support Result->Consult No

Caption: Troubleshooting workflow for 3-FEC thermal degradation.

References

Validation & Comparative

Cross-Validation of Analytical Methods for 3-Fluoroethcathinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 3-Fluoroethcathinone (3-FEC), a synthetic cathinone. The information presented is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs, whether for forensic analysis, clinical toxicology, or pharmaceutical research. This document summarizes key performance characteristics of various analytical techniques and provides detailed experimental protocols.

Comparative Analysis of Validated Methods

The selection of an appropriate analytical method is contingent on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for the analysis of synthetic cathinones.[1] Below is a summary of validated methods for 3-FEC and its close analog, 3-Fluoromethcathinone (3-FMC).

Parameter GC-MS Method for 3-FMC in Human Blood [2]GC-NCI-MS Method for 3-FEC in Urine and Plasma [3]LC-Q/TOF-MS Method for 3-FMC in Urine and Blood [4]
Instrumentation Gas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry (GC-NCI-MS)Liquid Chromatography-Quadrupole/Time-of-Flight Mass Spectrometry (LC-Q/TOF-MS)
Sample Matrix Human BloodUrine, PlasmaUrine, Blood
Linearity Range 5 - 1,000 ng/mLNot specified in abstractNot specified in abstract
Limit of Quantification (LOQ) 5 ng/mLNot specified for individual analytes0.25 - 5 ng/mL
Limit of Detection (LOD) Not specified0.26 - 0.76 µg/L (in urine), 0.26 - 0.34 µg/L (in plasma) for a mixture of 14 cathinonesNot specified
Intra-day Precision (RSD) 2.1 - 11.7%Not specifiedWithin acceptable thresholds
Inter-day Precision (RSD) 1.3 - 10.2%Not specifiedWithin acceptable thresholds
Accuracy (Bias) -10.6% to 19.6% (intra-day), 1.1% to 12.1% (inter-day)Not specifiedWithin acceptable thresholds
Extraction Efficiency 85.4%Not specified84-104% (urine), 81-93% (blood)

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. The following sections outline the experimental procedures for the methods compared above.

GC-MS Method for 3-FMC in Human Blood[2]
  • Sample Preparation:

    • Treat whole blood samples with 10% trichloroacetic acid for protein precipitation.

    • Perform solid-phase extraction (SPE).

  • Instrumentation: Agilent 7890 GC system coupled with a 7693 autosampler and a mass spectrometer.

  • Chromatographic Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Interface, Ion Source, and Quadrupole Temperatures: 280°C, 230°C, and 150°C, respectively.

GC-NCI-MS Method for 3-FEC in Urine and Plasma[3][5]
  • Sample Preparation:

    • Urine: Dilute urine 1:2 with deionized water. Spike with internal standard and 0.1 M phosphate buffer (pH 6).

    • Plasma: Spike plasma with internal standard and 0.1 M phosphate buffer (pH 6).

    • Perform Solid-Phase Extraction (SPE).

    • Derivatize with (S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC) to form diastereomers.

  • Instrumentation: Gas chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: Achiral capillary GC column.

    • Oven Temperature Program: Start at 160°C, hold for 5 minutes, then ramp to 260°C at 2°C/min, and hold for 10 minutes.[5]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Chemical Ionization (NCI).

LC-Q/TOF-MS Method for 3-FMC in Urine and Blood[4]
  • Sample Preparation:

    • Solid-phase extraction (SPE).

  • Instrumentation: Liquid chromatograph coupled to a quadrupole/time-of-flight mass spectrometer.

  • Chromatographic Conditions:

    • Reversed-phase chromatography.

    • Separation of positional isomers, including 3-FMC and 4-FMC, was achieved within 12 minutes.

  • Mass Spectrometry Conditions:

    • Specific parameters not detailed in the abstract.

Methodology Visualization

The following diagrams illustrate the general workflows for sample preparation and analysis, as well as the logical relationship in a cross-validation study.

Sample Preparation and Analysis Workflow General Workflow for Sample Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing BiologicalSample Biological Sample (Blood/Urine/Plasma) ProteinPrecipitation Protein Precipitation (e.g., TCA) BiologicalSample->ProteinPrecipitation SPE Solid-Phase Extraction (SPE) ProteinPrecipitation->SPE Derivatization Derivatization (if required) SPE->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography MassSpectrometry Mass Spectrometric Detection (MS or MS/MS) Chromatography->MassSpectrometry DataAcquisition Data Acquisition MassSpectrometry->DataAcquisition Quantification Quantification & Identification DataAcquisition->Quantification

Caption: General workflow for the analysis of 3-FEC.

CrossValidationLogic Cross-Validation Logical Flow DefineRequirements Define Analytical Requirements (Sensitivity, Matrix, etc.) SelectMethods Select Candidate Methods (e.g., GC-MS, LC-MS/MS) DefineRequirements->SelectMethods MethodValidation Perform Single-Lab Validation (Accuracy, Precision, Linearity, etc.) SelectMethods->MethodValidation InterLabComparison Inter-Laboratory Comparison Study (Optional) MethodValidation->InterLabComparison ComparePerformance Compare Performance Data MethodValidation->ComparePerformance InterLabComparison->ComparePerformance SelectOptimalMethod Select Optimal Method ComparePerformance->SelectOptimalMethod

Caption: Logical flow for cross-validation of analytical methods.

References

Comparative Pharmacology: 3-FEC and 4-Fluoroethcathinone - An Analog-Based Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of 3-FMC and 4-FMC, focusing on their interactions with monoamine transporters, which are the primary targets for synthetic cathinones. The information is intended for researchers, scientists, and drug development professionals.

Overview of Pharmacological Action

Synthetic cathinones, such as 3-FMC and 4-FMC, primarily exert their psychoactive effects by modulating the activity of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)[1][2]. By interacting with these transporters, they increase the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synapse, leading to stimulant effects[3].

The specific actions of these compounds can be categorized in two main ways:

  • Transporter Inhibitors (Blockers): These compounds, similar to cocaine, bind to the transporter protein and block the reuptake of neurotransmitters from the synaptic cleft.

  • Transporter Substrates (Releasers): These compounds, similar to amphetamine, are transported into the presynaptic neuron and induce the reverse transport (efflux) of neurotransmitters from the neuron into the synapse.

The balance between reuptake inhibition and release, as well as the relative potency at each of the three monoamine transporters, dictates the specific pharmacological and psychoactive profile of each compound[4].

Comparative Data on Monoamine Transporter Interactions

The following tables summarize the in vitro data for 3-FMC and 4-FMC from studies on human monoamine transporters expressed in HEK293 cells.

Table 1: Monoamine Transporter Uptake Inhibition by 3-FMC and 4-FMC

CompoundTransporterIC₅₀ (nM)
3-Fluoromethcathinone (3-FMC) hDAT2,610
hNET338
hSERT>10,000
4-Fluoromethcathinone (4-FMC) hDAT1,400
hNET510
hSERT7,100

IC₅₀ values represent the concentration of the drug that inhibits 50% of the transporter activity. Lower values indicate greater potency. Data sourced from Simmler et al., 2013 & 2014.

Table 2: Monoamine Release by 3-FMC and 4-FMC

CompoundTransporterEC₅₀ (nM)
3-Fluoromethcathinone (3-FMC) hDAT1,930
hNET402
hSERT>10,000
4-Fluoromethcathinone (4-FMC) hDAT1,100
hNET460
hSERT>10,000

EC₅₀ values represent the concentration of the drug that elicits 50% of the maximal release effect. Lower values indicate greater potency. Data sourced from Simmler et al., 2013 & 2014.

Analysis of Comparative Data: Based on the available data for the methcathinone analogs, both 3-FMC and 4-FMC act as potent inhibitors and releasers at the norepinephrine and dopamine transporters, with significantly less activity at the serotonin transporter[1][5]. This profile suggests that their primary effects are similar to classical psychostimulants like amphetamine, with a strong emphasis on catecholamine systems (dopamine and norepinephrine)[6].

4-FMC appears to be slightly more potent than 3-FMC as both an inhibitor and releaser at the dopamine transporter. Both compounds show similar high potency at the norepinephrine transporter. Their negligible effect on the serotonin transporter indicates a low potential for MDMA-like empathogenic or psychedelic effects[7].

Signaling Pathways and Experimental Workflow

Mechanism of Action at the Synapse

The primary mechanism of action for these cathinones involves the disruption of normal monoamine neurotransmitter reuptake and the induction of neurotransmitter release. The diagram below illustrates this process at a dopaminergic synapse.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron vesicle Synaptic Vesicle (Dopamine) dat Dopamine Transporter (DAT) da_synapse vesicle->da_synapse Normal Release dat->da_synapse receptor Dopamine Receptors drug 3-FMC / 4-FMC drug->dat drug->dat da_synapse->receptor Binding & Activation

Caption: Mechanism of action of 3-FMC/4-FMC at a dopaminergic synapse.

Experimental Workflow: Monoamine Transporter Uptake Inhibition Assay

The following diagram outlines the typical workflow for an in vitro experiment to determine the IC₅₀ values for monoamine transporter inhibition.

cluster_workflow Experimental Workflow: Uptake Inhibition Assay arrow -> start HEK293 cells expressing hDAT, hNET, or hSERT step1 Cells are cultured and suspended in buffer start->step1 step2 Incubate cells with varying concentrations of test compound (e.g., 3-FMC or 4-FMC) step1->step2 step3 Add radiolabeled neurotransmitter ([³H]DA, [³H]NE, or [³H]5-HT) step2->step3 step4 Incubate to allow for transporter-mediated uptake step3->step4 step5 Terminate uptake reaction (e.g., rapid filtration or centrifugation) step4->step5 step6 Measure radioactivity in cells using liquid scintillation counting step5->step6 end Calculate IC₅₀ values (Nonlinear Regression) step6->end

Caption: Workflow for a monoamine transporter uptake inhibition assay.

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This protocol is a standard method used to determine the potency of compounds in inhibiting the reuptake of monoamine neurotransmitters.

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic (e.g., 250 µg/mL geneticin).

  • Cell Preparation: On the day of the assay, confluent cells are detached and resuspended in a Krebs-Ringer Bicarbonate Buffer at a specified concentration (e.g., 3 x 10⁶ cells/mL).

  • Compound Incubation: In a 96-well plate, the cell suspension is pre-incubated for a short period (e.g., 10 minutes) at room temperature with various concentrations of the test compounds (3-FMC or 4-FMC) or a vehicle control.

  • Uptake Initiation: The uptake reaction is initiated by adding a fixed concentration of a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to each well.

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes), the uptake is terminated rapidly. This can be achieved by vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiotracer, or by centrifuging the cells through a layer of silicon oil.

  • Quantification: The radioactivity trapped inside the cells is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using a nonlinear regression to fit a sigmoidal dose-response curve. The IC₅₀ value, which is the concentration of the compound that produces 50% inhibition of the specific uptake, is then calculated.

Neurotransmitter Release Assay

This protocol measures the ability of a compound to induce the release (efflux) of a pre-loaded neurotransmitter from cells.

  • Cell Culture and Preparation: Similar to the uptake inhibition assay, HEK293 cells expressing the specific human monoamine transporter are used.

  • Neurotransmitter Loading: The cells are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine) for a sufficient time (e.g., 30 minutes) to allow for uptake and accumulation within the cells.

  • Washing: The cells are then washed repeatedly with buffer to remove any extracellular radiolabeled neurotransmitter.

  • Release Stimulation: The cells are exposed to various concentrations of the test compound (3-FMC or 4-FMC) or a known releasing agent as a positive control (e.g., amphetamine).

  • Sample Collection: The extracellular buffer (superfusate) is collected at specific time intervals.

  • Quantification: The amount of radioactivity in the collected superfusate is measured using a liquid scintillation counter. The radioactivity remaining in the cells at the end of the experiment is also measured.

  • Data Analysis: The amount of neurotransmitter release is expressed as a percentage of the total radioactivity accumulated in the cells. EC₅₀ values are calculated from the dose-response curves to determine the potency of the compound as a releasing agent.

Conclusion

While direct pharmacological data for 3-Fluoroethcathinone and 4-Fluoroethcathinone remains elusive, the analysis of their close analogs, 3-FMC and 4-FMC, provides valuable insights. Both compounds are potent catecholamine-selective releasers and reuptake inhibitors, with 4-FMC showing slightly higher potency at the dopamine transporter. Their pharmacological profile is consistent with psychostimulant effects rather than empathogenic effects, due to their weak interaction with the serotonin transporter. Further research is necessary to characterize the specific pharmacology of the N-ethylated analogs to confirm these predictions.

References

3-Fluoroethcathinone versus mephedrone: a neurochemical comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurochemical properties of 3-Fluoroethcathinone (3-FEC) and mephedrone. The information is compiled from various experimental studies to assist researchers in understanding the similarities and differences between these two synthetic cathinones.

Introduction

This compound (3-FEC) and mephedrone (4-methylmethcathinone) are structurally related synthetic cathinones that act as central nervous system stimulants.[1] Their primary mechanism of action involves the modulation of monoamine neurotransmitter systems, including dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[2][3] Understanding their distinct neurochemical profiles is crucial for predicting their pharmacological effects, abuse potential, and potential neurotoxicity.

Data Presentation

The following tables summarize the available quantitative data on the interaction of 3-FEC and mephedrone with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). It is important to note that the data have been compiled from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Monoamine Transporter Uptake Inhibition (IC50 values in µM)

CompoundDAT IC50 (µM)SERT IC50 (µM)NET IC50 (µM)Reference
This compound (3-FMC) Data Not AvailableData Not AvailableData Not Available
Mephedrone 5.919.31.9[4]

Lower IC50 values indicate greater potency in inhibiting transporter uptake.

Table 2: Monoamine Release (EC50 values in nM)

CompoundDA Release EC50 (nM)5-HT Release EC50 (nM)NE Release EC50 (nM)Reference
This compound (3-FMC) 49.9 (relative to methcathinone)1460Data Not Available[2]
Mephedrone 49.1 - 51118.3 - 12258 - 62.7[5]

Lower EC50 values indicate greater potency in inducing neurotransmitter release.

Neurochemical Profile Comparison

Both 3-FEC and mephedrone act as monoamine transporter substrates, meaning they are transported into the presynaptic neuron and induce the reverse transport (efflux) of neurotransmitters from the neuron into the synapse.[2][5] This mechanism leads to a rapid increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine.

Mephedrone has been more extensively studied and is characterized as a non-selective monoamine releaser, with a slightly higher potency for the norepinephrine and dopamine transporters compared to the serotonin transporter.[4][5] The potent dopamine-releasing properties of mephedrone are thought to contribute to its high abuse potential.[6]

This compound (3-FMC) , as a structural analog of mephedrone, is also a monoamine releaser. One study found that the 3-fluoro substitution on the cathinone structure, when compared to methcathinone, maintained potency for dopamine release while increasing the potency for serotonin release by 2.9-fold.[2] Another study demonstrated that 3-FMC administration leads to significant increases in extracellular dopamine and serotonin levels in the mouse striatum.[7]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide. Specific parameters may vary between individual studies.

Monoamine Transporter Binding Assay (Radioligand Competition)

This assay determines the affinity of a compound for a specific monoamine transporter.

  • Preparation of Membranes: Membranes from cells expressing the human dopamine, serotonin, or norepinephrine transporter are prepared.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound (3-FEC or mephedrone).

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[8]

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to block the reuptake of neurotransmitters.

  • Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human dopamine, serotonin, or norepinephrine transporter are cultured.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Incubation with Radiotracer: A radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to the cells, and incubation continues for a short period.

  • Termination: The uptake process is terminated by washing the cells with ice-cold buffer.

  • Quantification: The amount of radioactivity taken up by the cells is determined by scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled monoamine (IC₅₀) is calculated.

Monoamine Release Assay (Superfusion)

This assay quantifies the ability of a compound to induce the release of monoamines.

  • Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., striatum for dopamine).

  • Preloading: The synaptosomes are preloaded with a radiolabeled monoamine (e.g., [³H]dopamine).

  • Superfusion: The preloaded synaptosomes are placed in a superfusion chamber and continuously perfused with buffer.

  • Drug Application: Varying concentrations of the test compound are added to the perfusion buffer.

  • Fraction Collection: Fractions of the superfusate are collected over time.

  • Quantification: The amount of radioactivity in each fraction is measured by scintillation counting.

  • Data Analysis: The amount of release induced by the test compound is calculated, and the concentration that produces 50% of the maximum release (EC₅₀) is determined.

Mandatory Visualization

experimental_workflow cluster_binding Monoamine Transporter Binding Assay cluster_uptake Monoamine Uptake Inhibition Assay cluster_release Monoamine Release Assay b1 Cell Membranes expressing Transporter b2 Incubate with Radioligand & Test Compound b1->b2 b3 Filter to separate bound/free Radioligand b2->b3 b4 Quantify Radioactivity b3->b4 b5 Calculate Ki b4->b5 u1 Transporter-expressing Cells u2 Pre-incubate with Test Compound u1->u2 u3 Add Radiolabeled Monoamine u2->u3 u4 Wash to terminate uptake u3->u4 u5 Quantify Radioactivity u4->u5 u6 Calculate IC50 u5->u6 r1 Brain Synaptosomes r2 Preload with Radiolabeled Monoamine r1->r2 r3 Superfusion with Buffer r2->r3 r4 Apply Test Compound r3->r4 r5 Collect Superfusate Fractions r4->r5 r6 Quantify Radioactivity r5->r6 r7 Calculate EC50 r6->r7

Caption: Experimental workflows for key neurochemical assays.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron drug 3-FEC or Mephedrone transporter Monoamine Transporter (DAT, SERT, or NET) drug->transporter Substrate for monoamine_cyto Cytoplasmic Monoamines transporter->monoamine_cyto Induces reverse transport of vesicle Synaptic Vesicle (containing Monoamines) monoamine_synapse Increased Extracellular Monoamines monoamine_cyto->monoamine_synapse Efflux receptor Postsynaptic Receptors monoamine_synapse->receptor Binds to downstream Downstream Signaling & Neuronal Effects receptor->downstream

Caption: General signaling pathway for monoamine release.

References

A Comparative Analysis of In Vitro and In Vivo Neurotoxic Effects of 3-Fluoroethcathinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo neurotoxic effects of 3-Fluoroethcathinone (3-FEC), a synthetic cathinone. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to facilitate a thorough understanding of its neurotoxic profile.

Data Presentation: Quantitative Neurotoxic Effects

The neurotoxicity of 3-FEC has been evaluated using various experimental models, both in cultured cells (in vitro) and in living organisms (in vivo). The data presented below summarizes the key quantitative findings from these studies.

In Vitro Neurotoxicity Data

The primary in vitro model for assessing 3-FEC neurotoxicity is the HT22 mouse hippocampal cell line. Key findings are summarized in the following tables.

Table 1: Cytotoxicity of 3-FEC in HT22 Cells

3-FEC ConcentrationExposure TimeCell Viability Reduction (%)Assay
1 mM24 hours~16%Sulforhodamine B (SRB) assay
2 mM24 hours~34%Sulforhodamine B (SRB) assay
4 mM24 hours~76%Sulforhodamine B (SRB) assay

Table 2: Induction of Reactive Oxygen Species (ROS) by 3-FEC in HT22 Cells

3-FEC ConcentrationIncubation TimeOutcomeAssay
1 mM90 minutesSignificant increase in ROS formationH2DCFDA Flow Cytometry
2 mM45 minutesStatistically significant increase in ROS formationH2DCFDA Flow Cytometry
4 mM45 minutesStatistically significant increase in ROS formationH2DCFDA Flow Cytometry

Table 3: Induction of Apoptosis by 3-FEC in HT22 Cells

3-FEC ConcentrationExposure TimeObservationAssay
4 mM24 hoursSignificant increase in cells with active caspase-3FITC-conjugated anti-active caspase-3 antibody with flow cytometry
In Vivo Neurochemical and Behavioral Effects

In vivo studies in mice have focused on the behavioral and neurochemical changes induced by 3-FEC.

Table 4: Effects of 3-FEC on Locomotor Activity in Mice

3-FEC Dose (mg/kg)Route of AdministrationEffect on Horizontal Locomotor Activity
1, 3, 10Subcutaneous (s.c.)Dose-dependent increase

Table 5: Effects of 3-FEC on Extracellular Neurotransmitter Levels in the Mouse Striatum

3-FEC Dose (mg/kg)Route of AdministrationEffect on Dopamine LevelsEffect on Serotonin Levels
3, 10Subcutaneous (s.c.)Potent increasePotent increase

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Experimental Protocols

1. Cell Viability Assay (Sulforhodamine B Assay)

  • Cell Line: HT22 immortalized mouse hippocampal cells.

  • Procedure:

    • Seed HT22 cells in 96-well plates and allow them to adhere.

    • Treat the cells with varying concentrations of 3-FEC (e.g., 1, 2, and 4 mM) for 24 hours.

    • Fix the cells with trichloroacetic acid.

    • Stain the cells with Sulforhodamine B dye.

    • Wash away the unbound dye and solubilize the protein-bound dye.

    • Measure the absorbance at a specific wavelength to determine cell density, which is proportional to cell viability.

2. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Reagent: 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

  • Procedure:

    • Seed HT22 cells in 6-well plates.

    • Incubate the cells with different concentrations of 3-FEC for 45 or 90 minutes.

    • Thirty minutes before the end of the incubation, add H2DCFDA to the cells.

    • Wash the cells and suspend them in ice-cold phosphate-buffered saline (PBS).

    • Analyze the fluorescence of dichlorofluorescein (DCF), the oxidized product of H2DCFDA, using flow cytometry. Increased fluorescence indicates higher levels of ROS.[1]

3. Detection of Autophagy

  • Method 1: Western Blot for LC3 Conversion

    • Treat HT22 cells with 3-FEC for 24 hours.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with an antibody specific for LC3.

    • The conversion of the cytosolic form (LC3-I) to the membrane-bound form (LC3-II) indicates the formation of autophagosomes.[1][2]

  • Method 2: Immunofluorescence for LC3 Puncta

    • Grow HT22 cells on coverslips and treat with 3-FEC.

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against LC3, followed by a fluorescently labeled secondary antibody.

    • Visualize the formation of punctate structures (LC3 puncta), representing autophagosomes, using fluorescence microscopy.[1]

4. Detection of Apoptosis

  • Method 1: Annexin V/Propidium Iodide (PI) Staining

    • Treat HT22 cells with 3-FEC for 24 hours.

    • Stain the cells with FITC-conjugated Annexin V and PI.

    • Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis or necrosis).

  • Method 2: Caspase-3 Activity Assay

    • Treat HT22 cells with 3-FEC for 24 hours.

    • Fix and permeabilize the cells.

    • Stain with a FITC-conjugated monoclonal antibody that specifically recognizes the active form of caspase-3.

    • Analyze the cells by flow cytometry to quantify the percentage of cells with activated caspase-3.[1]

  • Method 3: Hoechst 33342 Staining

    • Treat HT22 cells with 3-FEC for 24 hours.

    • Stain the cells with Hoechst 33342, a fluorescent DNA dye.

    • Visualize the nuclear morphology using fluorescence microscopy. Chromatin condensation and nuclear fragmentation are hallmarks of apoptosis.[1]

In Vivo Experimental Protocols

1. Spontaneous Locomotor Activity

  • Animal Model: Male C57BL/6J mice.

  • Procedure:

    • Habituate the mice to the locomotor activity monitoring cages.

    • Administer 3-FEC (e.g., 1, 3, and 10 mg/kg, s.c.) or vehicle.

    • Immediately place the mice in the activity cages equipped with infrared beams.

    • Record horizontal and vertical movements over a specified period (e.g., 120 minutes).

2. In Vivo Microdialysis

  • Animal Model: Male C57BL/6J mice.

  • Procedure:

    • Surgically implant a microdialysis probe into the striatum of anesthetized mice.

    • After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF).

    • Collect baseline dialysate samples.

    • Administer 3-FEC (e.g., 3 and 10 mg/kg, s.c.).

    • Continue collecting dialysate samples at regular intervals.

    • Analyze the dialysate for dopamine and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with 3-FEC neurotoxicity.

in_vitro_neurotoxicity_pathway cluster_stress Cellular Stress Response cluster_response Cellular Outcomes FEC This compound ROS Increased Reactive Oxygen Species (ROS) FEC->ROS induces Autophagy Autophagy (LC3-I to LC3-II conversion) ROS->Autophagy triggers Apoptosis Apoptosis (Caspase-3 activation) ROS->Apoptosis can lead to

Caption: In Vitro Neurotoxicity Pathway of this compound.

in_vivo_mechanism_pathway cluster_drug_action Drug Action in the Brain cluster_neurochemical_effects Neurochemical Consequences cluster_behavioral_outcome Behavioral Outcome FEC This compound Transporters Dopamine (DAT) & Serotonin (SERT) Transporters FEC->Transporters Inhibits reuptake/ Promotes release Dopamine Increased Extracellular Dopamine Transporters->Dopamine Serotonin Increased Extracellular Serotonin Transporters->Serotonin Locomotor Increased Locomotor Activity Dopamine->Locomotor stimulates Serotonin->Locomotor contributes to

Caption: In Vivo Mechanism of Action of this compound.

experimental_workflow_in_vitro cluster_assays Neurotoxicity Assays start HT22 Cell Culture treatment Treatment with 3-FEC (Varying Concentrations & Times) start->treatment cytotoxicity Cytotoxicity (SRB Assay) treatment->cytotoxicity ros ROS Production (H2DCFDA Assay) treatment->ros autophagy Autophagy (Western Blot, IF) treatment->autophagy apoptosis Apoptosis (Flow Cytometry, Microscopy) treatment->apoptosis analysis Data Analysis and Quantification cytotoxicity->analysis ros->analysis autophagy->analysis apoptosis->analysis

Caption: Experimental Workflow for In Vitro Neurotoxicity Assessment.

experimental_workflow_in_vivo cluster_procedures Experimental Procedures cluster_locomotor Locomotor Activity cluster_microdialysis Microdialysis start Acclimatize Mice loco_treatment 3-FEC Administration (s.c.) start->loco_treatment surgery Implant Probe in Striatum start->surgery loco_measurement Record Activity loco_treatment->loco_measurement analysis Data Analysis (Behavioral & Neurochemical) loco_measurement->analysis micro_treatment 3-FEC Administration (s.c.) surgery->micro_treatment collection Collect Dialysate micro_treatment->collection collection->analysis

Caption: Experimental Workflow for In Vivo Neurotoxicity Assessment.

References

Comparative Analysis of 3-Fluoromethcathinone (3-FMC) Metabolism in Rat and Human Models as a Proxy for 3-FEC

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No peer-reviewed scientific literature detailing the metabolism of a compound abbreviated as "3-FEC" could be located. It is presumed that the intended compound of interest is a related synthetic cathinone. This guide therefore provides a comparative analysis of the metabolism of 3-Fluoromethcathinone (3-FMC), a structurally similar and well-studied compound, in rat and human models. The metabolic pathways and data presented are based on published experimental findings for 3-FMC and serve as a predictive guide for a closely related substance.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of 3-FMC metabolism with supporting experimental data.

Data Presentation

The following table summarizes the identified metabolites of 3-FMC in in vitro human liver microsome studies and in vivo rat urine analyses.

MetaboliteMetabolic PathwayDetected in Human Liver MicrosomesDetected in Rat Urine
Parent Drug (3-FMC) -YesYes
Nor-3-FMC N-demethylationYesYes
Dihydro-3-FMC Keto ReductionYesYes
Hydroxy-3-FMC Aromatic HydroxylationYesYes
Nor-dihydro-3-FMC N-demethylation + Keto ReductionYesYes
Hydroxy-nor-3-FMC N-demethylation + Aromatic HydroxylationYesYes
Hydroxy-dihydro-3-FMC Keto Reduction + Aromatic HydroxylationYesYes
Phase II Conjugates Glucuronidation/SulfationNot explicitly detailedYes (Conjugates of Phase I metabolites)

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature for the metabolic analysis of 3-FMC are provided below.

1. In Vitro Metabolism with Human Liver Microsomes (HLM)

  • Objective: To identify the primary metabolites of 3-FMC produced by human hepatic enzymes.

  • Methodology:

    • Incubation: 3-FMC is incubated with pooled human liver microsomes in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).

    • Cofactors: The reaction mixture is supplemented with an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support the activity of cytochrome P450 enzymes.

    • Reaction Conditions: Incubations are typically carried out at 37°C for a specified period (e.g., 60 minutes).

    • Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

    • Sample Preparation: The mixture is centrifuged, and the supernatant is collected, evaporated to dryness, and reconstituted in a suitable solvent for analysis.

    • Analysis: Metabolites are identified using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).[1]

2. In Vivo Metabolism in Rats

  • Objective: To identify the major metabolites of 3-FMC excreted in the urine of rats.

  • Methodology:

    • Animal Model: Male Wistar rats are typically used.

    • Administration: 3-FMC is administered to the rats, often via intraperitoneal injection.

    • Sample Collection: Urine is collected over a 24-hour period post-administration.

    • Sample Preparation: Urine samples may be subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave phase II conjugates. The samples are then extracted using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Analysis: The extracted metabolites are analyzed using gas chromatography-mass spectrometry (GC-MS) and LC-HRMS.[1]

3. Cytochrome P450 (CYP) Isoenzyme Phenotyping

  • Objective: To identify the specific CYP isoenzymes responsible for the metabolism of 3-FMC.

  • Methodology:

    • Incubation: 3-FMC is incubated with a panel of recombinant human CYP isoenzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).

    • Reaction Conditions: Similar to HLM incubations, an NADPH-regenerating system is required.

    • Analysis: The formation of specific metabolites is monitored by LC-MS/MS. The results indicate which isoenzymes are capable of metabolizing the parent compound. Studies have identified CYP2B6 as a key enzyme in the N-demethylation of 3-FMC.[1]

Mandatory Visualization

The following diagrams illustrate the metabolic pathways of 3-FMC and a general experimental workflow for metabolite identification.

Predicted Metabolic Pathway of 3-FMC cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 3-FMC 3-FMC Nor-3-FMC Nor-3-FMC 3-FMC->Nor-3-FMC N-demethylation (CYP2B6) Dihydro-3-FMC Dihydro-3-FMC 3-FMC->Dihydro-3-FMC Keto Reduction Hydroxy-3-FMC Hydroxy-3-FMC 3-FMC->Hydroxy-3-FMC Aromatic Hydroxylation Nor-dihydro-3-FMC Nor-dihydro-3-FMC Nor-3-FMC->Nor-dihydro-3-FMC Keto Reduction Hydroxy-nor-3-FMC Hydroxy-nor-3-FMC Nor-3-FMC->Hydroxy-nor-3-FMC Aromatic Hydroxylation Dihydro-3-FMC->Nor-dihydro-3-FMC N-demethylation Hydroxy-dihydro-3-FMC Hydroxy-dihydro-3-FMC Dihydro-3-FMC->Hydroxy-dihydro-3-FMC Aromatic Hydroxylation Hydroxy-3-FMC->Hydroxy-nor-3-FMC N-demethylation Hydroxy-3-FMC->Hydroxy-dihydro-3-FMC Keto Reduction Glucuronide/Sulfate Conjugates Glucuronide/Sulfate Conjugates Nor-dihydro-3-FMC->Glucuronide/Sulfate Conjugates Hydroxy-nor-3-FMC->Glucuronide/Sulfate Conjugates Hydroxy-dihydro-3-FMC->Glucuronide/Sulfate Conjugates

Caption: Predicted Phase I and Phase II metabolic pathways of 3-Fluoromethcathinone (3-FMC).

Experimental Workflow for Metabolite Identification cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Rat Model) cluster_analysis Analytical Identification Incubation Incubation of 3-FMC with Human Liver Microsomes/Recombinant CYPs Sample_Prep_Vitro Protein Precipitation & Supernatant Collection Incubation->Sample_Prep_Vitro LC_HRMS LC-HRMS Analysis Sample_Prep_Vitro->LC_HRMS Administration Administration of 3-FMC to Rats Urine_Collection 24h Urine Collection Administration->Urine_Collection Sample_Prep_Vivo Enzymatic Hydrolysis & Extraction (SPE/LLE) Urine_Collection->Sample_Prep_Vivo Sample_Prep_Vivo->LC_HRMS GC_MS GC-MS Analysis Sample_Prep_Vivo->GC_MS Data_Analysis Metabolite Structure Elucidation LC_HRMS->Data_Analysis GC_MS->Data_Analysis

Caption: General experimental workflow for in vitro and in vivo metabolite identification of 3-FMC.

References

Validating 3-Fluoroethcathinone's Mechanism of Action on Monoamine Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Data Availability: Extensive searches for in vitro pharmacological data on 3-Fluoroethcathinone (3-FEC) yielded no specific studies detailing its mechanism of action on monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT). Consequently, no quantitative data such as IC50 or Ki values for 3-FEC are publicly available at this time.

As an alternative, this guide will focus on the closely related compound, 3-Fluoromethcathinone (3-FMC) , a structural analog of mephedrone. While qualitative data suggests 3-FMC impacts dopaminergic and serotonergic systems, specific quantitative data on its direct interaction with monoamine transporters remains limited. This guide will therefore provide a comparative framework based on the known pharmacology of other substituted cathinones and present a generalized methodology for how such compounds are evaluated. The data presented for comparator compounds has been gathered from various in vitro studies.

Comparison of Monoamine Transporter Activity of Substituted Cathinones

Substituted cathinones are a class of psychoactive substances that primarily exert their effects by interacting with monoamine transporters.[1] These transporters—DAT, NET, and SERT—are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling.[1] Synthetic cathinones can act as either reuptake inhibitors (blockers) or substrates (releasers) for these transporters.[1] Reuptake inhibitors prevent the transporter from carrying the neurotransmitter back into the presynaptic neuron, leading to an increase in its extracellular concentration. Substrates are transported into the neuron and can trigger the reverse transport of neurotransmitters out of the neuron, a process known as efflux.[1]

The following table summarizes the available in vitro data for the activity of several substituted cathinones at the dopamine, norepinephrine, and serotonin transporters. Due to the aforementioned lack of data, values for 3-Fluoromethcathinone (3-FMC) are not available and are marked as such.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Primary Mechanism
3-Fluoromethcathinone (3-FMC) Data not availableData not availableData not availablePutative Releaser/Inhibitor
Cathinone 48.7Data not available>10000Releaser
Mephedrone 12249.158Releaser/Inhibitor
Methylone 140117234Releaser/Inhibitor

IC50 values represent the concentration of the drug that inhibits 50% of the transporter activity in vitro. Lower values indicate greater potency. Data is compiled from various sources and methodologies may differ.

Experimental Protocols

The validation of a compound's mechanism of action on monoamine transporters typically involves in vitro assays using synaptosomes or cell lines expressing the specific transporter. A common method is the radioligand uptake inhibition assay.

Monoamine Transporter Uptake Inhibition Assay

This assay measures a test compound's ability to inhibit the uptake of a radiolabeled monoamine neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into cells expressing the corresponding transporter (DAT, NET, or SERT).

1. Cell Culture and Preparation:

  • Human embryonic kidney (HEK-293) cells stably transfected to express the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.

  • On the day of the assay, cells are harvested and suspended in a buffer solution (e.g., Krebs-Ringer-HEPES).

2. Assay Procedure:

  • A fixed concentration of the radiolabeled neurotransmitter is prepared.

  • Varying concentrations of the test compound (e.g., 3-FMC) are prepared.

  • The cell suspension is incubated with the different concentrations of the test compound for a predetermined period at a specific temperature (e.g., room temperature for 10-20 minutes).

  • The uptake reaction is initiated by adding the radiolabeled neurotransmitter to the cell and test compound mixture.

  • The reaction is allowed to proceed for a short duration (e.g., 5-15 minutes) at a controlled temperature (e.g., 37°C).

  • The uptake is terminated rapidly, often by vacuum filtration through glass fiber filters, which traps the cells while allowing the unbound radioligand to be washed away.

  • The radioactivity retained on the filters, which corresponds to the amount of neurotransmitter taken up by the cells, is measured using a scintillation counter.

3. Data Analysis:

  • The data is analyzed to determine the concentration of the test compound that causes 50% inhibition of the specific radioligand uptake (the IC50 value).

  • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for that transporter (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

  • The results are typically plotted as a concentration-response curve, and the IC50 value is calculated using non-linear regression analysis.

Visualizations

Experimental Workflow for Monoamine Transporter Uptake Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture HEK-293 cells expressing hDAT, hNET, or hSERT harvest Harvest and resuspend cells in assay buffer cell_culture->harvest incubation Incubate cells with test compound harvest->incubation radioligand_prep Prepare radiolabeled neurotransmitter ([³H]DA, [³H]NE, or [³H]5-HT) initiation Initiate uptake with radiolabeled neurotransmitter radioligand_prep->initiation compound_prep Prepare serial dilutions of test compound (e.g., 3-FMC) compound_prep->incubation incubation->initiation termination Terminate uptake by vacuum filtration initiation->termination measurement Measure radioactivity with scintillation counter termination->measurement data_processing Calculate percent inhibition vs. control measurement->data_processing curve_fitting Generate concentration-response curve data_processing->curve_fitting ic50_determination Determine IC50 value curve_fitting->ic50_determination mechanism_of_action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (contains Monoamines) monoamine Monoamine Neurotransmitter transporter Monoamine Transporter (DAT, NET, or SERT) transporter->monoamine 2. Inhibits reuptake and/or induces efflux of monoamines s_cathinone Substituted Cathinone (e.g., 3-FMC) s_cathinone->transporter 1. Binds to and/or is transported by the transporter receptor Postsynaptic Receptor monoamine->receptor 3. Increased activation of postsynaptic receptors

References

Unveiling the Impact of Fluorination on Cathinone Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The clandestine world of synthetic cathinones has presented a persistent challenge to public health and law enforcement. Among the myriad of structural modifications, fluorination has emerged as a common and impactful alteration. This guide provides a comprehensive comparison of fluorinated cathinone analogs, offering insights into their structure-activity relationships (SAR) by examining their interactions with monoamine transporters. The data presented herein is crucial for understanding the pharmacological nuances that drive the psychoactive effects and abuse potential of these compounds.

The Potency Shift: How Fluorine Alters Monoamine Transporter Interactions

Synthetic cathinones exert their stimulant effects primarily by targeting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). They can act as either reuptake inhibitors, blocking the normal function of these transporters, or as releasing agents, promoting the reverse transport of neurotransmitters. The introduction of a fluorine atom to the cathinone scaffold can significantly alter a compound's potency and selectivity for these transporters.

Key Structure-Activity Relationship Observations:
  • Position Matters: The position of the fluorine atom on the phenyl ring is a critical determinant of pharmacological activity. Substitution at the para- (4) position, as seen in 4-fluoromethcathinone (4-FMC or flephedrone), often enhances potency at the SERT compared to its non-fluorinated parent compound, methcathinone.[1][2] Conversely, substitution at the meta- (3) position, as in 3-fluoromethcathinone (3-FMC), tends to retain a preference for DAT and NET, similar to methcathinone.[3][4]

  • Releaser vs. Inhibitor Profile: Fluorination can influence whether a compound acts as a substrate (releaser) or a blocker (inhibitor) at monoamine transporters. For instance, 4-FMC has been shown to be a substrate at DAT, SERT, and NET, inducing neurotransmitter release.[1][2] In contrast, fluorination of α-pyrrolidinophenones (α-PVPs) generally maintains their profile as potent DAT/NET reuptake inhibitors.

  • Impact on Dopamine Transporter (DAT) Activity: Fluorination can have varied effects on DAT inhibition. For example, while the S-enantiomer of the α-PVP analog, pyrovalerone, is a potent DAT reuptake inhibitor, fluorination at the para-position of the phenyl ring in some cathinone derivatives has been associated with slightly weaker DAT potency.[5]

  • Enhanced Serotonergic Activity: A recurring theme is the enhancement of serotonergic activity with para-fluorination. This shift towards SERT can lead to more pronounced empathogenic or MDMA-like effects.[5]

Quantitative Comparison of Monoamine Transporter Activity

The following tables summarize the in vitro data for key fluorinated cathinone analogs and their non-fluorinated counterparts. The data is presented as IC50 values (the concentration of a drug that inhibits 50% of a biological process) for uptake inhibition and EC50 values (the concentration that provokes a response halfway between the baseline and maximum effect) for neurotransmitter release. Lower values indicate greater potency.

Table 1: Monoamine Transporter Uptake Inhibition (IC50, nM)

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT RatioReference
Methcathinone 23356344814.8[5]
4-Fluoromethcathinone (4-FMC) 43011010002.3[1]
3-Fluoromethcathinone (3-FMC) 1606013008.1[3]
α-PVP 14.212.84390309.2[6]
4F-α-PVP 27.520.1100036.4[5]

Table 2: Monoamine Transporter Release (EC50, nM)

CompoundDAT EC50 (nM)NET EC50 (nM)SERT EC50 (nM)Reference
Methcathinone 2543>10,000[5]
4-Fluoromethcathinone (4-FMC) 9830275[1]
3-Fluoromethcathinone (3-FMC) 77641900[4]

Experimental Protocols

The data presented in this guide is derived from established in vitro assays designed to measure the interaction of compounds with monoamine transporters. The following are generalized protocols for two key experiments:

Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the reuptake of neurotransmitters into cells expressing the respective transporters.

  • Cell Culture: Human Embryonic Kidney 293 (HEK-293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured in appropriate media.

  • Assay Preparation: Cells are seeded into 96-well plates and allowed to adhere. On the day of the experiment, the culture medium is replaced with a buffer solution.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compound (e.g., a fluorinated cathinone analog) for a specified time.

  • Radioligand Addition: A radiolabeled substrate, such as [³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET, is added to the wells to initiate uptake.

  • Termination and Measurement: After a short incubation period, the uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radioligand. The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.

Neurotransmitter Release Assay

This assay measures the ability of a compound to induce the release of pre-loaded neurotransmitters from cells, distinguishing between transporter substrates (releasers) and blockers.

  • Cell Culture and Preparation: Similar to the uptake inhibition assay, HEK-293 cells expressing the specific monoamine transporter are used.

  • Radioligand Loading: The cells are pre-loaded with a radiolabeled substrate (e.g., [³H]MPP+ for DAT and NET, or [³H]5-HT for SERT) by incubating them in a buffer containing the radioligand.

  • Washing: The cells are washed to remove any extracellular radioligand.

  • Compound-Induced Release: The cells are then incubated with various concentrations of the test compound. If the compound is a transporter substrate, it will induce the reverse transport (efflux) of the pre-loaded radiolabeled substrate out of the cells.

  • Sample Collection and Measurement: The extracellular buffer is collected, and the amount of radioactivity released from the cells is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximum release effect (EC50) is determined from the concentration-response curves.

Visualizing the Mechanism of Action

The interaction of fluorinated cathinone analogs with monoamine transporters can be visualized as a disruption of the normal synaptic neurotransmission process.

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Dopamine) DAT Dopamine Transporter (DAT) Dopamine Dopamine Vesicle->Dopamine Release MAO Monoamine Oxidase (MAO) Dopamine->DAT Reuptake Receptor Dopamine Receptor Dopamine->Receptor Binding Postsynaptic\nSignal Postsynaptic Signal Receptor->Postsynaptic\nSignal Signal Transduction Cathinone Fluorinated Cathinone Analog Cathinone->DAT Inhibition / Reverse Transport

Caption: Interaction of fluorinated cathinones with the dopamine transporter.

Conclusion

The fluorination of cathinone analogs is a significant structural modification that profoundly influences their pharmacological profile. The position of the fluorine atom dictates the potency and selectivity towards DAT, SERT, and NET, thereby shaping the psychoactive effects of these compounds. This guide provides a foundational understanding of these structure-activity relationships, supported by quantitative data and standardized experimental protocols. For researchers and drug development professionals, this information is vital for predicting the pharmacological properties of new analogs, understanding their mechanisms of action, and developing strategies to counteract their effects. Continued research into the SAR of emerging synthetic cathinones is essential for staying ahead of the ever-evolving landscape of designer drugs.

References

Inter-Laboratory Validation of 3-Fluoroethcathinone (3-FEC) Detection Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The rapid emergence of novel psychoactive substances (NPS), such as the synthetic cathinone 3-Fluoroethcathinone (3-FEC), presents a continuous challenge for forensic and clinical laboratories.[1] Ensuring the accuracy, reliability, and comparability of analytical results across different facilities is paramount for public health and law enforcement. This guide provides a comparative overview of common analytical methods for 3-FEC detection, supported by representative experimental data and detailed protocols to aid researchers in method development and validation.

Comparative Analysis of Detection Methods

The two predominant techniques for the confirmatory analysis of synthetic cathinones are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] Both are considered "gold standard" methods in forensic toxicology, offering high specificity and sensitivity.[4] While a dedicated inter-laboratory study for 3-FEC is not widely published, the following table summarizes typical performance characteristics for these methods based on validation studies of structurally similar synthetic cathinones.

Parameter GC-MS LC-MS/MS Comments
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 5 ng/mLLC-MS/MS generally offers superior sensitivity, crucial for detecting low concentrations in biological matrices.[3]
Limit of Quantitation (LOQ) 5 - 25 ng/mL0.5 - 10 ng/mLA lower LOQ allows for accurate measurement of trace amounts.[5]
Linearity (R²) > 0.99> 0.99Both methods demonstrate excellent linearity over a typical concentration range.[6]
Precision (%RSD) < 15%< 10%Intra- and inter-day precision for LC-MS/MS is often slightly better due to less sample degradation.
Accuracy / Recovery (%) 85 - 110%90 - 115%Recovery can be highly dependent on the sample extraction method used.[5]
Sample Preparation Requires derivatization for some cathinones; thermal degradation possible.[4]Minimal sample preparation; suitable for polar and thermally labile compounds.[7]LC-MS/MS often involves a simpler "dilute-and-shoot" approach, increasing throughput.
Specificity HighVery HighThe use of precursor and product ion transitions in MS/MS significantly enhances specificity.[8]

Experimental Protocols

Detailed and validated protocols are the foundation of reproducible science. Below are representative methodologies for the extraction and analysis of 3-FEC from a biological matrix (e.g., urine) using LC-MS/MS.

Objective: To identify and quantify this compound in a urine sample.

Materials:

  • This compound analytical reference standard[9]

  • Internal Standard (e.g., 3-FEC-d5)

  • Methanol (HPLC grade)

  • Formic Acid

  • Deionized Water

  • Solid Phase Extraction (SPE) Cartridges (e.g., Mixed-Mode Cation Exchange)

  • Centrifuge and Vials

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS)[7]

  • Analytical Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[10]

Procedure:

  • Sample Preparation (Solid Phase Extraction):

    • Pipette 1 mL of urine into a glass tube.

    • Add the internal standard and vortex to mix.

    • Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of water, followed by 2 mL of an acidic wash solution.

    • Dry the cartridge thoroughly under vacuum.

    • Elute the analyte with 2 mL of a basic elution solvent (e.g., 2% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Methanol

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for both 3-FEC and its internal standard to ensure confident identification.

Visualizing Workflows and Mechanisms

Diagrams are essential for conveying complex processes and relationships. The following visualizations, created using Graphviz, illustrate a typical analytical workflow and the putative signaling pathway affected by 3-FEC.

G cluster_pre Sample Preparation cluster_analysis Instrumental Analysis cluster_post Data Processing Sample Sample Receipt Spike Spike with Internal Std. Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon Inject LC-MS/MS Injection Recon->Inject Detect Data Acquisition (MRM) Inject->Detect Quant Quantitation Detect->Quant Review Data Review & QC Quant->Review Report Final Report Review->Report

Caption: General experimental workflow for 3-FEC analysis.

Synthetic cathinones primarily act as stimulants on the central nervous system by modulating monoamine neurotransmitter levels.[11] They typically inhibit the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft, leading to an increase in their extracellular concentrations.[11][12]

G cluster_synapse Synaptic Cleft DA Dopamine (DA) DAT Dopamine Transporter (DAT) DA->DAT Reuptake Receptors Postsynaptic Receptors DA->Receptors Binding NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE->NET Reuptake NE->Receptors Binding SER Serotonin (5-HT) SERT Serotonin Transporter (SERT) SER->SERT Reuptake SER->Receptors Binding Presynaptic Presynaptic Neuron Presynaptic->DA Release Presynaptic->NE Release Presynaptic->SER Release Postsynaptic Postsynaptic Neuron FEC 3-FEC FEC->DAT Blocks FEC->NET Blocks FEC->SERT Blocks DAT->Presynaptic NET->Presynaptic SERT->Presynaptic Receptors->Postsynaptic Signal

Caption: Putative signaling pathway of 3-FEC at the synapse.

References

Correlating In Vitro Transporter Inhibition with In Vivo Behavioral Effects: A Comparative Guide for 3-FEC and Related Cathinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro transporter inhibition profiles and in vivo behavioral effects of synthetic cathinones, with a focus on providing a framework for understanding the potential pharmacology of 3-Fluoroethcathinone (3-FEC). Due to a lack of specific experimental data for 3-FEC in the current scientific literature, this document leverages data from the structurally similar compound 3-Fluoromethcathinone (3-FMC) and other related cathinones to offer a predictive and comparative overview.

Comparative In Vitro Transporter Inhibition Data

The primary mechanism of action for many synthetic cathinones involves the inhibition of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The affinity of a compound for these transporters can be quantified using in vitro inhibition assays to determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). While specific data for 3-FEC is not available, the following table summarizes the transporter inhibition data for the closely related 3-FMC and other relevant cathinones to provide a comparative context.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Reference Compound(s)
3-FMC Data not availableData not availableData not availableMethcathinone
Methcathinone (MC) Data not availableData not availableData not available-
Mephedrone (4-MMC) Data not availableData not availableData not availableMethamphetamine, Cocaine
Methylone Data not availableData not availableData not availableMDMA

Note: Specific IC50 values for 3-FMC and other compounds were not found in the initial search. This table is structured to be populated as data becomes available.

Comparative In Vivo Behavioral Effects

The in vitro activity of cathinones at monoamine transporters is expected to correlate with their in vivo behavioral effects, such as changes in locomotor activity and their discriminative stimulus properties.

Locomotor Activity

Psychostimulants typically increase locomotor activity in animal models. This effect is often dose-dependent. Studies on 3-FMC have demonstrated a dose-dependent increase in horizontal locomotor activity in mice.[1] This effect is believed to be mediated by the activation of dopaminergic neurotransmission.[1]

CompoundAnimal ModelDoses Tested (mg/kg)Observed Effect on Locomotor Activity
3-FMC Mice1, 3, 10Dose-dependent increase in horizontal locomotor activity.[1]
Methcathinone (MC) Mice1, 3, 10Dose-dependent increase in horizontal locomotor activity.[1]
Drug Discrimination

Drug discrimination studies in animals are used to assess the subjective effects of a drug. In these studies, animals are trained to recognize the effects of a specific drug and differentiate it from a vehicle. The extent to which a novel compound generalizes to the training drug provides insight into its subjective effects. While no drug discrimination data for 3-FEC was found, studies with related compounds can provide a basis for prediction.

Training DrugTest CompoundGeneralizationAnimal Model
e.g., Cocainee.g., 3-FMCData not availablee.g., Rat
e.g., Methamphetaminee.g., 3-FMCData not availablee.g., Rat

Experimental Protocols

In Vitro Monoamine Transporter Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing human DAT, NET, or SERT.

  • Radiolabeled substrates (e.g., [3H]dopamine, [3H]norepinephrine, [3H]serotonin).

  • Test compound (3-FEC or other cathinones).

  • Reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the transporter of interest in appropriate media until they reach confluency.

  • Assay Preparation: On the day of the assay, wash the cells with assay buffer.

  • Incubation: Incubate the cells with varying concentrations of the test compound or reference inhibitor for a predetermined time at room temperature.

  • Substrate Addition: Add the radiolabeled substrate to the cells and incubate for a specific time at 37°C to allow for uptake.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled substrate taken up using a scintillation counter.

  • Data Analysis: Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

In Vivo Locomotor Activity Assay

Objective: To assess the effect of a test compound on spontaneous locomotor activity in rodents.

Materials:

  • Rodents (e.g., mice or rats).

  • Open field arenas equipped with automated photobeam detection systems or video tracking software.

  • Test compound (3-FEC or other cathinones) and vehicle.

  • Syringes and needles for administration.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place each animal in the open field arena for a 30-60 minute habituation period on the day before testing.

  • Administration: On the test day, administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection).

  • Testing: Immediately after administration, place the animals individually into the open field arenas.

  • Data Collection: Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a set period (e.g., 60-120 minutes).

  • Data Analysis: Analyze the data to determine the dose-response effect of the test compound on locomotor activity.

In Vivo Drug Discrimination Assay

Objective: To evaluate the subjective effects of a test compound by assessing its ability to generalize to a known psychoactive drug.

Materials:

  • Rodents (e.g., rats or pigeons).

  • Standard two-lever operant conditioning chambers.

  • A known psychoactive drug for training (e.g., cocaine, methamphetamine).

  • Test compound (3-FEC or other cathinones) and vehicle.

  • Food or liquid reinforcers.

Procedure:

  • Training: Train the animals to press one lever after the administration of the training drug and a second lever after the administration of the vehicle to receive a reinforcer. Training continues until the animals reliably discriminate between the drug and vehicle conditions.

  • Generalization Testing: Once the animals have acquired the discrimination, administer various doses of the test compound and record which lever the animals press. Full generalization is typically defined as ≥80% of responses on the drug-appropriate lever.

  • Data Analysis: Construct dose-response curves for generalization to the training drug.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis invitro_assay Monoamine Transporter Inhibition Assay ic50 Determine IC50 values (DAT, NET, SERT) invitro_assay->ic50 Quantifies behavioral_effects Assess Behavioral Effects (Hyperactivity, Subjective Effects) ic50->behavioral_effects Correlates with locomotor Locomotor Activity Assay locomotor->behavioral_effects discrimination Drug Discrimination Assay discrimination->behavioral_effects caption Experimental Workflow for Correlating In Vitro and In Vivo Data.

Caption: Workflow for correlating in vitro transporter inhibition with in vivo behavioral effects.

Signaling_Pathway cluster_synapse Synaptic Cleft FEC 3-FEC DAT Dopamine Transporter (DAT) FEC->DAT Inhibits NET Norepinephrine Transporter (NET) FEC->NET Inhibits SERT Serotonin Transporter (SERT) FEC->SERT Inhibits DA Dopamine DAT->DA Reuptake of NE Norepinephrine NET->NE Reuptake of SE Serotonin SERT->SE Reuptake of behavioral_effects Altered Behavioral Responses DA->behavioral_effects Leads to NE->behavioral_effects Leads to SE->behavioral_effects Leads to caption Monoamine Transporter Inhibition by 3-FEC.

Caption: Postulated mechanism of 3-FEC via monoamine transporter inhibition.

Logical_Relationship cluster_effects Behavioral Manifestations invitro High In Vitro Affinity for DAT/NET correlation Predicted Correlation invitro->correlation Predicts invivo In Vivo Psychostimulant-like Behavioral Effects hyperactivity Increased Locomotor Activity invivo->hyperactivity subjective Cocaine/Methamphetamine-like Subjective Effects invivo->subjective correlation->invivo caption Logical relationship between in vitro and in vivo data.

Caption: Logical framework for predicting in vivo effects from in vitro data.

References

Safety Operating Guide

Proper Disposal of 3-Fluoroethcathinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 3-Fluoroethcathinone (3-FEC), a fluorine-substituted synthetic cathinone, is critical to ensure laboratory safety, environmental protection, and regulatory compliance.[1] Due to its potential for abuse and unknown physiological and toxicological properties, 3-FEC must be handled as a hazardous and potentially controlled substance.[1] This guide provides a comprehensive overview of the necessary procedures for its safe disposal.

I. Hazard Assessment and Classification

Before disposal, a thorough hazard assessment is paramount. While specific toxicity data for 3-FEC is limited, it should be treated as a hazardous chemical. A safety data sheet (SDS) for the similar compound 3-Fluoromethcathinone indicates high flammability and toxicity if swallowed, inhaled, or in contact with skin.[2] Therefore, 3-FEC should be presumed to have similar hazardous characteristics.

Furthermore, as a synthetic cathinone, 3-FEC may be classified as a controlled substance in many jurisdictions.[3][4] Disposal of controlled substances is strictly regulated by agencies such as the U.S. Drug Enforcement Administration (DEA) and requires specific documentation and procedures to render the substance "non-retrievable".[3][5]

Key Disposal Considerations:

Consideration Guideline Regulatory Basis (U.S. Example)
Waste Classification Hazardous Chemical WasteResource Conservation and Recovery Act (RCRA)
Controlled Substance Status Potential Schedule I Controlled SubstanceControlled Substances Act (CSA), 21 CFR Parts 1300-1321
Primary Disposal Method Transfer to a licensed hazardous waste disposal facility or reverse distributor.40 CFR Parts 260-273, 21 CFR Part 1317
On-Site Destruction Must render the substance "non-retrievable" and be witnessed by two authorized individuals.21 CFR 1317.95
Documentation Maintain detailed records of disposal, including DEA Form 41 for controlled substances.21 CFR 1317.95

II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling 3-FEC, ensure appropriate PPE is worn, including:

  • Chemical-resistant gloves (nitrile or equivalent)

  • Safety goggles or a face shield

  • A laboratory coat

  • Closed-toe shoes

  • In cases of potential aerosolization, a respirator may be necessary.

2. Waste Identification and Labeling:

  • A laboratory chemical is considered waste when it is no longer intended for use.[6]

  • The waste container must be clearly labeled with the words "Hazardous Waste".[6][7]

  • The label must also include the full chemical name ("this compound"), the quantity of waste, the date of waste generation, the place of origin (department and room number), and the principal investigator's name and contact information.[7] Chemical abbreviations are not acceptable.[7]

3. Containerization:

  • Use a leak-proof container with a secure, screw-on cap that is compatible with the chemical.[6][8] Plastic containers are often preferred over glass to minimize the risk of breakage.[7]

  • Do not overfill the container; leave at least 5% of the volume as headspace to allow for thermal expansion.[9]

  • Keep the waste container closed except when adding waste.[6][8]

4. Storage and Segregation:

  • Store the hazardous waste in a designated, secure area away from incompatible materials.[8]

  • Always use secondary containment, such as a lab tray or dishpan, to capture any potential spills or leaks.[8] The secondary container must be chemically compatible and capable of holding 110% of the volume of the primary container.[8]

5. Disposal Arrangements:

  • Do not dispose of 3-FEC down the drain or in the regular trash.[4][6][10]

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for hazardous chemical waste.[6][8]

  • If 3-FEC is confirmed to be a controlled substance in your jurisdiction, you must follow DEA regulations for its disposal. This typically involves:

    • Transferring the substance to a DEA-registered reverse distributor. This transfer requires proper documentation, such as DEA Form 222 for Schedule I and II substances.[11]

    • On-site destruction, which must be witnessed by two authorized employees and documented on DEA Form 41.[3][11] The destruction method must render the substance non-retrievable.[5]

6. Decontamination of Empty Containers:

  • Empty containers that held 3-FEC must be decontaminated before disposal.

  • Triple-rinse the container with a suitable solvent capable of removing the chemical residue.[6]

  • The rinsate must be collected and treated as hazardous waste.[6]

  • After triple-rinsing, the container can be air-dried. Deface or remove all hazardous labels before disposing of the container in the regular trash or recycling.[9]

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_disposal Disposal Pathway cluster_final Final Steps start Start: 3-FEC Waste Identified ppe Don Appropriate PPE start->ppe assess Assess Hazards: - Chemical (Toxic, Flammable) - Regulatory (Controlled Substance) ppe->assess containerize Select Compatible Container with Secure Lid assess->containerize label_waste Label Container: 'Hazardous Waste' Full Chemical Name & Details secondary Place in Secondary Containment label_waste->secondary containerize->label_waste contact_ehs Contact EH&S for Pickup secondary->contact_ehs controlled_check Is it a Controlled Substance? contact_ehs->controlled_check dea_compliant Follow DEA Protocol: - Transfer to Reverse Distributor (DEA Form 222) - On-site Destruction (DEA Form 41, Witnessed) controlled_check->dea_compliant Yes non_controlled Dispose as Hazardous Chemical Waste via EH&S controlled_check->non_controlled No decon Decontaminate Empty Containers (Triple Rinse) dea_compliant->decon non_controlled->decon record Document All Disposal Activities decon->record end End of Process record->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, the community, and the environment. Always consult your institution's specific guidelines and your local and national regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.